molecular formula C9H10FN B584686 3-(3-Fluorophenyl)azetidine CAS No. 1203798-80-4

3-(3-Fluorophenyl)azetidine

Cat. No.: B584686
CAS No.: 1203798-80-4
M. Wt: 151.184
InChI Key: ZXSOUXUQIJCRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)azetidine is a synthetically versatile azetidine building block employed in medicinal chemistry and drug discovery. The four-membered azetidine ring provides a rigid, three-dimensional scaffold that can impart beneficial properties to bioactive molecules, such as structural rigidity and improved metabolic stability . This compound is specifically used in a conformational restriction strategy to design and synthesize potent antitumor agents. Research has demonstrated that analogues incorporating the 3-aryl-azetidine moiety can exhibit excellent in vitro antiproliferative activity against human cancer cell lines, with the most potent compounds showing IC50 values in the nanomolar range . The incorporation of azetidine rings into discovery chemistry is a growing area of interest, as they represent an underutilized yet privileged scaffold for probing biological function and optimizing lead compounds . This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSOUXUQIJCRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716929
Record name 3-(3-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203798-80-4
Record name 3-(3-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of 3-(3-Fluorophenyl)azetidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical properties upon lead compounds. As a bioisosteric replacement for more common saturated heterocycles, azetidine offers a unique combination of structural rigidity, improved metabolic stability, and enhanced solubility. This technical guide focuses on the 3-(3-fluorophenyl)azetidine moiety, a specific substitution pattern that has demonstrated significant potential in the development of novel therapeutics. We will delve into its role in medicinal chemistry, providing quantitative data on its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction: The Azetidine Scaffold in Drug Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. Their inherent ring strain and three-dimensional geometry offer distinct advantages over more flexible or planar structures. The incorporation of an azetidine ring can lead to:

  • Improved Metabolic Stability: The strained ring is often less susceptible to metabolic degradation compared to larger, more flexible rings.

  • Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility.

  • Reduced Lipophilicity: Azetidines can lower the lipophilicity of a molecule compared to larger cyclic amines like piperidine or pyrrolidine, which can be beneficial for optimizing pharmacokinetic profiles.

  • Structural Rigidity and Novel Exit Vectors: The defined geometry of the azetidine ring provides a rigid scaffold, allowing for precise positioning of substituents to interact with biological targets.

The 3-aryl azetidine substitution pattern is a particularly valuable building block, and the introduction of a fluorine atom on the phenyl ring can further modulate electronic properties, binding interactions, and metabolic stability. This guide will specifically explore the utility of the this compound core.

Applications and Biological Activity of this compound Derivatives

The this compound moiety has been successfully incorporated into compounds targeting various disease areas, most notably in oncology and potentially in central nervous system (CNS) disorders.

Antitumor Agents: TZT-1027 Analogues

A significant application of the this compound scaffold is in the development of analogues of TZT-1027 (soblidotin), a potent microtubule-destabilizing agent. In these analogues, the 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus of the parent compound. This modification has been shown to yield compounds with excellent antiproliferative activities.

Table 1: In Vitro Antiproliferative Activity of a TZT-1027 Analogue Containing a this compound Moiety

Compound IDModificationCell LineIC50 (nM)[1]
1c This compoundA549 (Human Lung Carcinoma)6.8[1]
HCT116 (Human Colon Carcinoma)4.5[1]

Note: Compound 1c is an analogue of TZT-1027 where the C-terminal phenylethyl group is replaced by a 3-(3-fluorophenyl)azetidin-1-yl group.

The data indicates that the incorporation of the this compound moiety results in potent nanomolar inhibition of cancer cell growth.

Central Nervous System (CNS) Agents: Monoamine Reuptake Inhibitors

The 3-substituted azetidine scaffold has been explored for the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][3][4][5] This polypharmacological approach is a promising strategy for the treatment of depression and other CNS disorders. While specific quantitative data for a this compound derivative as a TRI is not yet prominently available in the public domain, the structural motif aligns with the pharmacophore for this class of compounds, suggesting its potential in this therapeutic area.

Experimental Protocols

Synthesis of a Key Intermediate: tert-Butyl this compound-1-carboxylate

This protocol describes the synthesis of a common building block used to incorporate the this compound moiety.

General Procedure:

  • Preparation of Sulfonylhydrazide: To a solution of 3-fluorobenzaldehyde (1.0 equiv) in methanol (0.5 M), add benzenesulfonylhydrazide (1.0 equiv). Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete conversion to the sulfonylhydrazone.

  • Formation of the Azetidine Ring: To the solution of the sulfonylhydrazone, add 1,1-dimethoxy-N,N-dimethylethanamine (2.0 equiv) and heat the mixture to reflux.

  • Boc Protection: After cooling, treat the reaction mixture with di-tert-butyl dicarbonate (Boc)2O (1.5 equiv) and a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to protect the azetidine nitrogen.

  • Purification: Purify the resulting tert-butyl this compound-1-carboxylate by flash column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the IC50 values of compounds against cancer cell lines like A549 and HCT116.

Materials:

  • A549 or HCT116 cells

  • DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (e.g., TZT-1027 analogue)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 or HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin, a key mechanism for many anticancer agents.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • Test compound

  • Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in G-PEM buffer.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions, controls, and G-PEM buffer.

  • Initiation of Polymerization: Add reconstituted tubulin (final concentration of ~3 mg/mL) to each well to initiate polymerization.

  • Absorbance Monitoring: Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control.

Signaling Pathways and Mechanistic Visualizations

Disruption of Microtubule Dynamics

TZT-1027 and its analogues exert their potent anticancer effects by interfering with microtubule dynamics, which are crucial for cell division (mitosis). Microtubules are polymers of α- and β-tubulin heterodimers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Compounds like the TZT-1027 analogues bind to tubulin and inhibit its polymerization. This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).

Microtubule_Dynamics_Inhibition cluster_Cellular_Process Cellular Process: Mitosis cluster_Drug_Action Drug Action: TZT-1027 Analogue GTP_Tubulin GTP-Tubulin Heterodimers Microtubule_Polymerization Microtubule Polymerization GTP_Tubulin->Microtubule_Polymerization GTP Hydrolysis Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Dynamic Instability Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Failure of Formation GDP_Tubulin GDP-Tubulin Heterodimers Microtubule_Depolymerization->GDP_Tubulin TZT_Analogue TZT-1027 Analogue (with this compound) Inhibition Inhibition TZT_Analogue->Inhibition Inhibition->Microtubule_Polymerization Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Figure 1. Mechanism of action of TZT-1027 analogues. (Max Width: 760px)
Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound containing the this compound moiety.

Experimental_Workflow Start Start: Synthesized Compound Cell_Culture Cell Culture (e.g., A549, HCT116) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Study Data_Analysis->Mechanism_Study Tubulin_Assay Tubulin Polymerization Assay Mechanism_Study->Tubulin_Assay If potent End End: Lead Candidate Identification Mechanism_Study->End If not potent (Further SAR) Tubulin_Assay->End

Figure 2. In vitro evaluation workflow. (Max Width: 760px)
Bioisosteric Design Strategy

The this compound moiety is often employed as a bioisostere for other cyclic amines or even acyclic fragments. The following diagram illustrates this design concept.

Bioisosteric_Design Lead_Compound Initial Lead Compound (e.g., with piperidine) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Improved_Compound Optimized Compound (with this compound) Bioisosteric_Replacement->Improved_Compound Improved_Properties Improved Properties: - Metabolic Stability - Solubility - Potency Improved_Compound->Improved_Properties

Figure 3. Bioisosteric replacement strategy. (Max Width: 760px)

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its successful incorporation into potent antitumor agents highlights its potential to enhance the pharmacological properties of lead compounds. While its application in CNS drug discovery is still emerging, the underlying principles of its utility as a bioisostere suggest a promising future in this and other therapeutic areas. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to leverage the unique attributes of the this compound moiety in their drug discovery endeavors. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.

References

Whitepaper: The Biological Significance of Fluorinated Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological performance.[1][2] Among the scaffolds benefiting from this strategy, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a particularly valuable motif.[3][4] This technical guide provides an in-depth analysis of the biological significance of fluorinated azetidines. We will explore how the introduction of fluorine profoundly alters the electronic, conformational, and metabolic properties of the azetidine core. Through an examination of key physicochemical parameters, conformational analysis, and relevant case studies, this paper will elucidate why these scaffolds are increasingly utilized by researchers and drug development professionals to create more potent, selective, and metabolically robust therapeutic agents.

Introduction: The Synergy of a Strained Ring and a Powerful Halogen

Azetidines are considered "privileged" scaffolds in medicinal chemistry. Their strained four-membered ring imparts a rigid, three-dimensional geometry that is distinct from more common five- and six-membered rings like pyrrolidine and piperidine.[4] This structural rigidity can pre-organize substituents into well-defined vectors, facilitating optimal interactions with biological targets. Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the C3-carbon offers a key point for substitution.[3]

Fluorine, the most electronegative element, offers a unique suite of properties when incorporated into organic molecules.[2] Its small van der Waals radius (1.47 Å) means it acts as a subtle bioisostere of hydrogen (1.20 Å), yet its powerful inductive electron-withdrawing effect can dramatically alter local electronics. This modulation impacts key drug-like properties including:

  • Basicity (pKa): Lowering the pKa of nearby amines.

  • Lipophilicity (LogP): Increasing lipophilicity, which can enhance membrane permeability.[5]

  • Metabolic Stability: Blocking sites of oxidative metabolism by replacing a C-H bond with a stronger, less susceptible C-F bond.

  • Conformation: Influencing molecular shape through electrostatic and hyperconjugative effects.[6]

The combination of the conformationally constrained azetidine ring with the powerful electronic effects of fluorine creates a synergistic scaffold that provides medicinal chemists with a sophisticated tool for molecular design.

The Impact of Fluorination on Azetidine's Physicochemical Properties

The introduction of one or more fluorine atoms onto the azetidine ring has profound and predictable effects on its fundamental physicochemical properties. These changes are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

The basicity of the azetidine nitrogen is a critical determinant of its behavior at physiological pH (7.4). It influences solubility, receptor interactions (especially those involving charged species), and off-target activities (e.g., hERG channel binding). Fluorination provides a reliable method for tuning this property.

The strong electron-withdrawing nature of fluorine reduces the electron density on the azetidine nitrogen, making it less basic (i.e., lowering its pKa).[7] This effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8] For instance, a fluorine atom at the C3 position significantly lowers the pKa compared to an unsubstituted azetidine. This allows chemists to attenuate the basicity of the nitrogen, which can be crucial for mitigating toxicity or improving cell permeability by reducing the proportion of the charged species at physiological pH.[9]

Table 1: Comparison of Physicochemical Properties

Compound Structure pKa LogP (Calculated) Rationale for Change
Azetidine ~11.29 -0.3 Baseline saturated amine.
3-Fluoroazetidine ~8.0–8.5 +0.1 The C-F bond's inductive effect withdraws electron density, making the nitrogen lone pair less available for protonation, thus lowering the pKa.[7][8]

| 3,3-Difluoroazetidine | | ~5.5–6.0 | +0.5 | The additive inductive effect of two fluorine atoms dramatically reduces basicity. The molecule becomes more lipophilic.[8][10] |

Altering Lipophilicity (LogP)

Lipophilicity is a key driver of a drug's ability to cross biological membranes.[11] While often assumed to universally increase lipophilicity, fluorine's effect is highly context-dependent.[12] In the case of azetidines, replacing C-H bonds with C-F bonds generally increases the LogP value, making the molecule more lipophilic. This can be advantageous for enhancing penetration across the blood-brain barrier (BBB) or improving absorption from the gastrointestinal tract.[5][13] However, the increased polarity of the C-F bond can also lead to complex interactions with the surrounding molecular environment, meaning the impact on lipophilicity is not always straightforward.[12]

Fluorinated Azetidines as Conformationally Constrained Scaffolds

One of the most powerful applications of fluorinated azetidines is their use as conformationally rigid building blocks and bioisosteres, particularly as mimics of the amino acid proline.

Controlling Ring Pucker

The azetidine ring is not perfectly flat; it exists in a puckered conformation. The orientation of substituents is dictated by this pucker. The stereoselective placement of a fluorine atom can be used to control the conformational preference of the ring.[6] This is due to stereoelectronic effects, such as the gauche effect, where the electronegative fluorine atom prefers to be gauche (a 60° dihedral angle) to the nitrogen lone pair or a C-N bond.[14] This conformational locking can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency.

Proline and Hydroxyproline Mimetics

L-proline is a unique amino acid that imparts significant conformational constraints on peptides and proteins. Fluorinated azetidine-2-carboxylic acids are excellent mimics of proline and its derivatives, like hydroxyproline.[15] For example, 3-fluoroazetidine-2-carboxylic acid can serve as a metabolically stable analogue of 3-hydroxyazetidine-2-carboxylic acid, which is prone to degradation via a reverse aldol reaction.[15] By incorporating these mimics into peptides, researchers can enhance proteolytic stability, modulate secondary structure (e.g., the cis/trans ratio of the prolyl amide bond), and probe protein-protein interactions.[16]

Applications in Drug Discovery: Case Studies and Therapeutic Areas

The unique properties of fluorinated azetidines have led to their incorporation into drug candidates across various therapeutic areas.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A notable application of fluorinated azetidines is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. Research has shown that cyclohexylglycine amides derived from fluorinated azetidines exhibit potent DPP-IV inhibitory activity.[17] The fluorinated azetidine moiety occupies a specific pocket in the enzyme's active site, and its properties—rigidity, polarity, and basicity—are critical for achieving high potency. In this context, the fluorinated azetidides displayed unexpectedly strong activity compared to their non-fluorinated counterparts.[17]

Central Nervous System (CNS) Agents

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in neuroscience. The properties of fluorinated azetidines make them attractive scaffolds for CNS drug discovery.[13] By carefully tuning pKa and lipophilicity, chemists can design molecules with improved brain penetration. The reduction in pKa can decrease interaction with efflux transporters like P-glycoprotein (Pgp), which actively remove compounds from the brain.[9]

Synthetic Strategies and Experimental Protocols

The utility of fluorinated azetidines has driven the development of robust synthetic methods. Common strategies often involve the fluorination of a pre-formed azetidine ring or the cyclization of a fluorinated acyclic precursor.

Key Synthetic Approaches
  • Deoxyfluorination of Azetidinols: A prevalent method involves the treatment of 3-hydroxyazetidines with deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST). This is a direct and often effective route.[18]

  • Ring-Opening of Bicyclic Precursors: Highly strained 1-azabicyclo[1.1.0]butanes can be opened with fluoride sources like Olah's reagent (pyridine·10HF) to yield 3-fluoroazetidines.[18]

  • Cyclization of Fluorinated Amines: A newer approach involves the cyclization of precursors like N-(alkylidene)-3-bromo-2-fluoropropylamines, which can be synthesized regiospecifically.[19]

  • Azetidine Sulfonyl Fluorides (ASFs): Recently, ASFs have been developed as versatile reagents that can be used to introduce the azetidine moiety into complex molecules under mild conditions.[3][20]

Representative Experimental Protocol: Synthesis of a 3-Fluoroazetidine Derivative

The following protocol is a representative example based on the cyclization of a fluorinated bromoamine precursor, adapted from the literature.[19]

Step 1: Synthesis of N-(1-Arylmethylidene)-3-bromo-2-fluoropropylamine

  • To a solution of N-(1-arylmethylidene)-2-propenylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Slowly add triethylamine trihydrofluoride (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired fluorinated bromoamine.

Step 2: Cyclization to form the 3-Fluoroazetidine Ring

  • Dissolve the N-(1-arylmethylidene)-3-bromo-2-fluoropropylamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

  • Reflux the mixture for 2 hours.

  • After cooling, add water and extract the product with DCM (3x).

  • Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent.

  • The resulting crude 3-fluoroazetidine derivative can be further purified by flash chromatography.

Visualization of Key Concepts

Diagrams can help clarify complex relationships and workflows in drug discovery.

Diagram 1: Impact of Fluorination on Azetidine Properties

This diagram illustrates the causal chain from the chemical modification (fluorination) to the resulting changes in physicochemical properties and their ultimate biological implications.

G cluster_0 Chemical Modification cluster_1 Physicochemical Effects cluster_2 Biological Significance A Introduction of Fluorine to Azetidine Ring B Lowers pKa (Reduces Basicity) A->B C Increases LogP (Modulates Lipophilicity) A->C D Alters Ring Pucker (Conformational Constraint) A->D E Blocks Metabolic Sites (Increases C-F Bond Strength) A->E F Improved Cell Permeability B->F I Modified Receptor Interactions B->I C->F H Increased Binding Affinity (Reduced Entropic Penalty) D->H G Enhanced Metabolic Stability E->G

Caption: Causal pathway from fluorination to biological significance.

Diagram 2: Workflow for Evaluating Fluorinated Azetidine Analogs

This diagram outlines a typical workflow for a medicinal chemistry program focused on developing drugs containing a fluorinated azetidine scaffold.

G A Design & Synthesis of Fluoro-Azetidine Analogs B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro Biological Assay (e.g., Enzyme IC50) A->C D ADME Screening (Metabolic Stability, Permeability) B->D C->D E In Vivo Efficacy Study (Animal Model) D->E F Lead Optimization D->F E->F F->A Iterate Design G Pre-clinical Candidate F->G

Caption: Iterative drug discovery workflow for fluoro-azetidine analogs.

Future Outlook and Conclusion

The biological significance of fluorinated azetidines is now firmly established. Their ability to confer conformational rigidity, modulate basicity, and improve metabolic stability makes them a highly valuable scaffold in the drug designer's toolbox. As synthetic methodologies become more sophisticated, allowing for the precise and efficient installation of fluorinated azetidine motifs into complex molecules, their prevalence in drug candidates is set to increase.[3][20] Future research will likely focus on exploring novel fluorination patterns (e.g., trifluoromethylated azetidines) and expanding their application into new therapeutic areas, such as protein-protein interaction modulators and covalent inhibitors. For researchers and drug development professionals, a deep understanding of the interplay between fluorination and the azetidine core is essential for leveraging this powerful scaffold to its full potential in the creation of next-generation therapeutics.

References

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

  • PubMed. (2006). Synthesis of 3-fluoroazetidines. Journal of Organic Chemistry. [Link]

  • Symes, O. L., Ishikura, H., Begg, C. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Telser, J. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

  • ACS Figshare. (2016). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. ACS Publications. [Link]

  • ResearchGate. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

  • Google Patents. (n.d.). The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by... ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 28(30). [Link]

  • Hulin, B., Cabral, S., Lopaze, M. G., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]

  • Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health. [Link]

  • Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457–1464. [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • Sun, S., & Adejare, A. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

  • National Institutes of Health. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Fluorinated peptide biomaterials. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 3-Substituted Azetidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, inherent polarity, and ability to introduce three-dimensionality make it an attractive component in the design of novel therapeutics.[1] Among the various substituted azetidines, those functionalized at the 3-position have garnered significant attention due to their potential to interact with a wide range of biological targets and modulate their activity. This technical guide provides a comprehensive overview of 3-substituted azetidine scaffolds, encompassing their synthesis, biological applications, and the experimental methodologies employed in their evaluation.

The strained nature of the four-membered ring in azetidines provides a unique conformational rigidity that can be advantageous for binding to protein targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. The 3-position of the azetidine ring offers a key vector for introducing diverse substituents that can be tailored to interact with specific residues in a target's binding site, thereby influencing potency and selectivity. This has led to the exploration of 3-substituted azetidines in various therapeutic areas, including neuroscience, oncology, and infectious diseases.[2][3][4]

Synthesis of 3-Substituted Azetidine Scaffolds

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain. However, several robust synthetic strategies have been developed to access these valuable building blocks.

Modular Synthesis via Azetidinylation Reagents

A modular approach for the synthesis of 3,3-disubstituted azetidines has been developed, offering a versatile method for introducing a variety of functional groups.[5] This method relies on the use of azetidinylation reagents that can react with a diverse range of nucleophiles.

Aza-Michael Addition

The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides an efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines.[6][7] This reaction is catalyzed by DBU and proceeds under mild conditions.

From 1-Azabicyclo[1.1.0]butanes (ABBs)

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) represents a powerful and divergent strategy for the synthesis of 3-substituted azetidines. This method allows for the introduction of a wide array of substituents at the 3-position.

Applications in Drug Discovery

The unique structural features of 3-substituted azetidines have been exploited in the development of potent and selective modulators of various biological targets.

Triple Reuptake Inhibitors (TRIs)

3-Substituted azetidine derivatives have been extensively explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][8] This class of compounds holds promise for the treatment of depression and other neuropsychiatric disorders.[9] The azetidine scaffold serves as a compact and rigid core to which aryl and other functional groups can be attached to achieve potent and balanced inhibition of the three monoamine transporters.[5]

Antibacterial Agents

The azetidine moiety is a key structural feature of many β-lactam antibiotics. More recently, novel 3-substituted azetidine derivatives have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] These compounds often exhibit different mechanisms of action compared to traditional β-lactams.

Kinase Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases.[10][11] 3-Substituted azetidines have been incorporated into the design of potent and selective JAK inhibitors.[12][13][14] The azetidine ring can provide a key interaction with the hinge region of the kinase domain.

Quantitative Data

The following tables summarize the biological activity of representative 3-substituted azetidine scaffolds.

Table 1: In Vitro Activity of 3-Substituted Azetidine Derivatives as Triple Reuptake Inhibitors [5]

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 15.325.689.4
8af 12.833.1105.2
8cg 20.145.3150.7
8ch 18.541.9138.6
8cu 22.450.1165.9
10dl 8.721.575.3
Fluoxetine 1.2--
Nisoxetine -0.8-
GBR12909 --2.5
Venlafaxine 25.1102.5-
Duloxetine 0.82.1-

Table 2: Antibacterial Activity of 3-Substituted Azetidin-4-one Derivatives [2]

CompoundConcentration (mg/mL)Zone of Inhibition vs. S. aureus (mm)Zone of Inhibition vs. E. coli (mm)
M7 0.012225
0.001--
0.0001--
M8 0.01-25
0.001--
0.0001--
Ampicillin 0.01--
0.001--
0.0001--

Experimental Protocols

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines[6]

To a solution of the corresponding tert-butyl 3-substituted-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol %). The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

Monoamine Reuptake Inhibition Assay[5]

Human embryonic kidney 293 (HEK293) cells stably transfected with human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are used. The cells are incubated with the test compounds at various concentrations. The inhibition of radiolabeled neurotransmitter uptake ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is measured using a scintillation counter. IC50 values are determined from concentration-response curves.

Antibacterial Susceptibility Testing (Agar Diffusion Method)[2]

Muller-Hinton agar plates are inoculated with a standardized suspension of the test bacteria (Staphylococcus aureus or Escherichia coli). Wells are created in the agar, and different concentrations of the test compounds are added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. Ampicillin is used as a positive control.

Visualizations

Signaling Pathways

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA Gene Transcription Nucleus->DNA Binding

Caption: The JAK-STAT signaling pathway, a target for 3-substituted azetidine inhibitors.

Monoamine_Reuptake_Inhibition Mechanism of Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (5-HT, NE, DA) Transporter Monoamine Transporter (SERT, NET, DAT) Vesicle Vesicle Monoamine_Synapse Monoamine Vesicle->Monoamine_Synapse Release Monoamine_Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal TRI Triple Reuptake Inhibitor TRI->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by a triple reuptake inhibitor.

Experimental and Logical Workflows

Drug_Discovery_Workflow 3-Substituted Azetidine Drug Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase A Scaffold Selection & Library Design B Synthesis of 3-Substituted Azetidines A->B C In Vitro Screening (Primary Assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G In Vivo Efficacy & Toxicology Studies F->G H Preclinical Development G->H I Clinical Trials H->I

Caption: A general workflow for the discovery and development of 3-substituted azetidine-based drugs.

References

Discovery and Synthesis of Novel Azetidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional geometry contribute to improved metabolic stability and binding affinity, making it a privileged motif in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel azetidine derivatives, with a focus on key synthetic methodologies, biological activities, and detailed experimental protocols.

Key Synthetic Methodologies for Substituted Azetidines

The construction of the strained azetidine ring has historically posed a significant synthetic challenge. However, recent innovations have led to the development of robust and efficient methods for the synthesis of a diverse range of functionalized azetidines.

Visible-Light-Mediated Aza-Paternò-Büchi Reaction

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly convergent and atom-economical approach to azetidine synthesis.[2] Recent advancements have enabled this reaction to be performed under visible light irradiation, offering a milder and more sustainable alternative to traditional UV-mediated methods.[3]

A key strategy involves the use of a photocatalyst, such as an iridium(III) complex, to activate an oxime precursor via triplet energy transfer.[4] This excited-state species then undergoes a [2+2] cycloaddition with an alkene to furnish the desired azetidine product.

Experimental Protocol: Visible-Light-Mediated Aza-Paternò-Büchi Reaction

  • Materials:

    • 2-Isoxazoline-3-carboxylate (oxime precursor)

    • Alkene

    • fac-[Ir(ppy)₃] (or other suitable photocatalyst)

    • Degassed solvent (e.g., acetonitrile or dichloromethane)

    • Blue LED light source

  • Procedure:

    • In a reaction vessel, dissolve the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (1.5-2.0 equiv), and the photocatalyst (1-5 mol%) in the chosen degassed solvent.

    • Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Irradiate the reaction mixture with a blue LED light source at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine derivative.

G cluster_workflow Workflow: Aza-Paternò-Büchi Reaction start Start: Prepare Reaction Mixture degas Deoxygenate with Inert Gas start->degas irradiate Irradiate with Blue LED degas->irradiate monitor Monitor Reaction Progress irradiate->monitor workup Workup and Purification monitor->workup product Final Product: Azetidine Derivative workup->product

Aza-Paternò-Büchi Reaction Workflow
Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of unactivated C(sp³)–H bonds. This strategy has been successfully applied to the synthesis of azetidines through intramolecular amination. A picolinamide (PA) directing group is often employed to facilitate the regioselective C–H activation at the γ-position of an amine substrate.[5][6]

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism. The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, and an oxidant, like PhI(OAc)₂.[5]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

  • Materials:

    • Picolinamide-protected amine substrate

    • Pd(OAc)₂ (catalyst)

    • PhI(OAc)₂ (oxidant)

    • Solvent (e.g., toluene or 1,2-dichloroethane)

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • To a sealed reaction tube, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (2-10 mol%), and PhI(OAc)₂ (2.0-3.0 equiv).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the specified time (typically 12-24 hours).

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the azetidine product.

G cluster_workflow Workflow: Pd-Catalyzed C-H Amination start Start: Combine Reagents inert Establish Inert Atmosphere start->inert heat Heat and Stir inert->heat monitor Monitor Reaction heat->monitor quench Quench and Extract monitor->quench purify Purify by Chromatography quench->purify product Final Product: Azetidine purify->product

Pd-Catalyzed C-H Amination Workflow
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines.[1] This approach involves the nucleophilic opening of the ABB core, which proceeds with high regioselectivity to afford a variety of functionalized azetidines.

Experimental Protocol: Strain-Release Functionalization of an ABB

  • Materials:

    • 1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., generated in situ)

    • Nucleophile (e.g., Grignard reagent, organolithium, or amine)

    • Anhydrous solvent (e.g., THF or diethyl ether)

    • Inert atmosphere

  • Procedure:

    • Generate the 1-azabicyclo[1.1.0]butane in situ or use a stable precursor under an inert atmosphere.

    • Cool the reaction mixture to a low temperature (e.g., -78 °C).

    • Slowly add the nucleophile to the solution of the ABB.

    • Allow the reaction to stir at low temperature for a specified period, then gradually warm to room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Biological Activity of Novel Azetidine Derivatives

Azetidine-containing compounds have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[7][8] The development of small-molecule STAT3 inhibitors is therefore a promising therapeutic strategy.

Novel (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors.[7][9] These compounds have been shown to disrupt STAT3 DNA-binding activity and exhibit cellular activity against cancer cell lines with aberrantly active STAT3.

G cluster_pathway STAT3 Signaling Pathway and Inhibition cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 (monomer) jak->stat3 Phosphorylation p_stat3 p-STAT3 (monomer) stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Azetidine Inhibitor inhibitor->dimer Inhibition

STAT3 Signaling Pathway Inhibition
CompoundTargetIC₅₀ (µM)Cell Viability EC₅₀ (µM)Reference
5a STAT3 DNA-binding0.52>10 (MDA-MB-231)[7][9]
7a (methyl ester of 5a) STAT3 DNA-binding>42.7 (MDA-MB-231)[7][9]
5o STAT3 DNA-binding0.38Not reported[7][9]
8i STAT3 DNA-binding0.34Not reported[7][9]
7e STAT3 DNA-bindingNot reportedNot reported, but shows significant inhibition of colony formation at 0.5 µM[7]
7f STAT3 DNA-bindingNot reportedNot reported, but shows minimal to moderate inhibition of colony formation at 0.5 µM[7]
7g STAT3 DNA-bindingNot reportedNot reported, but shows significant inhibition of colony formation at 0.5 µM[7]
9k STAT3 DNA-bindingNot reportedNot reported, but shows minimal to moderate inhibition of colony formation at 0.5 µM[7]
BP-1-102 (lead compound) STAT3 DNA-binding6.810-20[7][9]
SH5-07 (lead compound) STAT3 DNA-binding3.93.8[7][9]
SH4-54 (lead compound) STAT3 DNA-binding4.74.5[7][9]

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA uptake can prolong the inhibitory action of GABA and are of interest for the treatment of neurological disorders such as epilepsy.

Novel azetidine derivatives have been synthesized and evaluated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[10] Certain azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1.[10]

CompoundTargetIC₅₀ (µM)Reference
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety GAT-12.83 ± 0.67[10]
Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety GAT-12.01 ± 0.77[10]
18b (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) GAT-126.6 ± 3.3[10]
12d (β-alanine analog) GAT-315.3 ± 4.5[10]
18e (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) GAT-331.0 ± 4.7[10]

Conclusion

The field of azetidine chemistry has undergone a significant transformation in recent years, with the development of novel and efficient synthetic methodologies. These advancements have opened up new avenues for the creation of diverse libraries of azetidine-containing compounds for drug discovery. The demonstrated biological activities of these derivatives, particularly as STAT3 and GABA uptake inhibitors, underscore the immense potential of the azetidine scaffold in the development of next-generation therapeutics. This guide provides a foundational understanding of the key synthetic strategies and biological relevance of novel azetidine derivatives, serving as a valuable resource for researchers and scientists in the field.

References

3-Aryl-Azetidines: Versatile Scaffolds for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties have made it an attractive building block for the design of novel therapeutics. Among the various substituted azetidines, 3-aryl-azetidines have garnered significant attention due to their synthetic accessibility and their capacity to serve as versatile bioisosteres, offering a pathway to unexplored chemical space and improved pharmacological profiles.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and applications of 3-aryl-azetidines in drug discovery.

Synthesis of 3-Aryl-Azetidines

The construction of the strained 3-aryl-azetidine core has been approached through various synthetic strategies. Key methodologies include intramolecular cyclizations, functionalization of pre-formed azetidine rings, and ring-opening reactions of bicyclic precursors.

Iron-Catalyzed Thiol Alkylation for 3-Aryl-3-Sulfanyl Azetidines

A mild and efficient method for the synthesis of 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed reaction of N-Cbz-azetidin-3-ols with a variety of thiols.[3][4] This reaction proceeds via an azetidine carbocation intermediate and tolerates a broad range of thiols and azetidinols with electron-donating aromatic groups.[3][4] The N-carboxybenzyl (Cbz) protecting group is crucial for reactivity and can be subsequently removed to provide the free NH-azetidine.[3]

General Synthetic Workflow for 3-Aryl-3-Sulfanyl Azetidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Cbz-azetidin-3-ol N-Cbz-azetidin-3-ol FeCl3 (catalyst)\nToluene, 40 °C FeCl3 (catalyst) Toluene, 40 °C N-Cbz-azetidin-3-ol->FeCl3 (catalyst)\nToluene, 40 °C Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->FeCl3 (catalyst)\nToluene, 40 °C 3-Aryl-3-sulfanyl azetidine 3-Aryl-3-sulfanyl azetidine FeCl3 (catalyst)\nToluene, 40 °C->3-Aryl-3-sulfanyl azetidine

Fe-catalyzed synthesis of 3-Aryl-3-sulfanyl azetidines.

Table 1: Synthesis of 3-Aryl-3-Sulfanyl Azetidines via Iron-Catalyzed Thiol Alkylation

EntryAzetidinol Substrate (Ar)Thiol (R)ProductYield (%)
14-MethoxyphenylBenzylBenzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate95
24-Methoxyphenyl4-MethoxybenzylBenzyl 3-((4-methoxybenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate98
34-MethoxyphenylThiophenolBenzyl 3-(4-methoxyphenyl)-3-(phenylthio)azetidine-1-carboxylate91
4PhenylBenzylBenzyl 3-(benzylthio)-3-phenylazetidine-1-carboxylate85

Data extracted from The Journal of Organic Chemistry, 2019.[4]

Experimental Protocol: Synthesis of Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate [4]

To a solution of FeCl₃ (6.1 mg, 0.0375 mmol) and benzyl mercaptan (124 mg, 1.00 mmol) in toluene (1.0 mL), N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol (156 mg, 0.50 mmol) was added. The reaction mixture was stirred at 40 °C for 15 hours. The reaction was then quenched with saturated aqueous NaHCO₃ (10 mL). The layers were separated, and the aqueous portion was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic extracts were dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product.

Modular Synthesis of 3,3-Disubstituted Azetidines

A modular approach to 3,3-disubstituted azetidines has been developed utilizing azetidinylation reagents such as tert-butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylates.[5] These reagents react with various nucleophiles to afford a diverse range of 3,3-disubstituted azetidines.

Table 2: Modular Synthesis of 3-Aryl-3-(phenylamino)azetidines

EntryAryl Group (Ar)ProductYield (%)
1p-tolyltert-Butyl 3-(phenylamino)-3-(p-tolyl)azetidine-1-carboxylate85
24-(tert-butyl)phenyltert-Butyl 3-(4-(tert-butyl)phenyl)-3-(phenylamino)azetidine-1-carboxylate89
3o-tolyltert-Butyl 3-(phenylamino)-3-(o-tolyl)azetidine-1-carboxylate70
4naphthalen-1-yltert-Butyl 3-(naphthalen-1-yl)-3-(phenylamino)azetidine-1-carboxylate78
5thiophen-3-yltert-Butyl 3-(phenylamino)-3-(thiophen-3-yl)azetidine-1-carboxylate70

Data extracted from The Journal of Organic Chemistry, 2021.[5]

Experimental Protocol: General Procedure for the Synthesis of tert-Butyl 3-Aryl-3-(phenylamino)azetidine-1-carboxylates [5]

The synthesis is performed on a 0.2 mmol scale following a general procedure A as described in the source literature. The reaction mixture is purified by flash column chromatography with petroleum ether and ethyl acetate (PE/EA = 15/1) to afford the final product.

Pharmacological Significance and Applications

3-Aryl-azetidines have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery programs targeting various diseases.

Monoamine Transporter Ligands

A series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and evaluated for their binding affinities at dopamine (DAT) and serotonin (SERT) transporters.[6] These compounds generally exhibit high affinity for SERT, with some analogues showing potential for dual DAT/SERT activity, which could be beneficial for treating psychostimulant dependence.[6] The azetidine scaffold serves as a suitable replacement for the tropane scaffold, offering a reduction in molecular weight and lipophilicity.[6]

Table 3: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidines at DAT and SERT

Compound3-Aryl Group3-Arylmethoxy GroupDAT Kᵢ (nM)SERT Kᵢ (nM)
7cPhenyl3,4-Dichlorophenyl>100001.0
7g3,4-DichlorophenylPhenyl18015
7i3,4-Dichlorophenyl3,4-Dichlorophenyl15001.3

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013.[6]

As Bioisosteres in Drug Design

The 3-aryl-azetidine motif can act as a bioisostere for other chemical groups, a strategy frequently employed in lead optimization to improve physicochemical and pharmacokinetic properties. For instance, oxetane and azetidine ethers have been synthesized as ester isosteres.[7] This bioisosteric replacement can enhance metabolic stability and aqueous solubility.[2]

Bioisosteric Relationship of 3-Aryl-Azetidine

G Aryl_Group Aryl Group (e.g., Phenyl) Azetidine_Core 3-Aryl-Azetidine Scaffold Aryl_Group->Azetidine_Core Bioisosteric Replacement Properties Improved Properties: - Metabolic Stability - Solubility - 3D Geometry Azetidine_Core->Properties

3-Aryl-azetidine as a bioisostere for aryl groups.
Other Therapeutic Areas

The versatility of the 3-aryl-azetidine scaffold extends to other therapeutic areas:

  • Antitumor Agents: Novel azetidine-containing analogues of TZT-1027, where a 3-aryl-azetidine moiety replaces the phenylethyl group, have shown potent antiproliferative activities against cancer cell lines.[8]

  • Antibiotic Enhancers and Antiviral Agents: N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated as potential antibiotic enhancers and have shown moderate inhibitory activity against human coronavirus (229E).[9]

  • Triple Reuptake Inhibitors: Azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs) for the treatment of depression.[10]

  • STAT3 Inhibitors: Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[11]

Conclusion

3-Aryl-azetidines represent a valuable and increasingly utilized class of building blocks in modern drug discovery. Their synthetic tractability, coupled with their ability to impart desirable physicochemical properties and engage with a diverse range of biological targets, ensures their continued importance in the development of next-generation therapeutics. The modular synthetic approaches and the growing understanding of their structure-activity relationships will undoubtedly fuel further exploration of this versatile scaffold in the quest for novel and effective medicines.

References

Physicochemical Properties of 3-(3-Fluorophenyl)azetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid structure and synthetic tractability make them valuable scaffolds in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 3-(3-Fluorophenyl)azetidine. This compound is of particular interest due to its potential as a triple reuptake inhibitor (TRI), a class of antidepressants that target the serotonin, norepinephrine, and dopamine transporters.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and relevant biological context.

Chemical Structure and Properties

Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol CAS Number: 1203798-80-4

The hydrochloride salt (C₉H₁₁ClFN, MW: 187.64 g/mol , CAS: 1203685-14-6) is also a common form of this compound.[3][4]

Physicochemical Data

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes available predicted values and data from structurally related compounds to provide an estimated profile. It is crucial to note that experimental determination is necessary for definitive values.

PropertyValueSource/Comment
Melting Point (°C) Data not availableThe hydrochloride salt is a solid.[5]
Boiling Point (°C) Data not availablePredicted for the HCl salt: 251.9±23.0 °C at 760 mmHg. For the related 3-phenylazetidine: 226.8 °C at 760 mmHg.[6] For the related 3-(3-Fluorophenoxy)azetidine: 230 °C.[7]
pKa Data not availablePredicted for the related 3-phenylazetidine: 10.63±0.40.[8] Predicted for 3-methyl-3-phenyl-azetidine: 10.68±0.40.[9]
logP 1.4 (XlogP)Predicted value for the free base.[10]
Solubility Data not availableThe parent compound, azetidine, is miscible with water.[11] The hydrochloride salt is expected to be soluble in water and polar organic solvents.[12] The related 3-(3-Fluorophenoxy)azetidine is not easily soluble in water but soluble in many organic solvents.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the formation of a Boc-protected intermediate, followed by deprotection.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

A general method for the synthesis of 3-aryl-azetidines has been described.[13] This involves the reaction of a suitable precursor with a source of the aryl group, followed by cyclization and protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. While a specific detailed protocol for this exact compound is not publicly available, analogous syntheses are reported in the literature.

Step 2: Deprotection of tert-Butyl this compound-1-carboxylate

The removal of the Boc protecting group is commonly accomplished using a strong acid, such as trifluoroacetic acid (TFA).[13][14]

Detailed Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA):

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath to manage any potential exotherm.

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. A common ratio is a 1:1 mixture of TFA to DCM (v/v), with final TFA concentrations typically ranging from 20% to 50%.[14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[14]

  • Work-up (for the trifluoroacetate salt): Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The resulting product will be the trifluoroacetate salt of this compound.[14]

  • Work-up (for the free amine): To obtain the free amine, dissolve the residue from step 6 in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

  • Formation of the Hydrochloride Salt: The free amine can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate can be collected by filtration.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound Boc_Protected tert-Butyl this compound-1-carboxylate Deprotection Deprotection with TFA in DCM Boc_Protected->Deprotection TFA_Salt This compound TFA Salt Deprotection->TFA_Salt Neutralization Neutralization (e.g., NaHCO3) TFA_Salt->Neutralization Free_Base This compound (Free Base) Neutralization->Free_Base HCl_Salt_Formation Addition of HCl Free_Base->HCl_Salt_Formation HCl_Salt This compound HCl HCl_Salt_Formation->HCl_Salt G cluster_pathway Hypothesized Action of this compound Compound This compound SERT SERT Compound->SERT Inhibits NET NET Compound->NET Inhibits DAT DAT Compound->DAT Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Leads to Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to Effect Antidepressant Effect Serotonin->Effect Norepinephrine->Effect Dopamine->Effect G cluster_workflow Biological Evaluation Workflow for a Putative TRI Start Test Compound (this compound) In_Vitro In Vitro Assays Start->In_Vitro Binding Binding Assays (SERT, NET, DAT) In_Vitro->Binding Uptake Uptake Assays (SERT, NET, DAT) In_Vitro->Uptake In_Vivo In Vivo Assays Binding->In_Vivo Uptake->In_Vivo PK Pharmacokinetics (ADME) In_Vivo->PK Behavioral Behavioral Models (e.g., Forced Swim Test) In_Vivo->Behavioral Lead_Opt Lead Optimization PK->Lead_Opt Behavioral->Lead_Opt

References

The Azetidine Moiety: A Technical Guide to Its Ring Strain and Reactivity for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, largely governed by inherent ring strain, offer a compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth exploration of the ring strain and reactivity of the azetidine moiety, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the potential of this versatile building block.

Understanding the Ring Strain of Azetidine

The azetidine ring is characterized by significant ring strain, a consequence of bond angle deviation from the ideal sp³ hybridization and torsional strain from eclipsing interactions. This inherent strain is a key determinant of its chemical reactivity, positioning it as a moderately reactive heterocycle that is more stable and easier to handle than the highly strained three-membered aziridines, yet more reactive than the five-membered pyrrolidines.[1][2]

Conformational Landscape

To alleviate some of the torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[3] This puckering is a dynamic process, and the specific conformation can be influenced by the nature and stereochemistry of substituents on both the nitrogen and carbon atoms of the ring. An unsubstituted azetidine ring in the gas phase exhibits a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[1]

Quantitative Analysis of Ring Strain

The ring strain of azetidine and its derivatives can be quantified through experimental and computational methods. The strain energy is a critical parameter for predicting the reactivity of these heterocycles. A summary of the ring strain energies for azetidine and related cyclic amines is presented in Table 1.

CompoundRing SizeRing Strain (kcal/mol)Reference(s)
Aziridine3~27.7[4]
Azetidine 4 ~25.4 [4]
Pyrrolidine5~5.4[4]
Piperidine6~0[4]

Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles.

Reactivity Profile of the Azetidine Moiety

The inherent ring strain of the azetidine ring is the primary driving force behind its characteristic reactivity, particularly its susceptibility to ring-opening reactions.[5] These reactions provide a versatile synthetic pathway to a diverse array of functionalized acyclic amines, which are valuable intermediates in drug synthesis.

Ring-Opening Reactions

Nucleophilic attack on a carbon atom of the azetidine ring leads to cleavage of a C-N or C-C bond, thereby relieving the ring strain. The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the nature of the substituent on the nitrogen atom (activating vs. deactivating), the nucleophile, and the reaction conditions.

N-Activation: The reactivity of the azetidine ring towards nucleophilic attack is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl, acyl, carbamoyl). These "activated" azetidines are more susceptible to ring-opening.[5]

Quantitative Reactivity Data

The reactivity of azetidines can be quantitatively described by kinetic and thermodynamic parameters. Table 2 provides a summary of selected data for the ring-opening of N-substituted azetidines.

N-SubstituentNucleophileSolventRate Constant (k)Activation Energy (Ea)Enthalpy of Reaction (ΔH)Reference(s)
TosylPiperidineAcetonitrileData not availableData not availableData not available
BocThiophenolDMFData not availableData not availableData not available
BenzoylAzideDMSOData not availableData not availableData not available

Table 2: Kinetic and Thermodynamic Data for the Ring-Opening of N-Activated Azetidines. (Note: Specific quantitative values for rate constants, activation energies, and reaction enthalpies are often context-dependent and require dedicated experimental studies. The table structure is provided for guidance on data presentation.)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of the azetidine moiety.

Synthesis of N-Boc-azetidine

Objective: To synthesize N-tert-butoxycarbonyl-azetidine, a common building block in organic synthesis.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of azetidine hydrochloride (1.0 eq) in water, add a solution of sodium hydroxide (2.2 eq) in water at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford N-Boc-azetidine.

Nucleophilic Ring-Opening of N-Tosylazetidine with an Amine

Objective: To demonstrate the ring-opening of an activated azetidine with an amine nucleophile.

Materials:

  • N-Tosylazetidine

  • Piperidine

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve N-tosylazetidine (1.0 eq) in acetonitrile.

  • Add piperidine (1.2 eq) to the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 1-(3-(tosylamino)propyl)piperidine by column chromatography.

Azetidine in Drug Development: Targeting the p38 MAPK Signaling Pathway

The unique structural features of the azetidine moiety have made it a valuable scaffold in the design of enzyme inhibitors. One notable example is its use in the development of inhibitors for the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases.

The p38 MAPK cascade is a crucial signaling pathway that responds to stress stimuli and inflammatory cytokines. Dysregulation of this pathway is associated with various diseases, making it an attractive target for therapeutic intervention. Azetidine-containing compounds have been designed to bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity.

p38_MAPK_Pathway Stress_Cytokines Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 activates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors activates Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Azetidine_Inhibitor Azetidine-based p38 Inhibitor Azetidine_Inhibitor->p38_MAPK inhibits

p38 MAPK Signaling Pathway and Inhibition

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing Azetidine Reactivity

The following diagram illustrates a typical experimental workflow for investigating the reactivity of a newly synthesized azetidine derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_reactivity Reactivity Screening cluster_kinetics Kinetic Analysis Synthesis Synthesize Azetidine Derivative Purification Purify by Chromatography Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Reaction_Setup Set up Reaction with Nucleophile/Electrophile Characterization->Reaction_Setup Monitoring Monitor Reaction (TLC, GC, LC-MS) Reaction_Setup->Monitoring Isolation Isolate and Purify Product(s) Monitoring->Isolation Structure_Elucidation Elucidate Product Structure(s) Isolation->Structure_Elucidation Rate_Measurement Measure Reaction Rates at Different Conditions Structure_Elucidation->Rate_Measurement Data_Analysis Analyze Data to Determine Rate Law and Constants Rate_Measurement->Data_Analysis Mechanism_Proposal Propose Reaction Mechanism Data_Analysis->Mechanism_Proposal

Workflow for Azetidine Reactivity Assessment
Structure-Reactivity Relationship of Azetidines

This diagram illustrates the logical relationship between the structural features of an azetidine and its resulting reactivity.

structure_reactivity cluster_structure Structural Features cluster_outcome Reaction Outcome Ring_Strain Ring Strain Reactivity Reactivity Ring_Strain->Reactivity dictates N_Substituent N-Substituent (Electron-withdrawing/ -donating) N_Substituent->Reactivity modulates C_Substituents C-Substituents (Steric/Electronic Effects) C_Substituents->Reactivity influences Rate Reaction Rate Reactivity->Rate Regioselectivity Regioselectivity Reactivity->Regioselectivity Stereoselectivity Stereoselectivity Reactivity->Stereoselectivity

Azetidine Structure-Reactivity Relationship

Conclusion

The azetidine moiety represents a privileged scaffold in modern drug discovery, offering a unique combination of conformational rigidity, metabolic stability, and tunable reactivity. The inherent ring strain is a double-edged sword, providing the driving force for versatile ring-opening reactions while necessitating careful consideration of stability. A thorough understanding of the interplay between ring strain, substituent effects, and reaction conditions is paramount for the successful application of azetidines in the design of novel therapeutics. This technical guide has provided a comprehensive overview of these key aspects, equipping researchers with the fundamental knowledge and practical tools to explore the full potential of this fascinating heterocycle.

References

Potential Therapeutic Targets for 3-(3-Fluorophenyl)azetidine-Derived Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(3-fluorophenyl)azetidine scaffold is a valuable building block in medicinal chemistry, contributing to the development of novel therapeutic agents across diverse disease areas. Its rigid, four-membered ring structure imparts unique conformational constraints on molecules, enabling precise interactions with biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of compounds derived from this compound, focusing on anticancer, antidepressant, and antitubercular applications. The guide details the mechanisms of action, summarizes quantitative biological data, provides experimental protocols for key assays, and visualizes relevant pathways and workflows.

Anticancer Applications: Tubulin Polymerization Inhibition

Compounds incorporating the this compound moiety have emerged as potent anticancer agents, primarily by targeting the microtubule network essential for cell division. These derivatives often function as analogues of natural products like TZT-1027 and combretastatin A-4 (CA-4), which are known to disrupt microtubule dynamics.

Mechanism of Action:

Derivatives of this compound, particularly those designed as TZT-1027 or CA-4 analogues, act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells. The extraordinary cytotoxicity of these compounds is attributed to their ability to inhibit tubulin-dependent guanosine triphosphate (GTP) hydrolysis, a critical step in microtubule assembly.[1]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of various this compound-containing compounds has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound ClassSpecific Compound ExampleCell LineIC50 (nM)Reference
TZT-1027 AnalogueCompound 1aA549 (Lung Carcinoma)2.2[1]
TZT-1027 AnalogueCompound 1aHCT116 (Colon Carcinoma)2.1[1]
CA-4 Analogue3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast Adenocarcinoma)75[2]
CA-4 Analogue3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast Adenocarcinoma)95[2]
CA-4 Analogue3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMDA-MB-231 (Breast Adenocarcinoma)620[2]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the effect of test compounds on the polymerization of purified tubulin in vitro using a fluorescent reporter.[3][4][5]

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

    • Vehicle control (buffer with the same percentage of solvent as the test compound)

    • 96-well, black, flat-bottom plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • Prepare serial dilutions of the test compound and controls at 10x the final desired concentration in General Tubulin Buffer.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.

    • On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every 60 seconds for 60-90 minutes at 37°C.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the curves.

    • To calculate the IC50 value, plot the Vmax or Amax as a function of the logarithm of the test compound concentration and fit the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Azetidine Derivative Azetidine Derivative β-Tubulin β-Tubulin Azetidine Derivative->β-Tubulin Binds to Colchicine Site Microtubule Microtubule β-Tubulin->Microtubule Inhibits Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Disruption Leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for azetidine-derived tubulin inhibitors.

G cluster_1 Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, Buffers, Compounds) B Add Compounds to 96-well Plate A->B C Initiate Polymerization with Tubulin Mix B->C D Incubate at 37°C C->D E Measure Fluorescence Over Time D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Antidepressant Applications: Triple Reuptake Inhibition

Azetidine derivatives, including those with a 3-(3-fluorophenyl) substituent, have been designed as triple reuptake inhibitors (TRIs). These compounds simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the synaptic concentrations of these key neurotransmitters implicated in mood regulation.[6][7]

Mechanism of Action:

TRIs bind to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, TRIs prolong the presence of 5-HT, NE, and DA in the synaptic cleft, enhancing neurotransmission. The balanced activity across all three monoamine systems is hypothesized to offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action compared to selective reuptake inhibitors.[8][9]

Quantitative Data: Transporter Inhibition

The inhibitory potencies (Ki or IC50 values) of 3-aminoazetidine derivatives, which are structurally related to this compound, have been determined for the human monoamine transporters.

Compound SeriesSpecific CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Reference
3-AminoazetidinesCompound 8af1.81.910.1[7]
3-AminoazetidinesCompound 8cg1.41.511.2[7]
3-AminoazetidinesCompound 10dl2.54.925.6[7]

Experimental Protocol: Radiolabeled Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[10][11]

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT)

    • Cell culture medium and supplements

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • Radiolabeled substrate: [3H]Dopamine

    • Test compound

    • Reference inhibitor (e.g., GBR 12909)

    • 96-well cell culture plates

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure:

    • Seed HEK293-hDAT cells into a 96-well plate and allow them to attach overnight.

    • On the day of the assay, wash the cells with pre-warmed assay buffer.

    • Add diluted test compound or reference inhibitor to the appropriate wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a potent inhibitor).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake reaction by adding [3H]Dopamine solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_2 Mechanism of Triple Reuptake Inhibition Azetidine Derivative (TRI) Azetidine Derivative (TRI) SERT SERT Azetidine Derivative (TRI)->SERT Inhibits NET NET Azetidine Derivative (TRI)->NET Inhibits DAT DAT Azetidine Derivative (TRI)->DAT Inhibits SynapticCleft Increased Synaptic Monoamines SERT->SynapticCleft Leads to NET->SynapticCleft Leads to DAT->SynapticCleft Leads to

Caption: Mechanism of action for azetidine-derived triple reuptake inhibitors.

G cluster_3 Radiolabeled Neurotransmitter Uptake Assay Workflow A Seed DAT-expressing cells B Add Test Compounds A->B C Add [3H]Dopamine B->C D Incubate at 37°C C->D E Wash and Lyse Cells D->E F Scintillation Counting E->F G Data Analysis (IC50/Ki Calculation) F->G

Caption: Workflow for a radiolabeled dopamine uptake inhibition assay.

Antitubercular Applications: Mycolic Acid Biosynthesis Inhibition

Azetidine derivatives have shown promise as novel antitubercular agents, exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[12][13][14] Their mechanism of action is believed to involve the disruption of the mycobacterial cell envelope biogenesis.

Mechanism of Action:

While the precise molecular target is still under investigation for many azetidine-based antitubercular compounds, evidence suggests that they interfere with the late stages of mycolic acid biosynthesis.[12][13] Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and contributing to virulence. Inhibition of their synthesis compromises the integrity of the cell wall, leading to bacterial death.

Quantitative Data: Antimycobacterial Activity

The antimycobacterial activity of azetidine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the bacteria.

Compound ClassSpecific Compound ExampleStrainMIC99 (µM)Reference
Azetidine Derivatives (BGAz)BGAz SeriesM. tuberculosis (drug-sensitive)<10[12][13]
Azetidine Derivatives (BGAz)BGAz SeriesM. tuberculosis (MDR)<10[12][13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[15][16][17]

  • Materials:

    • Mycobacterium tuberculosis H37Rv (or other strains of interest)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Test compound

    • Standard antitubercular drugs for control (e.g., isoniazid)

    • Sterile 96-well microplates

    • Resazurin solution (for viability indication)

  • Procedure:

    • Prepare a stock solution of the test compound and perform two-fold serial dilutions in Middlebrook 7H9 broth in a 96-well plate.

    • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the diluted compound. Include a positive growth control (no drug) and a negative control (no bacteria).

    • Seal the plate and incubate at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and re-incubate for 24-48 hours.

    • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_4 Mechanism of Mycolic Acid Biosynthesis Inhibition Azetidine Derivative Azetidine Derivative Mycolic Acid Synthesis Pathway Mycolic Acid Synthesis Pathway Azetidine Derivative->Mycolic Acid Synthesis Pathway Inhibits Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis Pathway->Mycobacterial Cell Wall Disrupts Integrity of Bacterial Death Bacterial Death Mycobacterial Cell Wall->Bacterial Death

Caption: Proposed mechanism of action for azetidine-derived antitubercular agents.

G cluster_5 MIC Determination Workflow A Prepare Serial Dilutions of Compound B Inoculate with M. tuberculosis A->B C Incubate at 37°C B->C D Add Resazurin Indicator C->D E Read Results (Color Change) D->E F Determine MIC E->F G cluster_6 Mechanism of Polθ Inhibition and Synthetic Lethality Azetidine Derivative Azetidine Derivative Polθ Polθ Azetidine Derivative->Polθ Inhibits TMEJ Pathway TMEJ Pathway Polθ->TMEJ Pathway Blocks HR-Deficient Cancer Cell HR-Deficient Cancer Cell TMEJ Pathway->HR-Deficient Cancer Cell Loss of TMEJ in Cell Death Cell Death HR-Deficient Cancer Cell->Cell Death Leads to Synthetic Lethality G cluster_7 Polθ Enzymatic Assay Workflow A Incubate Polθ with DNA Substrate B Add Labeled dNTPs and Inhibitor A->B C Incubate to Allow Polymerization B->C D Separate DNA from Free dNTPs C->D E Quantify Incorporated Label D->E F Data Analysis (IC50 Calculation) E->F

References

The Structure-Activity Relationship of Fluorophenylazetidines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability and improved solubility. When combined with a fluorophenyl moiety, a common substituent in drug design known to enhance binding affinity and metabolic resistance, the resulting fluorophenylazetidine core presents a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorophenylazetidines and related analogues, focusing on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to support researchers in this field.

Quantitative Data on the Biological Activity of Azetidine Derivatives

The biological activity of azetidine derivatives has been explored against various targets. The following tables summarize key quantitative data for analogues, providing a basis for understanding the SAR of this compound class. While specific data for a wide range of fluorophenylazetidines is limited, the presented data on related structures offers valuable insights.

Table 1: In Vitro Anticancer Activity of 3-Aryl-Azetidine Containing TZT-1027 Analogues [1][2]

Compound ID3-Aryl SubstituentA549 IC50 (nM)HCT116 IC50 (nM)
1a Phenyl2.22.1
1c 3-Fluorophenyl--
1e 4-Chlorophenyl--

Note: Specific IC50 values for compounds 1c and 1e were not provided in the source material, but they were part of a series of synthesized analogues with moderate to excellent antiproliferative activities.

Table 2: STAT3 Inhibition by Azetidine-Based STAT3 Inhibitors [3][4][5][6]

Compound IDDescriptionSTAT3 EMSA IC50 (µM)
5o 5-Cyclohexyl-2-pyridinylmethyl salicylate analogue0.38
8i Benzohydroxamic acid analogue0.34
H172 (9f) (R)-azetidine-2-carboxamide analogue0.38 - 0.98
H182 (R)-azetidine-2-carboxamide analogue0.38 - 0.98

Table 3: Antimicrobial Activity of 2-Azetidinone Derivatives [7][8][9][10][11]

Compound IDTest OrganismZone of Inhibition (mm) or MIC (µg/mL)
3g Staphylococcus aureusGood activity (qualitative)
4 S. aureuspMIC = 1.68 µM/mL
9 S. aureuspMIC = 1.84 µM/mL
14 E. colipMIC = 1.84 µM/mL

Structure-Activity Relationship (SAR) Analysis

Based on the available data for azetidine derivatives, several key SAR trends can be deduced, which can guide the design of novel fluorophenylazetidines:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of 3-phenylazetidine derivatives significantly impact their biological activity. While direct comparisons are limited, the development of potent STAT3 inhibitors with diverse aryl groups suggests that this position is crucial for target engagement. The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions. It is anticipated that the position of the fluorine (ortho, meta, or para) on the phenyl ring of a fluorophenylazetidine will distinctly influence its activity. For instance, a fluorine at the para-position can act as a hydrogen bond acceptor and alter the pKa of distal groups, while an ortho-fluorine can induce conformational restrictions.

  • The Azetidine Core: The strained four-membered azetidine ring serves as a rigid scaffold, orienting substituents in a defined three-dimensional space. This conformational rigidity can lead to higher binding affinity and selectivity for the target protein. The nitrogen atom of the azetidine ring can also participate in hydrogen bonding or act as a basic center, influencing pharmacokinetic properties.

  • Substituents on the Azetidine Nitrogen: The substituent on the azetidine nitrogen plays a critical role in determining the compound's overall properties and biological activity. In the context of STAT3 inhibitors, this position is often occupied by a group that can engage in key interactions within the SH2 domain of the STAT3 protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the evaluation of fluorophenylazetidines.

Anticancer Activity Assessment: MTT Assay[5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., fluorophenylazetidine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

STAT3 Inhibition: Electrophoretic Mobility Shift Assay (EMSA)[3][4][6]

Principle: EMSA is used to detect protein-DNA interactions. In the context of STAT3, it assesses the ability of a compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) DNA probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Electrophoresis: Resolve the reaction mixtures on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands corresponding to the STAT3:DNA complexes by autoradiography and quantify them using densitometry software.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)[8][10]

Principle: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the drug discovery workflow.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 6. Transcription Inhibitor Fluorophenylazetidine Inhibitor Inhibitor->STAT3_active Inhibition of Dimerization/DNA Binding GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Azetidine_Modulator Fluorophenylazetidine Modulator Azetidine_Modulator->GPCR Allosteric Modulation or Competitive Binding Experimental_Workflow_Anticancer cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation A Compound Synthesis (Fluorophenylazetidines) B MTT Assay (Cell Viability) A->B C Target-Based Assay (e.g., EMSA for STAT3) B->C D Lead Identification C->D E SAR Studies D->E F ADME/Tox Profiling E->F G Optimized Lead F->G H Animal Model Studies (e.g., Xenograft) G->H I Efficacy & PK/PD H->I

References

An In-Depth Technical Guide to Azetidine-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique combination of ring strain (approx. 25.4 kcal/mol), conformational rigidity, and favorable physicochemical properties offers drug designers a powerful tool to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth analysis of azetidine-containing pharmaceuticals, intended for researchers, scientists, and drug development professionals. We will explore the strategic rationale for its inclusion, key synthetic methodologies, its role in the mechanism of action of approved drugs, and its impact on pharmacokinetic properties, grounded in field-proven insights and authoritative references.

The Azetidine Scaffold: A Strategic Asset in Drug Design

The utility of the azetidine motif stems from a unique balance of stability and reactivity. While possessing significant ring strain, it is considerably more stable and easier to handle than the three-membered aziridine ring, yet more conformationally restricted than five-membered pyrrolidines.[2][3] This constrained geometry is a key advantage in drug design for several reasons:

  • Conformational Rigidity : The puckered, non-planar structure of azetidine reduces the number of accessible conformations of a molecule.[3][4] This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[4]

  • Improved Physicochemical Properties : Incorporation of azetidines can improve aqueous solubility and reduce lipophilicity compared to more common carbocyclic or larger heterocyclic analogues.[5]

  • Metabolic Stability : The compact structure of azetidine often confers resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[6] This can result in a longer in-vivo half-life and increased drug exposure.[6]

  • Novel Exit Vectors : The defined geometry of the azetidine ring provides precise, three-dimensional exit vectors for substituents, allowing medicinal chemists to explore novel chemical space and optimize interactions with target proteins.[5]

  • Bioisosteric Replacement : Azetidines serve as effective bioisosteres for other cyclic systems (like piperidine or pyrrolidine) and even planar motifs, offering a strategy to modulate properties while retaining key binding interactions.[5][7][8]

Synthetic Strategies for Azetidine Incorporation

Historically, the synthesis of the strained azetidine ring posed significant challenges.[9][10] However, modern synthetic organic chemistry has furnished a robust toolbox for their construction and functionalization.

Key Synthetic Methodologies
MethodDescriptionKey Advantages
Intramolecular Cyclization Formation of the ring via nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. This is a foundational and widely used approach.Straightforward, relies on classical reactions.
[2+2] Cycloadditions Reactions such as the aza Paternò-Büchi reaction (photochemical cycloaddition of imines and alkenes) provide direct access to the azetidine core.[2][9]Atom-economical and can rapidly build molecular complexity.
Ring Contraction Methods involving the contraction of larger rings, such as 2-pyrrolidinones, can yield α-carbonyl-azetidines.[2]Provides access to specific substitution patterns.
Strain-Release Functionalization Using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) as a driving force for ring-opening reactions to create functionalized 3-substituted azetidines.Offers versatile and regioselective access to complex azetidines.
Experimental Protocol: Generalized Synthesis via Strain-Release

The following protocol outlines a conceptual workflow for the synthesis of a 3-substituted azetidine using a 1-azabicyclo[1.1.0]butane (ABB) precursor, a common modern strategy.

  • Preparation of ABB Precursor : Synthesize the desired ABB, often from a suitable γ-chloroamine precursor via treatment with a strong base (e.g., n-butyllithium).

  • Ring-Opening Reaction : In an inert atmosphere (e.g., under Argon), dissolve the ABB precursor in a suitable anhydrous solvent (e.g., THF).

  • Nucleophilic Addition : Cool the solution (e.g., to -78°C) and add the desired nucleophile (e.g., an organolithium or Grignard reagent). The nucleophile attacks one of the bridgehead carbons, initiating the strain-release ring-opening.

  • Electrophilic Quench : After the initial addition is complete (monitored by TLC or LC-MS), quench the resulting anionic intermediate with a suitable electrophile (e.g., water, an alkyl halide, or a carbonyl compound).

  • Workup and Purification : Allow the reaction to warm to room temperature. Perform an aqueous workup to remove inorganic salts. The organic layer is then dried (e.g., over Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Characterization : Purify the crude product using column chromatography. The final structure and purity are confirmed using NMR (¹H, ¹³C), mass spectrometry (MS), and HPLC.

This self-validating system ensures the correct product is formed through rigorous in-process monitoring and final characterization, confirming the successful functionalization driven by the release of ring strain.

G cluster_prep Step 1: Precursor Synthesis cluster_reaction Steps 2-4: Strain-Release Functionalization cluster_purification Steps 5-6: Isolation & Validation gamma_chloroamine γ-Chloroamine strong_base Strong Base (e.g., n-BuLi) abb 1-Azabicyclo[1.1.0]butane (ABB) strong_base->abb Intramolecular Cyclization nucleophile Nucleophile (Nu⁻) -78°C, THF abb->nucleophile Ring-Opening Attack intermediate Anionic Azetidinyl Intermediate electrophile Electrophile (E⁺) intermediate->electrophile Quench product 3-Substituted Azetidine workup Aqueous Workup & Purification product->workup characterization Structural Characterization (NMR, MS) workup->characterization cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border) micelle Cholesterol Micelles NPC1L1 NPC1L1 Protein micelle->NPC1L1 Uptake Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Internalization Chylomicrons Chylomicron Formation Endocytosis->Chylomicrons Liver Liver Chylomicrons->Liver Transport Ezetimibe Ezetimibe Ezetimibe->NPC1L1 BLOCKS

References

The Fluorine Advantage: An In-depth Technical Guide to Fluorine Substitution in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive compounds has become a cornerstone of modern medicinal chemistry. This small but highly electronegative element can dramatically alter the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced therapeutic efficacy. This in-depth technical guide explores the profound impact of fluorine substitution on key drug-like properties, including metabolic stability, binding affinity, lipophilicity, and acidity (pKa). Through a detailed examination of quantitative data, experimental protocols, and relevant biological pathways, this document serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

The Impact of Fluorine on Key Physicochemical and Pharmacokinetic Properties

The introduction of fluorine into a molecular scaffold can induce a cascade of beneficial effects, primarily stemming from the unique properties of the carbon-fluorine (C-F) bond. The high bond strength of the C-F bond (approximately 116 kcal/mol) makes it resistant to metabolic cleavage, while fluorine's high electronegativity can modulate the electronic environment of neighboring functional groups.

Enhanced Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Fluorine substitution at or near a metabolically labile position can effectively "shield" the molecule from enzymatic attack. This leads to a longer biological half-life (t½) and reduced intrinsic clearance (CLint), thereby improving the drug's bioavailability and pharmacokinetic profile.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
ChloroindanesChloroindaneNon-fluorinated---[1]
Fluorinated ChloroindaneFluorinated analog---[1]
IndolesUT-155Non-fluorinated indole12.35-Mouse[2]
4-Fluoro-indazole analogFluorinated analog13.29-Mouse[2]
CF3-substituted indazole analogTrifluoromethylated analog53.711.29 (mL/min/mg)Mouse[2]
RisperidoneRisperidoneNon-fluorinated--Human[3]
9-FluororisperidoneFluorinated analog- (16x more stable)-Human[3]
CelecoxibCelecoxibNon-fluorinated--Human[3]
4'-FluorocelecoxibFluorinated analog- (4x more stable)-Human[3]

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Modulation of Binding Affinity

Fluorine's influence on a molecule's electronic distribution and conformation can significantly impact its binding affinity for a biological target. The introduction of fluorine can create favorable interactions within the binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency. The inhibition constant (Ki) or the dissociation constant (Kd) are key parameters to quantify these effects.

Table 2: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Target KinaseInhibitorDescriptionIC50 (nM)Ki or Kd (nM)Reference
p38α MAP KinaseIsoxazole AnalogNon-fluorinated--[4]
Fluorinated Isoxazole AnalogFluorinated analog110-[4]
HDAC1Ethyl DerivativeNon-fluorinated--[4]
1,2-Difluoroethylene DerivativeFluorinated analog(2-9x more active)-[4]
hCE1Compound 18Non-fluorinated>1000-[5]
Compound 14 (TFMK)Trifluoromethylketone analog14-[5]
Compound 17 (TFMK)Trifluoromethylketone analog9.9-[5]
Altering Lipophilicity and pKa

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and ability to cross cell membranes. Fluorine substitution generally increases lipophilicity. However, the effect is highly dependent on the molecular context.[6] The strong electron-withdrawing nature of fluorine also influences the acidity or basicity (pKa) of nearby functional groups, which can affect a compound's ionization state at physiological pH, thereby impacting its solubility, permeability, and target engagement.[7]

Table 3: Comparative Lipophilicity (logP) and Acidity (pKa) of Fluorinated vs. Non-Fluorinated Anilines

CompoundStructurepKalogP (Experimental)Reference
AnilineC₆H₅NH₂4.630.90[7]
2-FluoroanilineFC₆H₄NH₂3.201.15[7]
3-FluoroanilineFC₆H₄NH₂3.511.15[7]
4-FluoroanilineFC₆H₄NH₂4.651.15[7]
2,4-DifluoroanilineF₂C₆H₃NH₂2.131.52[7]
2,4,5-TrifluoroanilineF₃C₆H₂NH₂--[7]
3-(Trifluoromethyl)anilineCF₃C₆H₄NH₂3.372.50[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated bioactive compounds.

Synthesis of a Fluorinated Bioactive Compound: (R)-Sitagliptin Intermediate

The synthesis of the fluorinated DPP-4 inhibitor, Sitagliptin, involves the preparation of a key chiral intermediate, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[8][9][10]triazolo[4,3-a]pyrazine hydrochloride. The following is a representative synthetic route.[7][9][10]

Experimental Workflow for Sitagliptin Intermediate Synthesis

G A 2-Chloropyrazine C 2-Hydrazinopyrazine A->C Reaction B Hydrazine Hydrate B->C E 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine C->E Cyclization D Trifluoroacetic Anhydride D->E G 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine E->G Reduction F Palladium on Carbon (Pd/C) Ethanol F->G I 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl G->I Salt Formation H Ethanolic HCl H->I

A high-level schematic of the synthesis of a key Sitagliptin intermediate.

Protocol:

  • Formation of 2-Hydrazinopyrazine: 2-Chloropyrazine is reacted with hydrazine hydrate in ethanol. The pH is adjusted to 6, and impurities are removed to yield 2-hydrazinopyrazine.[9]

  • Cyclization: The 2-hydrazinopyrazine is then reacted with trifluoroacetic anhydride in chlorobenzene. The mixture is heated, and methanesulfonic acid is added. The reaction is refluxed, and trifluoroacetic acid is distilled off. The pH is then adjusted to 12 to isolate the organic phase containing 3-(trifluoromethyl)-[8][9][10]triazolo[4,3-a]pyrazine.[9]

  • Reduction: The resulting compound is subjected to reduction using palladium on carbon (Pd/C) in an ethanol solution under a nitrogen atmosphere in a high-pressure kettle.[9]

  • Salt Formation: After the reaction, the mixture is filtered, washed, and concentrated. The residue is mixed with an ethanol solution of hydrogen chloride. The resulting precipitate is separated, washed, and dried to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[8][9][10]triazolo[4,3-a]pyrazine hydrochloride.[9]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., in DMSO) D Pre-incubate Microsomes and Test Compound at 37°C A->D B Prepare Liver Microsome Suspension (e.g., in phosphate buffer) B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate t½ and CLint K->L

A generalized workflow for an in vitro microsomal stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsome suspension and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Determination of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (e.g., the target protein) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding and Dissociation:

    • Inject a series of concentrations of the analyte (the fluorinated or non-fluorinated compound) over the immobilized ligand surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, generating a sensorgram.

    • After the association phase, switch to a buffer-only flow to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte, returning the sensorgram to the baseline.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Measurement of Lipophilicity (logP) using the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibration.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to determine the pKa.

Protocol:

  • Preparation:

    • Calibrate a pH meter using standard buffer solutions.

    • Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Signaling Pathway Visualization: The Mechanism of Action of Sitagliptin

Sitagliptin is a fluorinated dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its mechanism of action involves the potentiation of the incretin hormone system.

Mechanism of Action:

  • Food Intake and Incretin Release: Upon food intake, specialized enteroendocrine cells (L-cells and K-cells) in the gastrointestinal tract release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

  • Incretin Action: GLP-1 and GIP act on pancreatic β-cells to enhance glucose-dependent insulin secretion. GLP-1 also suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.[11][12]

  • DPP-4 Inactivation: In their active forms, these incretins are rapidly degraded and inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[11][12]

  • Sitagliptin Inhibition: Sitagliptin, a competitive inhibitor of DPP-4, binds to the active site of the enzyme, preventing the degradation of GLP-1 and GIP.[13]

  • Therapeutic Effect: This leads to elevated levels of active incretins, thereby augmenting their glucose-lowering effects.[13]

Signaling Pathway of Sitagliptin Action

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas Food Food Intake L_cell L-cells Food->L_cell stimulates K_cell K-cells Food->K_cell stimulates GLP1 Active GLP-1 L_cell->GLP1 releases GIP Active GIP K_cell->GIP releases Beta_cell β-cells GLP1->Beta_cell stimulates Alpha_cell α-cells GLP1->Alpha_cell inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 is degraded by GIP->Beta_cell stimulates GIP->DPP4 Insulin Insulin Release Beta_cell->Insulin increases Glucagon Glucagon Secretion Alpha_cell->Glucagon decreases Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose leads to Glucagon->Blood_Glucose (prevents increase) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

The signaling pathway illustrating the mechanism of action of the fluorinated DPP-4 inhibitor, Sitagliptin.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's armamentarium. As demonstrated, fluorination can profoundly and often beneficially impact a compound's metabolic stability, binding affinity, lipophilicity, and pKa. The provided quantitative data highlights the significant improvements that can be achieved through the substitution of hydrogen with fluorine. The detailed experimental protocols offer a practical guide for researchers to evaluate these critical parameters in their own drug discovery programs. Furthermore, the visualization of the sitagliptin signaling pathway underscores the tangible therapeutic benefits that can be realized through the rational design of fluorinated bioactive compounds. A thorough understanding of the principles and methodologies outlined in this guide will undoubtedly facilitate the development of safer and more effective medicines.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of 2,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates due to their unique structural and physicochemical properties.[1] Compared to their larger ring counterparts like pyrrolidines and piperidines, the strained azetidine ring can impart favorable characteristics such as improved metabolic stability, aqueous solubility, and three-dimensional diversity.[2] In particular, the synthesis of enantioenriched 2,3-disubstituted azetidines presents a considerable challenge due to the need to control two adjacent stereocenters.[3][4] Traditional synthetic approaches have often relied on diastereoselective methods from chiral precursors.[4] However, the development of catalytic enantioselective methods for the direct difunctionalization of achiral precursors is a more efficient and desirable strategy.[4]

This document details a highly enantioselective and diastereoselective method for the synthesis of chiral 2,3-disubstituted azetidines through a copper-catalyzed boryl allylation of azetines.[3][5][6] This protocol provides access to a variety of cis-2,3-disubstituted azetidines bearing versatile boryl and allyl functionalities, which can be further elaborated.[3][6] The reaction proceeds under mild conditions with high functional group tolerance.[3]

Copper-Catalyzed Enantioselective Boryl Allylation of Azetines

A novel and efficient method for the enantioselective synthesis of 2,3-disubstituted azetidines involves the copper-catalyzed three-component reaction of an azetine, a bis(pinacolato)diboron reagent, and an allylic phosphate.[3][5][6] This approach allows for the concomitant installation of a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high levels of control.[3][6][7]

The reaction is catalyzed by a copper(I) complex with a chiral bisphosphine ligand. A key aspect of this methodology is the use of allyl phosphates, which proved crucial for overcoming the low reactivity of the borylated alkylcuprate intermediate and preventing side reactions.[5][6] The process is highly regio-, enantio-, and diastereoselective, typically affording a single isomer.[3][6]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a rapid borylcupration of the azetine, followed by a rate-determining allylation via an SN2' pathway.[5][6]

reaction_mechanism cluster_cat Catalytic Cycle Cu(I)-Ligand Cu(I)-Ligand Boryl-Cu Boryl-Cu Cu(I)-Ligand->Boryl-Cu Azetine_Complex Azetine_Complex Boryl-Cu->Azetine_Complex Coordination Cu-Azetidinyl Cu-Azetidinyl Azetine_Complex->Cu-Azetidinyl Borylcupration Product_Complex Product_Complex Cu-Azetidinyl->Product_Complex SN2' Allylation Product_Complex->Cu(I)-Ligand Catalyst Regeneration Product 2,3-Disubstituted Azetidine Product_Complex->Product B2pin2 B2(pin)2 B2pin2->Boryl-Cu Transmetalation Azetine Azetine Azetine->Azetine_Complex Allyl-OP(O)(OEt)2 Allyl Phosphate Allyl-OP(O)(OEt)2->Product_Complex

Caption: Proposed catalytic cycle for the copper-catalyzed boryl allylation of azetines.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various cis-2,3-disubstituted azetidines using the optimized reaction conditions. The data is based on the findings reported in the primary literature.[3]

EntryAzetine (1)Allyl Phosphate (2)Product (3)Yield (%)dree (%)
11a (R¹=Ts)2a (R²=Ph)3a95>20:198
21a (R¹=Ts)2b (R²=4-MeO-C₆H₄)3b92>20:197
31a (R¹=Ts)2c (R²=4-F-C₆H₄)3c96>20:198
41a (R¹=Ts)2d (R²=4-Cl-C₆H₄)3d94>20:199
51a (R¹=Ts)2e (R²=2-Naphthyl)3e91>20:197
61a (R¹=Ts)2f (R²=2-Thienyl)3f88>20:196
71b (R¹=Boc)2a (R²=Ph)3g85>20:195
81c (R¹=Cbz)2a (R²=Ph)3h89>20:196

Yield of isolated product. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by ¹H NMR and chiral HPLC analysis, respectively.

Experimental Protocol

This protocol is for the synthesis of cis-2-(allyl)-3-(boryl)azetidines via copper-catalyzed enantioselective boryl allylation of azetines.

Materials:

  • Copper(I) iodide (CuI)

  • Chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Substituted azetine

  • Substituted allyl phosphate

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Internal standard (e.g., CH₂Br₂) for NMR yield determination

Equipment:

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

experimental_workflow Start Start Prep Prepare Reaction Vessel (Oven-dried vial, stir bar) Start->Prep Reagents Add Solids: CuI, Ligand, B2pin2 Prep->Reagents Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add anhydrous THF Inert->Solvent Azetine Add Azetine Solvent->Azetine Allyl_Phosphate Add Allyl Phosphate Azetine->Allyl_Phosphate Stir Stir at specified temperature (e.g., room temperature) Allyl_Phosphate->Stir Monitor Monitor reaction by TLC/GC-MS Stir->Monitor Quench Quench reaction (e.g., with saturated NH4Cl) Monitor->Quench Upon completion Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize product (NMR, HPLC, HRMS) Purify->Analyze End End Analyze->End

Caption: General workflow for the enantioselective synthesis of 2,3-disubstituted azetidines.

Detailed Steps:

  • Catalyst Preparation: In an argon-filled glovebox, add CuI (e.g., 2.5 mol%) and the chiral bisphosphine ligand (e.g., 2.75 mol%) to an oven-dried vial containing a magnetic stir bar.

  • Reaction Setup: To the vial, add bis(pinacolato)diboron (B₂pin₂, e.g., 1.2 equivalents). The vial is then sealed and removed from the glovebox.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous THF (to achieve a specified concentration, e.g., 0.1 M). Stir the mixture for a few minutes.

  • Sequentially add the azetine (1.0 equivalent) and the allyl phosphate (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion

The copper-catalyzed enantioselective boryl allylation of azetines provides a powerful and efficient method for the synthesis of valuable chiral 2,3-disubstituted azetidines.[3][4][6] The reaction proceeds with high yields, excellent diastereoselectivity, and high enantioselectivity across a range of substrates.[3] The resulting products, containing versatile boryl and allyl groups, are amenable to a wide variety of subsequent chemical transformations, making this protocol highly valuable for applications in medicinal chemistry and drug discovery.[3][5]

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their inherent ring strain and rigid conformation offer unique structural constraints that can enhance the pharmacological properties of bioactive molecules. Palladium-catalyzed C-H activation has emerged as a powerful and versatile strategy for the synthesis of functionalized azetidines, providing access to novel chemical space for drug discovery programs.

This document provides detailed application notes and experimental protocols for two prominent palladium-catalyzed methods for the synthesis of functionalized azetidines: a picolinamide-directed intramolecular amination of C(sp³)-H bonds and a palladium(II)-catalyzed γ-C-H amination of cyclic alkyl amines.

Method 1: Picolinamide-Directed Intramolecular Amination of γ-C(sp³)-H Bonds

This method, developed by Chen and coworkers, utilizes a picolinamide (PA) directing group to facilitate the palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)-H bonds, leading to the formation of the azetidine ring.[1][2][3] The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and demonstrates good functional group tolerance and diastereoselectivity.[3]

Catalytic Cycle

G cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle cluster_reactants Reactants A Pd(II) Precatalyst (Pd(OAc)₂) B Five-membered Palladacycle (Pd(II)) A->B  C-H Activation   C Pd(IV) Intermediate B->C  Oxidation  (PhI(OAc)₂)   D Azetidine Product + Pd(II) C->D  C-N Reductive  Elimination   D->A  Catalyst  Regeneration   Substrate Picolinamide-Protected Amine Substrate->A Oxidant PhI(OAc)₂ Oxidant->B

Caption: Proposed catalytic cycle for the picolinamide-directed synthesis of azetidines.

Experimental Protocol: General Procedure for Azetidine Synthesis[1]

To a screw-capped vial (10 mL) were added the picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and PhI(OAc)₂ (2.5 equiv). The vial was then charged with toluene (2.0 mL) and acetic acid (10 equiv). The vial was sealed and the reaction mixture was stirred at 110 °C for 24-48 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired azetidine product.

Substrate Scope and Yields
EntrySubstrateProductYield (%)Diastereomeric Ratio (dr)
1N-(2-methyl-1-phenylpropan-2-yl)picolinamide2-methyl-2-phenyl-1-(pyridin-2-yl)azetidine85>20:1
2N-(1-(benzyloxy)-2-methylpropan-2-yl)picolinamide2-((benzyloxy)methyl)-2-methyl-1-(pyridin-2-yl)azetidine90>20:1
3N-(1-acetoxy-2-methylpropan-2-yl)picolinamide(2-methyl-1-(pyridin-2-yl)azetidin-2-yl)methyl acetate78>20:1
4N-(2-methyl-1-(naphthalen-2-yl)propan-2-yl)picolinamide2-methyl-2-(naphthalen-2-yl)-1-(pyridin-2-yl)azetidine72>20:1
5N-(2,3-dimethyl-1-phenylbutan-2-yl)picolinamide2-isopropyl-2-methyl-3-phenyl-1-(pyridin-2-yl)azetidine705:1

Data summarized from He, G. et al. J. Am. Chem. Soc. 2012, 134, 3-6.[1]

Method 2: Palladium(II)-Catalyzed γ-C-H Amination of Cyclic Alkyl Amines

Developed by Gaunt and coworkers, this method describes a palladium(II)-catalyzed γ-C-H amination of cyclic alkyl amines to produce highly substituted azetidines.[1][4] A key feature of this protocol is the use of a benziodoxole tosylate oxidant in combination with AgOAc, which facilitates a selective reductive elimination pathway to form the azetidine ring.[4]

Reaction Scheme and Proposed Intermediate

G cluster_reaction Gaunt's Azetidine Synthesis cluster_intermediate Key Intermediate Reactant Cyclic Amine Substrate Catalyst Pd(OAc)₂ Reactant->Catalyst Product Functionalized Azetidine Catalyst->Product Intermediate Alkyl-Pd(IV) Complex Catalyst->Intermediate Oxidant Benziodoxole Tosylate Oxidant->Catalyst Additive AgOAc Additive->Catalyst Intermediate->Product

Caption: Overview of Gaunt's palladium-catalyzed azetidine synthesis.

Experimental Protocol: General Procedure for Azetidine Synthesis[4]

To an oven-dried vial was added the cyclic amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), AgOAc (3.0 equiv), and benziodoxole tosylate (2.5 equiv). The vial was sealed with a screw cap and evacuated and backfilled with nitrogen three times. Anhydrous ethyl acetate (0.05 M) was added, and the reaction mixture was stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, washing with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired azetidine product.

Substrate Scope and Yields
EntrySubstrateProductYield (%)Diastereomeric Ratio (dr)
12,2,6,6-Tetramethylpiperidine1,3,3-trimethyl-2-azaspiro[3.5]nonane75N/A
2(R)-2-methyl-6,6-diphenylpiperidin-3-ol(1R,5R)-1-methyl-5,5-diphenyl-2-azabicyclo[4.1.0]heptan-1-ol68>20:1
32,2-dimethyl-6-phenylpiperidine1,1-dimethyl-5-phenyl-2-azabicyclo[4.1.0]heptane72N/A
42,2,6-trimethylpiperidine1,1,5-trimethyl-2-azabicyclo[4.1.0]heptane65N/A
5(2S,6R)-2,6-dimethylpiperidine(1S,5R)-1,5-dimethyl-2-azabicyclo[4.1.0]heptane55>20:1

Data summarized from Nappi, M. et al. Angew. Chem. Int. Ed. 2018, 57, 3178-3182.[4]

Application and Significance

These palladium-catalyzed methods provide efficient routes to a variety of functionalized azetidines, which are valuable scaffolds in drug discovery. The ability to functionalize unactivated C(sp³)-H bonds offers a significant advantage over traditional synthetic methods, which often require pre-functionalized substrates.

The picolinamide-directed approach by Chen and coworkers is notable for its broad substrate scope, including acyclic amines, and its predictable diastereoselectivity.[1][2][3] The method developed by Gaunt and coworkers provides a complementary approach for the synthesis of highly substituted, spirocyclic, and bicyclic azetidines from readily available cyclic amines.[1][4] The diastereoselective formation of enantiopure azetidines from chiral starting materials highlights the utility of this method in the synthesis of complex, stereochemically defined molecules.

Professionals in drug development can leverage these protocols to generate libraries of novel azetidine-containing compounds for screening and lead optimization. The unique conformational constraints imposed by the azetidine ring can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

Experimental Workflow Overview

G A 1. Reaction Setup - Add Substrate, Catalyst,  Reagents to Vial - Add Solvent B 2. Reaction - Seal Vial - Stir at Elevated  Temperature A->B C 3. Workup - Cool to RT - Filter (if applicable) - Concentrate B->C D 4. Purification - Flash Column  Chromatography C->D E 5. Characterization - NMR, MS, etc. D->E

Caption: General experimental workflow for palladium-catalyzed azetidine synthesis.

References

Flow Chemistry Synthesis of 3-Substituted Azetidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-substituted azetidines utilizing continuous flow chemistry. The methodologies outlined herein offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. The protocols are based on established research, primarily focusing on the work of Luisi and coworkers, which demonstrates the generation of C3-lithiated azetidine intermediates and their subsequent functionalization.[1][2][3][4][5]

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1][6] The incorporation of the rigid azetidine scaffold can lead to improved biological activity and pharmacokinetic profiles of drug candidates.[2][5] Traditional methods for the synthesis of functionalized azetidines can be challenging due to the inherent ring strain of the four-membered ring.[6][7]

Continuous flow chemistry offers a powerful platform to address these challenges by enabling precise control over reaction parameters such as temperature, pressure, and residence time.[1][8] This technology is particularly well-suited for handling highly reactive intermediates, such as organolithium species, which are often employed in the functionalization of azetidine rings.[1][5][8] The protocols described below leverage flow chemistry for the safe and efficient synthesis of a variety of 3-substituted azetidines.

Experimental Protocols

General Procedure for the Flow Synthesis of 3-Substituted Azetidines

This protocol details the generation of a C3-lithiated azetidine intermediate from 1-Boc-3-iodoazetidine and its subsequent reaction with an electrophile in a continuous flow system.[1]

Materials:

  • 1-Boc-3-iodoazetidine

  • n-Hexyllithium (n-HexLi)

  • Electrophile (e.g., ketones, aldehydes)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Syringe pumps

  • T-shaped micromixers

  • Microtube reactors

  • Cooling bath

Flow Reactor Setup:

The flow setup consists of two T-shaped micromixers (M1 and M2) and two microtube reactors (R1 and R2).[1] Pre-cooling units are used for the reagent streams.[1]

Flow_Setup cluster_reagents Reagent Streams cluster_reactor Flow Reactor (-50 °C) 1-Boc-3-iodoazetidine 1-Boc-3-iodoazetidine M1 1-Boc-3-iodoazetidine->M1 0.07 M in CPME 4 mL/min n-HexLi n-HexLi n-HexLi->M1 0.42 M in CPME 1 mL/min Electrophile Electrophile M2 Electrophile->M2 Solution in CPME R1 Reactor 1 (R1) Residence Time: 82 ms M1->R1 Lithiation R1->M2 R2 Reactor 2 (R2) Residence Time: 10.4 s M2->R2 Quenching Product 3-Substituted Azetidine R2->Product Logical_Workflow Start Start ReagentPrep Reagent Preparation (1-Boc-3-iodoazetidine, n-HexLi, Electrophile in CPME) Start->ReagentPrep FlowReaction Continuous Flow Reaction (-50 °C) ReagentPrep->FlowReaction Lithiation Iodine-Lithium Exchange (R1, 82 ms) FlowReaction->Lithiation Quenching Electrophilic Quenching (R2, 10.4 s) Lithiation->Quenching Collection Product Collection Quenching->Collection Workup Work-up and Purification Collection->Workup Analysis Characterization (NMR, etc.) Workup->Analysis End End Analysis->End

References

Application Notes and Protocols for the Use of 3-(3-Fluorophenyl)azetidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology for modulating the pharmacological properties of peptides, such as potency, selectivity, and metabolic stability. Azetidine-containing amino acids, as conformationally constrained proline analogs, are of particular interest. The 3-(3-Fluorophenyl)azetidine moiety, when incorporated into a peptide backbone, introduces a unique combination of conformational rigidity and a fluorinated aromatic ring, which can be exploited for purposes such as probing protein-ligand interactions via ¹⁹F NMR, enhancing binding affinity through fluorine's unique electronic properties, and improving metabolic stability.

These application notes provide an overview of the utility of this compound in peptide synthesis and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Application Notes

Conformational Effects and Structural Benefits

The incorporation of azetidine-based amino acids into peptides can significantly influence their secondary structure.

  • β-Turn Induction: The strained four-membered ring of the azetidine forces the peptide backbone to adopt a sharp turn, making this compound a potent β-turn inducer.[1] This is particularly useful in the design of cyclic peptides and constrained linear peptides to mimic the bioactive conformation of a native peptide ligand.

  • Increased Flexibility Compared to Proline: While providing conformational constraint, peptides containing azetidine residues can be more flexible than their proline-containing counterparts.[2] This is due to a reduction in repulsive non-covalent interactions between the ring atoms and neighboring residues, which can be advantageous for optimizing receptor binding.[2]

  • Unique Hydrogen Bonding: The azetidine nitrogen can act as a hydrogen bond acceptor, leading to the formation of a main-chain-to-side-chain hydrogen bond with the amide NH of the subsequent residue.[1][3] This interaction can further stabilize the local conformation.[3]

  • Proteolytic Stability: The presence of a 3-aminoazetidine unit in a peptide macrocycle has been shown to improve stability against proteases when compared to the unmodified macrocycle.[4]

The Role of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent offers several advantages:

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for studying peptide-protein interactions and conformational changes using ¹⁹F NMR spectroscopy.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets. Furthermore, the fluorophenyl group can participate in aryl-aryl or cation-π interactions, potentially increasing binding affinity.

  • Improved Pharmacokinetic Properties: The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. It can also increase lipophilicity, which may improve cell permeability.

Experimental Protocols

Synthesis of a Suitable Building Block for SPPS

A generalized synthetic workflow is depicted below.

cluster_synthesis Building Block Synthesis start N-Boc-3-azetidinone step1 Reaction with 3-fluorophenyl Grignard start->step1 step2 Azide formation (e.g., DPPA, DEAD) step1->step2 step3 Reduction of azide to amine step2->step3 step4 Fmoc protection of exocyclic amine step3->step4 end Fmoc-Aze(3-F-Ph)-Boc step4->end cluster_workflow SPPS Cycle for Incorporating Fmoc-Aze(3-F-Ph)-Boc resin Peptide-Resin (free N-terminus) coupling Coupling: 1. Fmoc-Aze(3-F-Ph)-Boc 2. HBTU/HOBt, DIPEA 3. DMF resin->coupling wash1 DMF Wash coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine in DMF wash1->deprotection wash2 DMF & DCM Wash deprotection->wash2 next_cycle Ready for next amino acid coupling wash2->next_cycle

References

Application Notes and Protocols: 3-(3-Fluorophenyl)azetidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(3-fluorophenyl)azetidine as a key building block in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. The unique structural and physicochemical properties of the 3-aryl-azetidine scaffold make it an attractive starting point for the development of ligands targeting a variety of CNS receptors and transporters.

Introduction

The azetidine ring is a saturated four-membered heterocycle that has gained significant attention in medicinal chemistry. Its rigid structure allows for a defined presentation of substituents in three-dimensional space, which can lead to improved potency and selectivity for biological targets. The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and brain penetration, crucial properties for CNS drug candidates. This document outlines synthetic protocols, potential biological assays, and data presentation formats for researchers investigating this compound and its derivatives.

Synthesis of this compound Hydrochloride

The synthesis of the unprotected this compound, ready for derivatization, is typically achieved from its N-Boc protected precursor, tert-butyl this compound-1-carboxylate.

Protocol 1: Deprotection of N-Boc-3-(3-fluorophenyl)azetidine

Materials:

  • tert-Butyl this compound-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, a white precipitate of the hydrochloride salt will form.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Add diethyl ether to the residue and triturate to obtain a fine white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Synthesis of this compound HCl A N-Boc-3-(3-fluorophenyl)azetidine C Reaction Mixture (in DCM) A->C B 4M HCl in Dioxane B->C D Stirring at RT C->D E Precipitation D->E F Filtration & Washing E->F G This compound HCl F->G

Figure 1: Synthetic workflow for the deprotection of N-Boc-3-(3-fluorophenyl)azetidine.

Application in CNS Drug Discovery: Targeting Neurotransmitter Transporters

Azetidine-based scaffolds have shown promise as inhibitors of neurotransmitter transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters can be a therapeutic strategy for conditions like depression, ADHD, and substance abuse disorders.

Illustrative Biological Data

While specific data for this compound is not extensively published, the following table illustrates the type of quantitative data that would be generated from in vitro assays. The data presented here is hypothetical and serves as a template for presenting experimental findings.

Compound IDTargetAssay TypeKi (nM)
3FPA-001 DAT[³H]WIN 35,428 Binding150
(Reference)NET[³H]Nisoxetine Binding75
(Reference)SERT[³H]Citalopram Binding250
Protocol 2: In Vitro Neurotransmitter Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter. Similar protocols can be adapted for NET and SERT using appropriate radioligands and cell lines or brain tissue preparations.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [³H]WIN 35,428 (radioligand for DAT)

  • Test compound (e.g., this compound derivative)

  • Nomifensine (reference compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: Homogenize hDAT-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand ([³H]WIN 35,428) at a fixed concentration (e.g., near its Kd).

  • Initiate Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_1 Experimental Workflow for CNS Target Screening A Synthesize 3-FPA Derivatives B Primary In Vitro Screening (e.g., Binding Assays) A->B C Determine Potency (IC50/Ki) B->C D Functional Assays (e.g., Uptake Inhibition) C->D E Evaluate Selectivity (Panel of CNS Targets) D->E F In Vitro ADME/Tox E->F G Lead Optimization F->G H In Vivo Efficacy Studies (Animal Models of CNS Disorders) G->H

Figure 2: General experimental workflow for the evaluation of this compound derivatives.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, its structural similarity to other CNS-active molecules suggests potential interactions with G-protein coupled receptors (GPCRs). The diagram below illustrates a generic GPCR signaling cascade that could be a target for novel azetidine derivatives.

G cluster_2 Hypothetical GPCR Signaling Pathway Ligand 3-FPA Derivative Receptor GPCR (e.g., 5-HT, DA Receptor) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Target_Protein Target Protein (Phosphorylation) Kinase->Target_Protein Cellular_Response Cellular Response (e.g., Neuronal Excitability) Target_Protein->Cellular_Response

Figure 3: A potential GPCR signaling pathway that could be modulated by this compound derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel CNS therapeutics. Its unique structural features and favorable physicochemical properties make it an ideal starting point for lead discovery campaigns. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in exploring the full potential of this valuable chemical entity in the quest for new treatments for debilitating neurological and psychiatric disorders. Further research into the synthesis of diverse libraries based on this scaffold and their subsequent pharmacological evaluation is highly encouraged.

Application Notes and Protocols: Spectroscopic Characterization of 3-(3-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Fluorophenyl)azetidine is a heterocyclic organic compound of interest in medicinal chemistry and drug development due to the prevalence of the azetidine ring and fluorinated phenyl groups in bioactive molecules. The incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, unambiguous structural confirmation and characterization are critical. This document provides a comprehensive guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in their studies.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives.

Table 1: NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR
Azetidine CH~3.8 - 4.2QuintetH-3
Azetidine CH₂~3.9 - 4.4MultipletH-2, H-4
Azetidine NH~2.0 - 3.0Broad SingletNH
Aromatic CH~6.9 - 7.4MultipletAr-H
¹³C NMR
Azetidine CH~30 - 35C-3
Azetidine CH₂~55 - 60C-2, C-4
Aromatic C-F~161 - 164 (d, ¹JCF ≈ 245 Hz)Doublet~245C-3' (ipso-F)
Aromatic C-C~143 - 145 (d, ³JCF ≈ 7 Hz)Doublet~7C-1' (ipso-Azetidine)
Aromatic CH~113 - 131Multiple DoubletsAr-CH
¹⁹F NMR
Aromatic C-F~ -110 to -115SingletAr-F

Note: NMR data is predicted based on known values for similar structures. Data for the related compound, tert-Butyl this compound-1-carboxylate, has been reported and used as a reference.[1]

Table 2: Mass Spectrometry Data
Ionization ModePredicted m/zAssignment
ESI+152.0870[M+H]⁺
ESI+174.0689[M+Na]⁺
HRMS (ESI+)152.08701Calculated for C₉H₁₁FN⁺

Note: Predicted m/z values are for the protonated and sodiated adducts of the parent compound.[2][3][4]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H Stretch (Azetidine)
3000 - 3100MediumC-H Stretch (Aromatic)
2850 - 2950MediumC-H Stretch (Aliphatic)
1600 - 1620MediumC=C Stretch (Aromatic)
1450 - 1500StrongC=C Stretch (Aromatic)
1200 - 1300StrongC-F Stretch
1100 - 1200StrongC-N Stretch (Azetidine)

Note: IR absorption bands are predicted based on characteristic frequencies for the functional groups present.[1][2][5]

Table 4: UV-Vis Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε)Assignment
Ethanol~255-265To be determinedπ → π* transition

Note: UV-Vis absorption is predicted based on the fluorobenzene chromophore. The azetidine moiety is not expected to absorb significantly in this region.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Shimming Lock and Shim Spectrometer->Shimming Acquisition Acquire Spectra (¹H, ¹³C, ¹⁹F) Shimming->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General workflow for NMR spectroscopy.

Protocol for ¹H, ¹³C, and ¹⁹F NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-2048 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: wide spectral width initially to locate the signal (e.g., -50 to -250 ppm), then optimize the spectral window. Use a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum and pick peaks for all spectra.

High-Resolution Mass Spectrometry (HRMS)

MS_Workflow SamplePrep Sample Preparation (Dilute solution in MeOH or ACN) Infusion Direct Infusion or LC-MS SamplePrep->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalysis Mass Analysis (e.g., TOF or Orbitrap) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataAnalysis Data Analysis (Determine m/z and elemental composition) Detection->DataAnalysis FTIR_Workflow SamplePrep Sample Preparation (Thin film on salt plate or KBr pellet) Background Collect Background Spectrum SamplePrep->Background SampleScan Collect Sample Spectrum Background->SampleScan Processing Generate Transmittance/Absorbance Spectrum SampleScan->Processing Analysis Peak Identification and Functional Group Analysis Processing->Analysis UVVis_Workflow SamplePrep Sample Preparation (Dilute solution in a UV-transparent solvent) Cuvette Fill Quartz Cuvette SamplePrep->Cuvette Baseline Baseline Correction (with solvent-filled cuvette) Cuvette->Baseline Measurement Measure Sample Absorbance Baseline->Measurement Analysis Determine λmax Measurement->Analysis

References

Application Notes and Protocols for 3-(3-Fluorophenyl)azetidine as a GABA Uptake Inhibitor Analog

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). The precise regulation of GABAergic neurotransmission is crucial for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are a family of sodium- and chloride-dependent plasma membrane proteins that play a critical role in this process by removing GABA from the synaptic cleft, thereby terminating its action. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).

Inhibition of GABA uptake has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders, including epilepsy, anxiety, and pain, by enhancing GABAergic tone. Azetidine derivatives have been explored as conformationally constrained analogs of GABA and have shown potential as GABA uptake inhibitors. The rigid four-membered azetidine ring can orient pharmacophoric elements in a spatially defined manner, potentially leading to improved potency and selectivity for GAT subtypes.

This document focuses on 3-(3-Fluorophenyl)azetidine, a compound of interest due to its structural analogy to other known GABA uptake inhibitors. The presence of a fluorophenyl group at the 3-position of the azetidine ring introduces a lipophilic and electron-withdrawing substituent that can influence its binding affinity and selectivity for GABA transporters. These application notes provide a summary of the activity of related compounds, detailed protocols for evaluating the inhibitory activity of this compound on GABA uptake, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Analogous Azetidine Derivatives

While specific data for this compound is unavailable, the following table summarizes the inhibitory activity (IC50 values) of other azetidine derivatives against GABA transporters GAT-1 and GAT-3. This data provides a comparative baseline for the potential efficacy of novel analogs like this compound.

Compound IDStructureTargetIC50 (µM)Reference
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[1]
18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-126.6 ± 3.3[1]
18e 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativeGAT-331.0 ± 4.7[1]
Azetidin-2-ylacetic acid derivative 1 N-(4,4-diphenylbut-3-en-1-yl)azetidin-2-ylacetic acidGAT-12.83 ± 0.67[2]
Azetidin-2-ylacetic acid derivative 2 N-(4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)azetidin-2-ylacetic acidGAT-12.01 ± 0.77[2]

Experimental Protocols

Protocol 1: In Vitro [³H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a method to determine the inhibitory potency of this compound on GABA uptake in a preparation of rat brain synaptosomes.

Materials and Reagents:

  • Whole rat brains

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • This compound (test compound)

  • Nipecotic acid (positive control)

  • Sucrose solution (0.32 M)

  • Krebs-HEPES buffer (pH 7.4)

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomal fraction) in Krebs-HEPES buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or nipecotic acid for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding a final concentration of 50 nM [³H]GABA.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

    • Non-specific uptake is determined in the presence of a high concentration of nipecotic acid (e.g., 1 mM).

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Protocol 2: [³H]GABA Uptake Assay in HEK293 Cells Expressing Human GAT Subtypes

This protocol allows for the determination of the inhibitory activity and selectivity of this compound on specific human GABA transporter subtypes.

Materials and Reagents:

  • HEK293 cells stably transfected with human GAT-1, GAT-2, GAT-3, or BGT-1

  • Cell culture medium (e.g., DMEM)

  • [³H]GABA

  • This compound

  • Selective GAT inhibitors for each subtype (e.g., Tiagabine for GAT-1)

  • Assay buffer (e.g., HBSS)

  • Cell scraper

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture the specific GAT-expressing HEK293 cell lines to confluence in appropriate culture vessels.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound for 20 minutes at room temperature.

    • Add [³H]GABA to a final concentration of 100 nM and incubate for a predetermined time (e.g., 5-20 minutes) at room temperature.

    • Stop the reaction by aspirating the assay solution and rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to scintillation vials and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the IC50 values for each GAT subtype as described in Protocol 1.

    • Compare the IC50 values to assess the selectivity profile of this compound.

Visualizations

GABA Signaling Pathway

GABA_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle VGAT VGAT GABA_syn GABA Vesicle->GABA_syn Release VGAT->GABA_pre GAT1_pre GAT-1 GABA_syn->GAT1_pre Reuptake GABA_R GABA Receptor (GABA-A / GABA-B) GABA_syn->GABA_R Binding GAT_glia GAT-1 / GAT-3 GABA_syn->GAT_glia Uptake Ion_Channel Ion Channel (Cl- influx / K+ efflux) GABA_R->Ion_Channel Activation

Caption: Overview of the GABAergic synapse and signaling pathway.

Mechanism of Action of GABA Uptake Inhibitors

GABA_Uptake_Inhibitor_MOA cluster_0 Normal GABA Reuptake cluster_1 Inhibition of GABA Reuptake GABA_syn_1 GABA in Synaptic Cleft GAT_1 GABA Transporter (GAT) GABA_syn_1->GAT_1 Binding & Transport Neuron_Glia_1 Presynaptic Neuron / Glial Cell GAT_1->Neuron_Glia_1 Internalization GABA_syn_2 Increased GABA in Synaptic Cleft GAT_2 GABA Transporter (GAT) GABA_syn_2->GAT_2 Reuptake Inhibited Postsynaptic_Effect Enhanced Postsynaptic Inhibitory Signaling GABA_syn_2->Postsynaptic_Effect Prolonged Action Inhibitor This compound Inhibitor->GAT_2 Blockade Neuron_Glia_2 Presynaptic Neuron / Glial Cell

Caption: Mechanism of action of a GABA uptake inhibitor.

Experimental Workflow for Evaluating GABA Uptake Inhibitors

Experimental_Workflow start Start: Synthesize/Acquire This compound primary_screen Primary Screen: [³H]GABA Uptake Assay (Synaptosomes) start->primary_screen determine_ic50 Determine IC50 for mixed GATs primary_screen->determine_ic50 secondary_screen Secondary Screen: [³H]GABA Uptake Assay (HEK293 cells with hGATs) determine_ic50->secondary_screen If active determine_selectivity Determine IC50 for GAT-1, GAT-2, GAT-3, BGT-1 & Assess Selectivity secondary_screen->determine_selectivity sar_studies Structure-Activity Relationship (SAR) Studies determine_selectivity->sar_studies in_vivo In Vivo Studies (e.g., animal models of epilepsy, anxiety) determine_selectivity->in_vivo If potent & selective sar_studies->primary_screen Synthesize Analogs end End: Candidate for Further Development in_vivo->end

Caption: Workflow for the evaluation of a potential GABA uptake inhibitor.

References

Application Notes and Protocols: Synthesis and Evaluation of Azetidine Analogs as Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The inherent ring strain of the azetidine moiety contributes to its unique chemical reactivity and potential for potent interactions with biological targets.[1] This document provides an in-depth overview of the synthesis of novel azetidine compounds and protocols for screening their biological activity, with a focus on anticancer applications.

Key Mechanisms of Action

Recent research has highlighted several key signaling pathways targeted by azetidine-based antitumor agents. Two prominent mechanisms are the inhibition of tubulin polymerization and the disruption of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

1. Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in mitotic spindle formation during cell division.[3] Disruption of microtubule dynamics can induce cell cycle arrest and apoptosis, making tubulin a key target for cancer therapy.[4] Several azetidine analogs have been developed as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin.[5][6] This action prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to mitotic arrest and cell death.[3][4]

G inhibitor Azetidine Analog (e.g., TZT-1027 analog) tubulin_dimer tubulin_dimer inhibitor->tubulin_dimer Binds to Colchicine Site microtubule microtubule spindle spindle microtubule->spindle mitosis mitosis spindle->mitosis apoptosis apoptosis mitosis->apoptosis Arrest Leads to tubulin_dimer->block block->microtubule Inhibition

2. STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[1][7][8] These compounds can bind directly to STAT3, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus, which in turn inhibits the transcription of target genes involved in cell survival and proliferation.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-6R) jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates jak->block p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription Binds & Initiates inhibitor Azetidine Analog (STAT3 Inhibitor) inhibitor->stat3_inactive Irreversibly Binds (e.g., to Cys426) block->stat3_inactive Inhibition

Data Presentation: In Vitro Antitumor Activity

The following tables summarize the in vitro anticancer activity of representative azetidine analogs from recent studies.

Table 1: Azetidine-Based Tubulin Polymerization Inhibitors

Compound Cancer Cell Line IC50 Value Reference
Analog 1a (TZT-1027 Analog) A549 (Lung) 2.2 nM [9][10]
Analog 1a (TZT-1027 Analog) HCT116 (Colon) 2.1 nM [9][10]
Compound 12l (Azetidin-2-one) MCF-7 (Breast) 10 nM [11]
Compound 12l (Azetidin-2-one) HT-29 (Colon) 3 nM [11]
Compound 12m (Azetidin-2-one) MCF-7 (Breast) 23 nM [11]
Compound 6 (Azetidin-2-one) SiHa (Cervical) 1.0 µM [5]

| Compound 6 (Azetidin-2-one) | B16F10 (Melanoma) | 0.5 µM |[5] |

Table 2: Azetidine-Based STAT3 Inhibitors

Compound Cancer Cell Line Assay IC50/EC50 Value Reference
H172 (9f) - STAT3 DNA-Binding (EMSA) 0.38 - 0.98 µM [7][8]
H182 - STAT3 DNA-Binding (EMSA) 0.38 - 0.98 µM [7][8]
Analog 7g MDA-MB-231 (Breast) Cell Viability ~1 µM
Analog 8q MDA-MB-231 (Breast) Cell Viability ~3 µM
Analog 7a MDA-MB-231 (Breast) Cell Viability 2.7 µM

| Analog 7a | MDA-MB-468 (Breast) | Cell Viability | 2.5 µM | |

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-Azetidine Analogs

This protocol outlines a general synthetic route for 3-aryl-azetidines, adapted from the synthesis of TZT-1027 analogues.[9]

G start Starting Materials: - Boc-protected Azetidine Precursor - Peptide Fragments step1 Peptide Coupling (e.g., HATU, DIPEA, DMF) start->step1 intermediate1 Boc-Protected Azetidine-Peptide Conjugate step1->intermediate1 step2 Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Amine Salt Intermediate step2->intermediate2 step3 Final Peptide Coupling (e.g., with Dolaisoleuine) intermediate2->step3 product Final Azetidine Analog step3->product purify Purification (e.g., HPLC) product->purify

Materials and Reagents:

  • tert-Butyl 3-aryl-azetidine-1-carboxylate (starting material)

  • Peptide fragments (e.g., Ile-Val-Dap-OH)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: TFA (Trifluoroacetic acid)

  • Purification: Reverse-phase HPLC system

Procedure:

  • Peptide Coupling:

    • Dissolve the Boc-protected 3-aryl-azetidine (1.0 eq), the first peptide fragment (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM (approx. 0.1 M concentration).

    • Add an equal volume of TFA to the solution.

    • Stir at room temperature for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.

  • Final Coupling and Purification:

    • Repeat the peptide coupling procedure (Step 1) using the deprotected amine salt and the next required peptide fragment (e.g., dolaisoleuine).

    • After workup, purify the final crude compound using reverse-phase preparative HPLC to obtain the desired azetidine analog.

    • Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS.[9]

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is used to determine the concentration at which an agent inhibits cell growth by 50% (IC50).[1][12]

G start Cancer Cell Line (e.g., A549, MCF-7) step1 Seed Cells in 96-Well Plate start->step1 step2 Incubate 24h (Allow Adhesion) step1->step2 step3 Treat with Azetidine Cmpds. (Serial Dilutions) step2->step3 step4 Incubate 48-72h step3->step4 step5 Add MTT Reagent (Incubate 4h) step4->step5 step6 Solubilize Formazan (Add DMSO) step5->step6 step7 Read Absorbance (570 nm) step6->step7 end Calculate IC50 Values step7->end

Materials and Reagents:

  • Human cancer cell lines (e.g., A549, HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Azetidine analog stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the azetidine compounds in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition and Measurement:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 3: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to assess the in vitro ability of azetidine analogs to inhibit the binding of STAT3 protein to its DNA consensus sequence.

Materials and Reagents:

  • Nuclear extracts from cancer cells with constitutively active STAT3 (e.g., MDA-MB-231)

  • Azetidine analog stock solutions (in DMSO)

  • Double-stranded oligonucleotide probe containing the STAT3 consensus binding site (hSIE probe), end-labeled with [γ-³²P]ATP

  • Poly(dI-dC) (non-specific competitor DNA)

  • EMSA binding buffer (e.g., containing HEPES, MgCl₂, DTT, glycerol)

  • Native polyacrylamide gel (e.g., 4-6%)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or autoradiography film

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine nuclear extract protein (5-10 µg) with increasing concentrations of the azetidine inhibitor or DMSO (vehicle control).

    • Pre-incubate the mixture for 30 minutes at room temperature to allow the inhibitor to bind to STAT3.

  • Probe Addition:

    • Add poly(dI-dC) to the reaction to block non-specific DNA binding.

    • Add the ³²P-labeled hSIE probe (approx. 20,000-50,000 cpm) to each reaction tube.

    • Incubate the complete reaction mixture for another 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel in a cold room or at 4 °C to prevent dissociation of the protein-DNA complexes.

  • Detection and Analysis:

    • After electrophoresis, dry the gel and expose it to a phosphorimager screen or X-ray film.

    • Analyze the resulting image. The band corresponding to the STAT3:DNA complex will show a dose-dependent decrease in intensity in the presence of an effective inhibitor.

    • Quantify the band intensities to determine the IC50 of the compound for inhibiting STAT3-DNA binding.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 3-Aryl-Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-aryl-azetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in constructing this valuable heterocyclic motif. The inherent ring strain of the azetidine core makes its synthesis a non-trivial endeavor, often plagued by low yields, competing side reactions, and stability issues.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven insights to help you diagnose and solve common synthetic hurdles.

Section 1: Troubleshooting Guides by Synthetic Strategy

The optimal route to a 3-aryl-azetidine is highly dependent on the desired substitution pattern and available starting materials. Below, we address common failure points for the principal synthetic methodologies.

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

This is one of the most direct methods for forming the azetidine ring, but it is mechanistically complex and prone to failure if not properly controlled.[4][5]

Question: My aza Paternò–Büchi reaction is giving little to no azetidine product. What is the most likely cause?

Answer: The primary failure mode in the aza Paternò–Büchi reaction is the inefficient formation or rapid decay of the reactive imine excited state. Upon UV irradiation, the imine is promoted to an excited singlet state, which must then undergo intersystem crossing to the reactive triplet state for the cycloaddition to proceed efficiently.

Several competing, non-productive pathways often dominate:

  • E/Z Isomerization: The excited imine can rapidly isomerize and relax back to the ground state, dissipating the energy without undergoing cycloaddition.[4] This is especially problematic for acyclic imines.

  • Norrish Type I Cleavage: The excited imine can fragment, leading to decomposition instead of product formation. This is more likely if an excess of the alkene component is not used.[4]

  • Low Triplet State Energy: If the triplet state energy of your imine is too low, it may not be sufficient to engage in the cycloaddition with the alkene.

Troubleshooting Steps:

  • Use a Triplet Sensitizer: If direct irradiation is failing, the addition of a triplet sensitizer (e.g., acetophenone) can facilitate the population of the imine's reactive triplet state. This is often a crucial modification.

  • Switch to Visible Light Photocatalysis: Modern methods using iridium or ruthenium photocatalysts can activate precursors like oximes or 2-isoxazolines via triplet energy transfer under much milder visible light conditions.[1][6] This approach has shown remarkable success, often providing yields up to 99% where traditional UV methods fail.[1][6]

  • Increase Alkene Concentration: Use a large excess of the alkene (5-10 equivalents) to favor the intermolecular cycloaddition over unimolecular decomposition pathways like Norrish cleavage.[4]

  • Modify the Imine Substrate: If possible, using a cyclic imine or an imine derived from an electron-deficient aromatic aldehyde can restrict E/Z isomerization and enhance reactivity.

Intramolecular Cyclization Strategies

Forming the azetidine ring via intramolecular C-N bond formation is a robust strategy, but is highly sensitive to substrate geometry and the nature of the leaving group.

Question: My intramolecular cyclization of a 1,3-amino alcohol derivative (e.g., tosylate, mesylate, or halide) is resulting in low yields and significant elimination or oligomerization byproducts. Why?

Answer: This is a classic problem of competing reaction kinetics. The desired SN2 cyclization (a 4-exo-tet reaction) is often slow and sterically hindered. It competes directly with two major side reactions:

  • E2 Elimination: If the hydrogen anti-periplanar to the leaving group is accessible, base-promoted elimination to form an allylic amine can be a major competing pathway.

  • Intermolecular SN2 Reaction: If the intramolecular reaction is slow, starting material can react with another molecule, leading to dimers and oligomers.

Troubleshooting Flowchart

start Low Yield in Intramolecular Cyclization check_lg Is the Leaving Group Optimal? start->check_lg check_base Is the Base Appropriate? check_lg->check_base Yes (e.g., Tf, I) change_lg Action: Switch to a better leaving group like triflate (OTf) or iodide (I). check_lg->change_lg No (e.g., Cl, OMs) check_conc Is Concentration Too High? check_base->check_conc Yes (e.g., non-hindered, strong) change_base Action: Use a bulky, non-nucleophilic base (e.g., KHMDS, DBU) to favor intramolecular proton transfer over intermolecular reaction/elimination. check_base->change_base No (e.g., too strong/hindered) alt_method Consider Alternative Cyclization check_conc->alt_method Yes (e.g., <0.05 M) change_conc Action: Run the reaction under high-dilution conditions (0.01-0.05 M) to disfavor intermolecular side reactions. check_conc->change_conc No (>0.1 M) pd_cat Pd-catalyzed γ-C(sp³)–H amination offers a modern alternative without leaving groups. alt_method->pd_cat Option 1 epoxide La(OTf)₃-catalyzed aminolysis of a cis-3,4-epoxy amine can provide excellent regioselectivity and yield. alt_method->epoxide Option 2

Caption: Troubleshooting Decision Tree for Intramolecular Cyclizations.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

While powerful for aryl-amine bond formation, applying this reaction to form the strained azetidine ring intramolecularly presents unique challenges.

Question: I am attempting an intramolecular Buchwald-Hartwig amination to form a 3-aryl-azetidine, but the reaction is sluggish and gives low conversion. What should I optimize?

Answer: The key to a successful Buchwald-Hartwig amination is facilitating the final reductive elimination step, which forms the C-N bond. In the context of forming a strained four-membered ring, this step can have a high activation energy. The entire catalytic cycle is sensitive to the choice of ligand, base, and substrate.[7][8]

Key Optimization Parameters:

ParameterProblemSolution & Rationale
Ligand The ligand is not bulky enough to promote reductive elimination.Switch to a highly bulky, electron-rich biaryl phosphine ligand. BrettPhos or XPhos are excellent starting points. Their steric bulk forces the aryl and nitrogen groups into proximity on the palladium center, lowering the barrier for reductive elimination.[8]
Base The base is too weak or is sterically hindered, preventing efficient deprotonation of the amine-Pd complex.Use a strong, non-coordinating base. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS) or lithium tert-butoxide are often superior to sodium tert-butoxide or carbonates for these challenging cyclizations.
Palladium Precatalyst The Pd(0) active species is not forming efficiently.Use a modern, well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for rapid and clean generation of the active L-Pd(0) species, leading to more reproducible and higher-yielding reactions.[9]
Solvent The solvent is not polar enough to support the ionic intermediates in the catalytic cycle.Toluene or dioxane are standard, but for difficult cyclizations, a more polar aprotic solvent like CPME (cyclopentyl methyl ether) can sometimes improve yields.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0) L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd(II)(Ar)(X)) Pd(0)->OxAdd + Ar-X LigEx Amine Coordination ([L-Pd(II)(Ar)(NHR₂)]⁺X⁻) OxAdd->LigEx + HNR₂ Deprot Deprotonation (L-Pd(II)(Ar)(NR₂)) LigEx->Deprot + Base Deprot->Pd(0) Reductive Elimination (Rate-Limiting for Strained Rings) Product Product (Ar-NR₂)

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Section 2: General FAQs

Q1: My 3-aryl-azetidine product appears unstable and decomposes during purification on silica gel. What can I do?

Answer: This is a common issue, especially for N-H or N-alkyl azetidines. The combination of the slightly acidic silica surface and the ring strain can catalyze ring-opening or decomposition.[3]

  • Neutralize Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia (in methanol), then re-pack the column. This neutralizes acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Non-Chromatographic Purification: If possible, purify the product by crystallization or distillation to avoid chromatography altogether.

  • Protecting Groups: If the nitrogen is unsubstituted (N-H), decomposition is more likely. The product may be more stable if the nitrogen is protected with a Boc or Cbz group.

Q2: How can I confirm the formation of the azetidine ring and rule out isomeric structures like aziridines?

Answer: A combination of NMR techniques is definitive:

  • ¹H NMR: Look for the characteristic chemical shifts and coupling patterns of the azetidine ring protons. The protons on the carbons adjacent to the nitrogen typically appear around 3.5-4.5 ppm.

  • ¹³C NMR: The chemical shifts of the azetidine ring carbons are also characteristic and distinct from those of an aziridine.

  • 2D NMR (COSY & HMBC): These experiments are crucial for unambiguous proof. A COSY spectrum will show the coupling between adjacent protons on the ring. An HMBC spectrum will show long-range (2-3 bond) correlations, for example, from the aryl protons to the C3 carbon of the azetidine ring, confirming the connectivity.

Section 3: Detailed Experimental Protocols

Protocol 1: Visible-Light Mediated [2+2] Cycloaddition for 3-Aryl-Azetidine Synthesis

Adapted from Schindler, C. S. et al. (2020), a method demonstrating high efficiency for functionalized azetidines.[1][6]

This protocol describes the synthesis of a functionalized azetidine from a 2-isoxazoline-3-carboxylate precursor and an alkene, leveraging an iridium photocatalyst.

Materials:

  • 2-Isoxazoline-3-carboxylate starting material (1.0 equiv)

  • Alkene (e.g., styrene) (2.0 equiv)

  • fac-[Ir(ppy)₃] photocatalyst (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dioxane)

  • Schlenk flask or reaction vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To the Schlenk flask, add the 2-isoxazoline-3-carboxylate (e.g., 0.2 mmol), the photocatalyst (e.g., 0.004 mmol), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 2.0 mL) and the alkene (0.4 mmol) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. Use a small fan to maintain ambient temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

Workup and Purification:

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent system if the product is a free base) to afford the desired 3-aryl-azetidine.

Protocol 2: Intramolecular Reductive Amination for Azetidine Synthesis

Based on standard reductive amination procedures for N-functionalization of azetidines.[10] This can be adapted for intramolecular cyclization of a γ-amino ketone.

Materials:

  • γ-Amino ketone hydrochloride salt (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Triethylamine (1.1 equiv, to free-base the starting material)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Reaction flask with magnetic stir bar under an inert atmosphere

Procedure:

  • Suspend the γ-amino ketone hydrochloride (e.g., 1.0 mmol) in anhydrous DCE (20 mL, ~0.05 M).

  • Add triethylamine (1.1 mmol) and stir the mixture for 15 minutes at room temperature to form the free amine in situ.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

Workup and Purification:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using neutralized silica gel if necessary) to yield the target azetidine.

References

  • Hoffmann, N. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences, 15(1), 9-22. [Link]

  • Capracotta, S., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6539. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12, 1031–1036. [Link]

  • Li, Z., & Kürti, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5535-5588. [Link]

  • Aggarwal, V. K., et al. (2019). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 84(10), 6245–6257. [Link]

  • Zhang, Y., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(2), 1689–1701. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(7), 487–497. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Uesugi, S., et al. (2022). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 987654. [Link]

  • Zhang, J., et al. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 49(36), 6391–6395. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10. [Link]

  • Scott, J. S., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-21. [Link]

  • Hartwig, J. F., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. Molecules, 28(2), 863. [Link]

  • Pifferi, G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3329–3343. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47353-47385. [Link]

  • Hoveyda, A. H., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Johnson–Corey–Chaykovsky reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Buchwald, S. L., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Kürti, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]

  • Elsevier. (2025). Azetidine Synthesis. ScienceDirect. [Link]

  • Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1622. [Link]

Sources

Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of polar azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying polar azetidine derivatives?

A1: The purification of polar azetidine derivatives presents several distinct challenges:

  • High Polarity: The nitrogen atom within the azetidine ring, often combined with other polar functional groups (e.g., hydroxyls, amines), results in high solubility in polar solvents. This makes them poorly retained on traditional normal-phase silica gel chromatography.[1]

  • Basicity: The basic nature of the azetidine nitrogen leads to strong interactions with acidic silanol groups on standard silica gel surfaces. This can cause significant peak tailing, streaking, or even irreversible adsorption to the stationary phase.[1][2]

  • Ring Strain and Instability: The four-membered ring is inherently strained, making it susceptible to ring-opening or rearrangement, especially under acidic conditions or on reactive stationary phases.[1]

  • Low UV Activity: Simple azetidine derivatives often lack a strong chromophore, which complicates detection by UV-Vis during chromatographic purification.[1]

  • Water Solubility: Many polar azetidines, especially as salts, are highly water-soluble, making extraction from aqueous media difficult.[3][4]

Q2: Which chromatographic techniques are most effective for purifying polar azetidine compounds?

A2: The choice of technique depends on the specific properties of the derivative. The most successful methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent technique for highly polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase with a mobile phase high in a less polar organic solvent.[1][5][6]

  • Normal-Phase Chromatography (NPC) with Modified Mobile Phases: Standard silica gel chromatography can be effective if the mobile phase is modified with a basic additive like triethylamine, ammonia, or ammonium hydroxide to suppress the interaction between the basic azetidine and acidic silanols.[1][2][7]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and is highly effective for ionizable compounds like azetidines. Cation-exchange chromatography is particularly useful.[6][8][9]

  • Reversed-Phase Chromatography (RPC) with Ion-Pairing Reagents: For moderately polar, ionizable azetidines, adding an ion-pairing reagent to the mobile phase can form a neutral complex, enhancing retention on nonpolar stationary phases like C18.[10][11]

Q3: When should I consider non-chromatographic methods like crystallization?

A3: Crystallization is a powerful purification technique, especially for final purification steps to achieve high purity, and should be considered when:

  • The azetidine derivative is a solid.

  • A suitable solvent system can be found that allows for good crystal formation.

  • Impurities have different solubility profiles from the target compound.

  • The compound is unstable on chromatographic media.

  • Scaling up the purification is required.[3][12]

It can also be effective for removing inorganic salts from highly water-soluble compounds.[4]

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar azetidine derivatives.

Issue 1: Poor Peak Shape (Tailing/Streaking) in Chromatography

Question: My basic azetidine compound shows significant peak tailing on a silica gel column. What are the likely causes and how can I fix it?

Answer: Peak tailing for basic compounds like azetidines on silica gel is a common problem caused by strong, unwanted secondary interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface.[1][7]

Solutions:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. The basic modifier competes with your analyte for binding to the acidic silanol sites, leading to a more symmetrical peak shape.

    • Common Modifiers: Triethylamine (NEt₃), ammonia (NH₃), or ammonium hydroxide (NH₄OH).

    • Typical Concentration: Start with 0.1-1% triethylamine in your eluent. For highly basic compounds, a mobile phase like DCM/Methanol with 2% NH₄OH may be necessary.[7]

  • Use a Deactivated Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[2][6]

    • Treated Silica: Pre-treating the silica gel column by flushing it with a solvent containing a base (e.g., 1-2% triethylamine) can deactivate the acidic sites before loading the sample.[2][13]

  • Switch to an Alternative Chromatographic Mode: If modifying the normal-phase system is ineffective, consider a different technique where silanol interactions are not the primary issue.

    • HILIC: Uses a polar stationary phase but a different separation mechanism that is often better suited for polar bases.[1][5]

    • Ion-Exchange Chromatography (IEX): Directly leverages the charge of your compound for separation, avoiding the problems of silanol interactions.[8]

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Question: My polar azetidine derivative elutes at or near the solvent front on a C18 column. How can I improve its retention?

Answer: This is a classic challenge with highly polar compounds in reversed-phase (RP) chromatography. Your analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[13][14]

Solutions:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, increase the aqueous portion. Note that some traditional C18 columns can suffer from "phase collapse" under highly aqueous conditions. Using modern RP columns designed for aqueous stability is recommended.[13][15]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can provide alternative selectivity and better retention for polar analytes.[13]

  • Use an Ion-Pairing Reagent: For ionizable azetidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion-pair with your protonated azetidine. This increases its hydrophobicity and enhances its affinity for the stationary phase, leading to greater retention.[11]

  • Switch to HILIC: HILIC is specifically designed for compounds that are too polar for reversed-phase chromatography. It will provide strong retention for your polar azetidine derivative.[5][16]

Issue 3: Product Decomposition During Purification

Question: My azetidine derivative appears to be degrading on the silica gel column during flash chromatography. How can I purify it without decomposition?

Answer: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds, particularly strained rings like azetidines.[1][3]

Solutions:

  • Neutralize the Stationary Phase: Before running the column, wash the silica gel with a solution of your eluent containing a base like triethylamine to neutralize the acidic sites.[3]

  • Use a Less Reactive Stationary Phase: Switch from silica gel to a more inert stationary phase like neutral or basic alumina.[2]

  • Minimize Contact Time: Use a faster flow rate during flash chromatography to reduce the time your compound spends on the stationary phase.

  • Consider Alternative Techniques: If decomposition persists, avoid silica gel entirely.

    • Preparative HPLC (HILIC or RPC): Can offer a less harsh environment.

    • Crystallization: If the compound is solid, crystallization can be an excellent, non-destructive purification method.[3]

    • Ion-Exchange Chromatography: This technique is often performed under mild pH conditions.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Azetidine Derivatives
TechniqueStationary PhaseMobile PhaseBest Suited ForCommon Issues & Modifiers
Normal-Phase (NPC) Silica Gel, AluminaNon-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH)Less polar azetidines; separation of isomers.Peak tailing, low recovery. Modifier: Add 0.1-2% Triethylamine or NH₄OH.[1][7]
Reversed-Phase (RPC) C18, C8, Phenyl-HexylPolar solvents (e.g., Water/Acetonitrile, Water/Methanol)Moderately polar, ionizable azetidines.Poor retention. Modifier: Add 0.1% TFA or an ion-pairing reagent.[11][13]
HILIC Amine, Diol, SilicaHigh organic content (e.g., Acetonitrile/Water)Highly polar, water-soluble azetidines.Peak shape issues, salt effects. Modifier: Use buffered mobile phase (e.g., ammonium formate).[5][11]
Ion-Exchange (IEX) Strong/Weak Cation ExchangerAqueous or organic buffersAll ionizable azetidines.Requires salt gradient for elution, which may need to be removed post-purification.[8]

Experimental Protocols

Protocol 1: Purification using HILIC

This protocol provides a general methodology for purifying a highly polar azetidine derivative using HILIC.

1. Materials and Equipment:

  • HPLC or Flash Chromatography system

  • HILIC column (Silica, Amine, or Diol stationary phase)

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid if needed)

  • Sample dissolved in a solvent mixture similar to the initial mobile phase (e.g., 95:5 ACN:Water)

2. Method Development (Analytical Scale):

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A) for at least 10 column volumes.

  • Gradient Elution: Perform a scouting gradient to determine the retention of the compound. A typical gradient is from 95% A to 50% A over 15-20 minutes.

  • Optimization: Adjust the gradient slope to achieve optimal separation of the target compound from impurities. Ensure the peak shape is acceptable. If not, small adjustments to the buffer concentration or pH in Mobile Phase B can help.[11]

3. Preparative Scale Purification:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent that is as weak as or weaker than the initial mobile phase to avoid peak distortion.[11] Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative HILIC column with at least 5-10 column volumes of the starting mobile phase.

  • Loading and Elution: Load the sample onto the column and begin the optimized gradient elution.

  • Fraction Collection: Collect fractions based on UV detection or another suitable detection method (e.g., ELSD, MS).

  • Analysis and Pooling: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure. Lyophilization may be necessary to remove the final traces of water.

Protocol 2: Purification using Ion-Exchange Chromatography (Catch and Release)

This protocol describes a "catch and release" method using a strong cation exchanger, which is effective for isolating a basic azetidine from neutral or acidic impurities.[8]

1. Materials and Equipment:

  • Glass column or pre-packed cartridge with a strong cation exchange resin (e.g., Propylsulfonic acid-silica).[8]

  • Loading/Wash Solvent: Methanol (MeOH) or Acetonitrile (ACN).

  • Elution Solvent: 2-5% Ammonium Hydroxide in Methanol.

  • Crude sample containing the basic azetidine derivative.

2. Column Preparation:

  • Pack the column with the cation exchange resin slurry or use a pre-packed cartridge.

  • Condition the resin by washing with 3-5 column volumes of the Elution Solvent to ensure the counter-ions are ammonium.

  • Equilibrate the resin by washing with 5-10 column volumes of the Loading/Wash Solvent until the eluate is neutral.

3. Sample Loading and Washing ("Catch"):

  • Dissolve the crude material in a minimal amount of the Loading/Wash Solvent.

  • Load the solution onto the equilibrated column. The basic azetidine will be retained ("caught") by the acidic resin.[8]

  • Wash the column with 5-10 column volumes of the Loading/Wash Solvent to elute all neutral and acidic impurities. Monitor the eluate by TLC to ensure no product is lost.

4. Elution ("Release"):

  • Elute the desired azetidine derivative from the column by passing 3-5 column volumes of the Elution Solvent (e.g., 2% NH₄OH in MeOH) through it. The ammonia, being a strong base, will displace the azetidine from the resin.

  • Collect the basic eluate containing the purified product.

5. Product Isolation:

  • Evaporate the solvent from the collected fractions under reduced pressure to yield the purified free base of the azetidine derivative.

Mandatory Visualizations

Purification_Method_Selection start Start: Crude Polar Azetidine Derivative is_solid Is the compound a solid? start->is_solid try_cryst Attempt Crystallization / Recrystallization is_solid->try_cryst Yes is_ionizable Is the compound ionizable (basic)? is_solid->is_ionizable No is_pure Is purity sufficient? try_cryst->is_pure end Purification Complete is_pure->end Yes chrom_decision Proceed to Chromatography is_pure->chrom_decision No is_very_polar Is it highly polar / water-soluble? is_ionizable->is_very_polar Yes try_rpc Try Reversed-Phase Chromatography (RPC with ion-pairing agent) is_ionizable->try_rpc Yes, moderately polar try_npc Try Normal-Phase Chromatography (NPC with basic modifier) is_ionizable->try_npc No try_hilic Try Hydrophilic Interaction Chromatography (HILIC) is_very_polar->try_hilic Yes (Primary Choice) try_iex Try Ion-Exchange Chromatography (IEX) is_very_polar->try_iex Yes (Alternative) try_rpc->is_pure try_npc->is_pure try_hilic->is_pure try_iex->is_pure chrom_decision->is_ionizable

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing on Silica Gel Column cause Primary Cause: Interaction of basic azetidine with acidic silanol groups start->cause solution1 Solution 1: Add Basic Modifier to Eluent (e.g., 0.1-2% NEt3 or NH4OH) cause->solution1 check_success Is peak shape acceptable? solution1->check_success solution2 Solution 2: Change Stationary Phase sub_sol2a Use Neutral/Basic Alumina solution2->sub_sol2a sub_sol2b Use Deactivated Silica solution2->sub_sol2b solution3 Solution 3: Switch Purification Mode sub_sol3a Switch to HILIC solution3->sub_sol3a sub_sol3b Switch to IEX solution3->sub_sol3b check_success->solution2 No end Problem Resolved check_success->end Yes sub_sol2a->solution3 sub_sol2b->solution3

Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

IEX_Workflow start Start: Crude Sample with Basic Azetidine step1 1. Prepare Cation Exchange Column (Condition with base, then equilibrate with solvent) start->step1 step2 2. Load Sample (Dissolved in equilibration solvent) step1->step2 step3 3. 'Catch' Step (Basic azetidine binds to resin) step2->step3 step4 4. Wash Column (Elute neutral/acidic impurities with organic solvent) step3->step4 step5 5. 'Release' Step (Elute azetidine with basic solvent, e.g., NH4OH in MeOH) step4->step5 step6 6. Collect Fractions Containing Product step5->step6 step7 7. Evaporate Solvent step6->step7 end Pure Azetidine Free Base step7->end

Caption: Experimental workflow for 'Catch and Release' Ion-Exchange Chromatography.

References

Technical Support Center: Diastereoselective Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diastereoselective azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving diastereoselectivity in the synthesis of azetidines. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to help you overcome common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in azetidine synthesis?

A1: Diastereoselectivity in azetidine synthesis is a multifactorial issue influenced by several key parameters of the reaction environment. The choice of solvent can significantly impact the stereochemical outcome, particularly in reactions that proceed through charged intermediates, such as the Staudinger reaction.[1] Reaction temperature is another critical factor, with lower temperatures generally favoring the kinetically controlled product.[1] The steric and electronic properties of the reactants, including the substituents on the imine and the ketene precursor (in the case of Staudinger cycloadditions), play a crucial role in directing the stereochemical course of the reaction. Finally, the choice of catalyst or chiral auxiliary is paramount in asymmetric syntheses, as these reagents are designed to create a chiral environment that favors the formation of one diastereomer over the other.[2]

Q2: How does solvent polarity affect the diastereoselectivity of the Staudinger [2+2] cycloaddition?

A2: In the Staudinger reaction, solvent polarity is a key determinant of the cis/trans diastereoselectivity of the resulting β-lactam (azetidin-2-one). This is due to its effect on the stability of the zwitterionic intermediate formed in the first step of the reaction.[1]

  • Non-polar solvents (e.g., benzene, toluene) tend to favor the formation of the cis isomer. In these solvents, the zwitterionic intermediate is less stabilized, leading to a rapid ring closure that preserves the initial stereochemistry of the reactants.[1]

  • Polar solvents (e.g., dichloromethane, acetonitrile) generally favor the formation of the trans isomer.[1] The polar environment stabilizes the zwitterionic intermediate, allowing for bond rotation to a thermodynamically more stable conformation before the final ring closure occurs.[1]

Q3: When should I consider using a chiral auxiliary?

A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] You should consider using a chiral auxiliary when you are working with prochiral substrates and wish to achieve high diastereoselectivity or enantioselectivity. They are particularly useful when a catalytic asymmetric method is not available or is inefficient for your specific substrate. Chiral auxiliaries, such as Evans oxazolidinones or (S)-1-phenylethylamine, function by creating a sterically hindered environment that biases the approach of incoming reagents to one face of the molecule.[1][2] After the desired stereocenter(s) have been set, the auxiliary can be cleaved and ideally recovered for reuse.[3]

Q4: Can photochemical methods be used to control diastereoselectivity in azetidine synthesis?

A4: Yes, photochemical [2+2] cycloadditions, often referred to as aza Paternò-Büchi reactions, can be a powerful tool for the diastereoselective synthesis of azetidines.[4][5] These reactions involve the photo-induced cycloaddition of an imine and an alkene. Diastereoselectivity can be influenced by several factors, including the choice of photosensitizer, the nature of the substituents on both the imine and the alkene, and the reaction temperature.[5] In some cases, high diastereoselectivity can be achieved, particularly in intramolecular versions of the reaction where the conformational constraints of the tether linking the imine and alkene pre-organize the system for a selective cycloaddition.[4]

Troubleshooting Guides

Problem: Low Diastereoselectivity in Staudinger [2+2] Cycloaddition

This guide will help you troubleshoot and optimize the diastereomeric ratio (d.r.) of your Staudinger reaction.

Staudinger_Troubleshooting cluster_cis Goal: Increase cis Isomer cluster_trans Goal: Increase trans Isomer start Low Diastereoselectivity Observed check_ratio Determine cis/trans Ratio start->check_ratio cis_solvent Switch to Non-polar Solvent (e.g., Toluene, Benzene) check_ratio->cis_solvent cis is minor product trans_solvent Switch to Polar Solvent (e.g., DCM, Acetonitrile) check_ratio->trans_solvent trans is minor product cis_temp Lower Reaction Temperature (e.g., 0°C to -78°C) cis_solvent->cis_temp cis_imine Use (E)-imine Isomer cis_temp->cis_imine end_node Re-evaluate Diastereoselectivity cis_imine->end_node trans_temp Increase Reaction Temperature trans_solvent->trans_temp trans_imine Use (Z)-imine Isomer trans_temp->trans_imine trans_imine->end_node

Troubleshooting workflow for low diastereoselectivity in Staudinger reactions.
Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent Polarity For higher cis selectivity, switch to a non-polar solvent like toluene or benzene. For higher trans selectivity, use a more polar solvent such as dichloromethane (DCM) or acetonitrile.[1]Non-polar solvents promote rapid, kinetically controlled ring closure, favoring the cis product. Polar solvents stabilize the zwitterionic intermediate, allowing equilibration to the thermodynamically favored intermediate that leads to the trans product.[1]
Reaction Temperature Not Optimized To favor the cis isomer, consider running the reaction at a lower temperature (e.g., 0 °C to -78 °C). For the trans isomer, a higher temperature may be beneficial.[1]Lower temperatures can enhance the kinetic control of the reaction, thus favoring the cis product. Higher temperatures can provide the energy needed to overcome the rotational barrier in the intermediate, leading to the more stable trans product.
Suboptimal Imine Geometry Ensure the starting imine has the desired (E) or (Z) geometry, as this can influence the final stereochemistry. (E)-imines generally lead to cis β-lactams, while (Z)-imines tend to give trans products.The stereochemistry of the imine is often translated into the product stereochemistry, especially under kinetically controlled conditions.
Poorly Matched Chiral Auxiliary If using a chiral auxiliary, its steric bulk may not be sufficient to effectively control the approach of the ketene. Consider screening other chiral auxiliaries with different steric and electronic properties.[1]The effectiveness of a chiral auxiliary is highly dependent on the specific substrates. A different auxiliary may provide a better steric shield, leading to higher diastereoselectivity.[1]

Data Presentation

Table 1: Effect of Solvent on the Diastereoselectivity of a Staudinger Reaction

Solvent Dielectric Constant (ε) Typical Diastereomeric Ratio (cis:trans) Reference
Benzene2.3Favors cis[6]
Toluene2.4Favors cis[1]
Dichloromethane (DCM)9.1Can favor trans[6]
Chlorobenzene5.6Can favor trans[1]
Acetonitrile37.5Favors trans[6]

Experimental Protocols

Protocol 1: Diastereoselective Staudinger Reaction for cis-Azetidin-2-one Synthesis

This protocol describes a general procedure for the synthesis of a cis-β-lactam using non-polar solvent conditions.

1. Imine Formation:

  • To a solution of the desired aldehyde (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add the corresponding primary amine (1.0 eq).

  • If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir the mixture at room temperature until the formation of the imine is complete (monitor by TLC or ¹H NMR).

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which is used in the next step without further purification.

2. Ketene Generation and [2+2] Cycloaddition:

  • Dissolve the crude imine in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add the desired acyl chloride (1.1 eq).

  • Slowly add triethylamine (1.2 eq) dropwise over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.

  • Once the starting imine is consumed, warm the reaction to room temperature.

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cis-azetidin-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Protocol 2: Intramolecular Cyclization for Azetidine Synthesis

This protocol provides a general method for the synthesis of N-substituted azetidines via intramolecular cyclization of a γ-amino alcohol.[7]

1. Activation of the Hydroxyl Group (Mesylation):

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[7]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step.[7]

2. Intramolecular Cyclization:

  • Dissolve the crude mesylate in a suitable solvent like THF or DMF.

  • Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.[7]

  • Allow the reaction to warm to room temperature or heat if necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude azetidine by flash column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Staudinger Reaction cluster_protocol2 Protocol 2: Intramolecular Cyclization p1_step1 1. Imine Formation (Aldehyde + Amine) p1_step2 2. [2+2] Cycloaddition (Imine + Acyl Chloride + Base) p1_step1->p1_step2 p1_step3 3. Work-up & Purification p1_step2->p1_step3 p1_step4 cis-Azetidin-2-one p1_step3->p1_step4 p2_step1 1. Mesylation of γ-Amino Alcohol p2_step2 2. Base-mediated Cyclization p2_step1->p2_step2 p2_step3 3. Work-up & Purification p2_step2->p2_step3 p2_step4 N-Substituted Azetidine p2_step3->p2_step4

High-level workflow for two common azetidine synthesis methods.

References

Technical Support Center: Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 3-substituted azetidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 3-Substituted Azetidine

Q1: My azetidine synthesis is resulting in very low yields or failing completely. What are the common causes and how can I improve the outcome?

A1: Low yields in azetidine synthesis are a frequent challenge, primarily due to the inherent strain of the four-membered ring.[1] Several factors can contribute to this issue. Here is a breakdown of potential causes and actionable solutions:

  • Competing Side Reactions: The high ring strain makes the azetidine ring susceptible to various side reactions. A common competing pathway is the formation of the thermodynamically more stable five-membered pyrrolidine ring.[2] Ring-opening reactions are also prevalent, especially under harsh conditions.[3]

  • Poor Leaving Group: In intramolecular cyclization reactions, the choice of leaving group is critical. A poor leaving group will hinder the ring-closing step.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations play a crucial role in the efficiency of the cyclization.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Lower temperatures can often disfavor side reactions and for some reactions, increasing the temperature can promote the formation of the undesired pyrrolidine byproduct.[2]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction pathway. It is advisable to screen a range of aprotic and protic solvents to find the optimal conditions for your specific transformation.

  • Choice of Leaving Group: If you are using an intramolecular cyclization strategy, ensure you have a good leaving group (e.g., tosylate, mesylate, or a halide).

  • Protecting Group Strategy: The protecting group on the azetidine nitrogen is crucial. Bulky protecting groups can influence the stereochemical outcome and in some cases, prevent unwanted side reactions.[1] The tert-butoxycarbonyl (Boc) group is a common choice that can enhance stability.[3]

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction, employ high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.

Issue 2: Formation of Pyrrolidine as a Major Byproduct

Q2: I am observing a significant amount of a five-membered ring byproduct, likely a pyrrolidine, in my reaction mixture. How can I favor the formation of the four-membered azetidine ring?

A2: The formation of the thermodynamically more stable pyrrolidine ring is a well-documented side reaction in azetidine synthesis.[2] The regioselectivity of the ring-closing reaction is a key factor to control.

Troubleshooting Steps:

  • Temperature Control: The reaction temperature can have a direct impact on the product distribution. For instance, in the iodocyclisation of homoallylamines, lower temperatures (e.g., 20 °C) favor the formation of azetidines, while higher temperatures (e.g., 50 °C) lead to the formation of pyrrolidines via thermal isomerization of the initially formed azetidine.[2]

  • Catalyst Selection: In palladium-catalyzed intramolecular amination of C(sp³)–H bonds, the choice of ligand and additives can influence the regioselectivity between the formation of azetidine and pyrrolidine rings.

  • Substrate Design: The substitution pattern on the starting material can influence the propensity for 4-exo-tet versus 5-exo-tet cyclization.

Issue 3: Unwanted Ring-Opening of the Azetidine Product

Q3: My desired 3-substituted azetidine appears to be degrading, possibly through ring-opening. What conditions favor this side reaction and how can I prevent it?

A3: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening.[1][3] This can occur during the reaction, workup, or purification.

Troubleshooting Steps:

  • Control of pH: Acidic conditions can promote the protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and ring-opening.[4] During workup, use of mild basic or neutral conditions is recommended. For purification via column chromatography, using silica gel pre-treated with a base like triethylamine can help prevent on-column degradation.[5]

  • Choice of Nucleophiles: Be mindful of strong nucleophiles present in the reaction mixture, as they can initiate ring-opening.

  • Protecting Group: The use of an appropriate N-protecting group, such as Boc, can increase the stability of the azetidine ring and reduce its propensity for ring-opening.[3]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for ring-opening. Therefore, conducting the reaction and subsequent steps at the lowest effective temperature is advisable.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of various reaction parameters on the synthesis of 3-substituted azetidines.

Table 1: Effect of Solvent and Temperature on the Iodocyclisation of Homoallylamines

EntrySubstrateSolventTemperature (°C)Product Ratio (Azetidine:Pyrrolidine)Combined Yield (%)
1N-benzyl-1-phenylbut-3-en-1-amineAcetonitrile20>95:585
2N-benzyl-1-phenylbut-3-en-1-amineAcetonitrile50<5:9582
3N-allyl-1-phenylmethanamineAcetonitrile20>95:590
4N-allyl-1-phenylmethanamineAcetonitrile50<5:9588

Data compiled from information suggesting temperature-dependent isomerization.[2]

Table 2: Comparison of N-Protecting Groups in a Representative Azetidine Synthesis

EntryN-Protecting GroupReaction ConditionsYield of Azetidine (%)Major Side Product(s)
1BocStandard85Low levels of ring-opened product
2CbzStandard78Traces of debenzylated product
3BenzhydrylStandard92Removal requires harsh conditions
4UnprotectedStandard<10Polymerization, Pyrrolidine

This table is a representative summary based on general knowledge from the search results. Specific yields are highly substrate and reaction dependent.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Pyrrolidine Formation in Iodocyclisation

This protocol is based on the principle of kinetic control to favor the formation of the azetidine ring over the thermodynamically more stable pyrrolidine.[2]

  • Starting Material Preparation: Dissolve the homoallylamine (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Cool the solution to 20 °C. Add sodium bicarbonate (2.0 equiv) followed by the portion-wise addition of iodine (1.5 equiv) over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 20 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine to afford the desired 2-(iodomethyl)azetidine derivative.

Protocol 2: Troubleshooting Low Yields in Intramolecular Cyclization via a Sulfonate Ester

This protocol outlines a common strategy to improve yields by converting a hydroxyl group into a better leaving group.

  • Formation of the Sulfonate Ester:

    • Dissolve the N-protected 3-amino-1-propanol derivative (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere.

    • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv) or p-toluenesulfonyl chloride (1.2 equiv).

    • Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • In Situ Cyclization:

    • To the reaction mixture containing the sulfonate ester, add a suitable base such as potassium carbonate (3.0 equiv) or sodium hydride (1.5 equiv, use with caution).

    • Heat the reaction mixture to reflux and monitor the formation of the azetidine product by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature and quench carefully with water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Visualizations

Logical Workflow for Troubleshooting Low Azetidine Yield

Low_Yield_Troubleshooting start Low Yield of 3-Substituted Azetidine check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->check_byproducts temp Optimize Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent concentration Adjust Concentration (High Dilution) check_conditions->concentration pyrrolidine Pyrrolidine Formation? check_byproducts->pyrrolidine ring_opened Ring-Opened Product? check_byproducts->ring_opened polymer Polymerization? check_byproducts->polymer lower_temp Lower Reaction Temperature temp->lower_temp high_dilution Implement High Dilution concentration->high_dilution pyrrolidine->lower_temp change_catalyst Change Catalyst/ Ligand pyrrolidine->change_catalyst mild_workup Use Mild Workup/Purification ring_opened->mild_workup protecting_group Optimize N-Protecting Group ring_opened->protecting_group polymer->high_dilution end Improved Yield lower_temp->end change_catalyst->end mild_workup->end protecting_group->end high_dilution->end

Caption: A troubleshooting workflow for addressing low yields in 3-substituted azetidine synthesis.

Reaction Pathway: Azetidine vs. Pyrrolidine Formation

Azetidine_vs_Pyrrolidine substrate Homoallylamine Precursor intermediate Cyclization Intermediate substrate->intermediate Iodine azetidine Azetidine Product (Kinetic Control) intermediate->azetidine Low Temp (e.g., 20°C) 4-exo-tet pyrrolidine Pyrrolidine Product (Thermodynamic Control) intermediate->pyrrolidine High Temp (e.g., 50°C) 5-exo-tet or Isomerization azetidine->pyrrolidine Thermal Isomerization

Caption: Competing pathways for azetidine and pyrrolidine formation from a homoallylamine precursor.

References

Technical Support Center: Optimizing Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines. The formation of the strained four-membered azetidine ring can be challenging, often leading to low yields and competing side reactions.[1] This resource offers practical solutions and detailed protocols to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary synthetic routes to azetidines include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[2]

  • [2+2] Cycloaddition: This method, also known as the aza-Paternò-Büchi reaction, involves the reaction of an imine with an alkene.[3] It can be promoted photochemically or through the use of catalysts.[3]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.

Q2: My intramolecular cyclization is resulting in low yields. What are the likely causes?

A2: Low yields in intramolecular cyclization are a common issue. Potential causes include:

  • Competing Intermolecular Reactions: The precursor may react with another molecule of itself (dimerization) or form longer chains (polymerization) instead of cyclizing. This is often concentration-dependent.

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially with hindered substrates or strong, non-nucleophilic bases.

  • Poor Leaving Group: The chosen leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive under the reaction conditions.

  • Steric Hindrance: Bulky substituents on the substrate can hinder the approach of the nucleophilic nitrogen, slowing down the cyclization.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction outcome.

Q3: How do I choose the right catalyst for my azetidine synthesis?

A3: Catalyst selection is highly dependent on the substrate's functional groups and the desired reaction pathway. For substrates like γ-amino alcohols or their derivatives (e.g., haloamines, epoxy amines), intramolecular cyclization is a common strategy.[2] If you are starting with cis-3,4-epoxy amines, a screen of Lewis acid catalysts is recommended. La(OTf)₃ has been shown to be highly effective, promoting C3-selective aminolysis to favor azetidine formation.[1][2][4] Other Lewis acids like Sc(OTf)₃ can also be active, though they may require longer reaction times.[1] For intermolecular reactions, such as cycloadditions, the choice of catalyst is critical for controlling reactivity and selectivity.[1]

Q4: I am observing the formation of pyrrolidines instead of azetidines. How can I improve regioselectivity?

A4: The formation of the more stable five-membered pyrrolidine ring is a common side reaction.[1] To favor azetidine formation:

  • Substrate Geometry: For the cyclization of epoxy amines, the stereochemistry of the starting material is crucial. The use of cis-3,4-epoxy amines strongly favors C3-selective attack to form azetidines. In contrast, trans-3,4-epoxy amines tend to undergo C4-selective attack to yield 3-hydroxypyrrolidines.[1]

  • Catalyst Choice: The Lewis acid catalyst plays a significant role. La(OTf)₃ has been shown to be highly regioselective for azetidine formation from cis-epoxy amines, providing a >20:1 ratio of azetidine to pyrrolidine.[1][2]

  • Reaction Conditions: Lowering the reaction temperature may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1]

Troubleshooting Guide

Issue 1: Low or No Yield in Intramolecular Cyclization

  • Symptoms: TLC or LC-MS analysis shows mainly starting material. Significant formation of baseline material or multiple unidentified spots, suggesting polymerization.

  • Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start Low/No Yield check_sm Verify Starting Material Purity and Integrity start->check_sm optimize_cond Optimize Reaction Conditions (Solvent, Temp, Concentration) check_sm->optimize_cond If SM is OK improve_lg Improve Leaving Group (e.g., Ms, Ts, Tf) optimize_cond->improve_lg If no improvement change_base Screen Different Bases (e.g., NaH, K2CO3, DBU) improve_lg->change_base If still low yield high_dilution Use High Dilution Conditions change_base->high_dilution If side reactions persist success Improved Yield high_dilution->success

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Issue 2: Formation of Side Products (e.g., Pyrrolidines, Dimers)

  • Symptoms: Multiple spots on TLC or peaks in LC-MS corresponding to isomers or higher molecular weight species.

  • Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start Side Product Formation check_substrate Confirm Substrate Geometry (e.g., cis-epoxide for azetidine) start->check_substrate high_dilution Use High Dilution (for dimerization) start->high_dilution If dimer/polymer forms lower_temp Lower Reaction Temperature check_substrate->lower_temp If pyrrolidine forms change_catalyst Screen Catalysts (e.g., La(OTf)3 for regioselectivity) lower_temp->change_catalyst If still poor selectivity success Improved Selectivity change_catalyst->success high_dilution->success

Caption: Troubleshooting workflow for side product formation.

Data Presentation

Table 1: Effect of Lewis Acid Catalyst and Solvent on Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [2][5]

EntryCatalyst (5 mol%)SolventTemperatureTime (h)Yield (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃1,2-Dichloroethane (DCE)Reflux2.581>20:1
2La(OTf)₃BenzeneReflux2.581<20:1
3La(OTf)₃MeCNReflux2.5Incomplete>20:1
4La(OTf)₃THFReflux2.5Incomplete>20:1
5Sc(OTf)₃DCEReflux1865>20:1
6TfOHDCEReflux2.5LowComplex Mixture
7NoneDCEReflux2.50N/A

Table 2: Comparison of Leaving Groups for Intramolecular Cyclization [6]

EntryStarting MaterialConditionsYield (%)
1N-Boc-3-amino-1-propanol derivative1. MsCl, Et₃N, DCM, 0 °C to rt; 2. K₂CO₃, MeOH, reflux85
2γ-chloro amineNaH, THF, rt92
3γ-amino alcoholTsCl, pyridine; then baseVariable

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [2][5]

This protocol describes the optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.

  • Materials:

    • cis-3,4-epoxy amine (1.0 eq)

    • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

    • Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.2 M.

    • Add La(OTf)₃ (5 mol%) to the solution at room temperature.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to 0°C.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to isolate the desired azetidine product.

Protocol 2: Intramolecular Cyclization of a γ-Amino Alcohol via Mesylation

This protocol describes a common two-step procedure for azetidine synthesis from a γ-amino alcohol.

  • Materials:

    • γ-amino alcohol (1.0 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Triethylamine (Et₃N, 1.5 eq)

    • Methanesulfonyl chloride (MsCl, 1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Step 1: Mesylation of the Hydroxyl Group

      • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

      • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

      • Quench the reaction with water and extract the product with CH₂Cl₂.

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

    • Step 2: Cyclization

      • Dissolve the crude mesylate in a suitable anhydrous solvent such as THF or DMF under an inert atmosphere.

      • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

      • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

      • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography.

References

Technical Support Center: A Troubleshooting Guide for Scaling Up Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of this valuable heterocyclic scaffold. The inherent ring strain of the four-membered azetidine ring can present significant synthetic hurdles, often leading to low yields and the formation of unwanted side products.[1] This resource provides practical troubleshooting advice, detailed experimental protocols, and comparative data to help you optimize your large-scale azetidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of your azetidine synthesis in a question-and-answer format.

Issue 1: Low or No Yield During Scale-Up of Intramolecular Cyclization

Q: I am observing a significant drop in yield for my intramolecular cyclization reaction upon scaling up from milligram to multi-gram scale. What are the likely causes and how can I address this?

A: Low yields are a common challenge when scaling up intramolecular cyclizations to form azetidines.[2] Several factors can contribute to this issue:

  • Competing Intermolecular Reactions: At higher concentrations, the probability of intermolecular reactions (dimerization or polymerization) increases, competing with the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period. This technique favors the intramolecular pathway by maintaining a low instantaneous concentration of the reactant.[2]

  • Inefficient Leaving Group: A poor leaving group will slow down the rate of the desired SN2 cyclization, allowing side reactions to become more prominent.

    • Solution: If you are using a hydroxyl group, convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If a halide is being used, consider an in situ Finkelstein reaction to generate the more reactive iodide.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics and selectivity.

    • Solution: Systematically screen reaction temperatures. While higher temperatures can increase the reaction rate, they may also promote side reactions like elimination. A careful balance is necessary. Switching to a more polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[2]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction.

    • Solution: If you are using a weaker base, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of base should be compatible with the functional groups present in your substrate.

Issue 2: Poor Selectivity and Formation of Byproducts

Q: My scaled-up reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired azetidine. How can I improve the selectivity?

A: The formation of more thermodynamically stable five-membered rings is a common competing pathway in azetidine synthesis.[1]

  • Kinetic vs. Thermodynamic Control: Azetidine formation is often the kinetically favored product, while the corresponding pyrrolidine is the thermodynamically favored one.

    • Solution: Lowering the reaction temperature can favor the kinetic product (azetidine). Carefully monitor the reaction progress to stop it once the desired product is formed, before significant rearrangement to the thermodynamic byproduct occurs.[1]

  • Catalyst Choice: In Lewis acid-catalyzed reactions, the choice of catalyst can significantly influence the regioselectivity of ring-opening of precursors like epoxides.

    • Solution: For the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ has been shown to favor the 4-exo-tet cyclization to form azetidines over the 5-endo-tet cyclization that leads to pyrrolidines.[1][3]

Issue 3: Challenges with Aza Paternò-Büchi Reactions at Scale

Q: I am attempting a visible-light-mediated aza Paternò-Büchi reaction on a gram scale, but the reaction is sluggish and gives a low yield. What are the potential issues?

A: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, can be challenging to scale up due to issues with light penetration and competing side reactions.[4][5]

  • Insufficient Light Penetration: As the reaction volume increases, the path length for light to travel through the solution becomes longer, leading to inefficient photoexcitation of the catalyst or substrate in the bulk of the mixture.

    • Solution: Consider using a more powerful light source or a reactor designed for large-scale photochemical reactions, such as a flow reactor or a reactor with an internal light source. Agitation is also critical to ensure all parts of the solution are exposed to light.

  • Photocatalyst Decomposition or Low Quantum Yield: The photocatalyst may degrade over long reaction times, or the quantum yield of the desired transformation may be inherently low.

    • Solution: Ensure the photocatalyst is of high purity. In some cases, a higher catalyst loading may be necessary for larger-scale reactions, though this should be optimized to avoid side reactions. For instance, in some visible-light mediated aza Paternò-Büchi reactions, a catalyst loading of 0.5 to 1.0 mol% has been found to be effective.[4]

  • Competing Non-productive Pathways: The excited state of the imine can undergo other reactions, such as E/Z isomerization, which do not lead to the desired azetidine product.[5]

    • Solution: The use of specific substrates, such as cyclic oximes, can prevent E/Z isomerization. Alternatively, reaction conditions can be optimized to favor the cycloaddition pathway.[4]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of azetidine synthesis, providing a basis for optimization during scale-up.

Table 1: Effect of Temperature and Solvent on Azetidinium Salt Yield [3]

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetonitrile60111
2Hexane60119
3Ethanol2512
4Ethanol60130
5Ethanol80151
6Water60171
7Water80183

Conditions: Batch synthesis of N,N-(diethyl)-3-hydroxyazetidinium salt from epichlorohydrin and diethylamine.[3]

Table 2: Optimization of Catalyst Loading for Azetidine Synthesis [6]

EntryCatalystCatalyst Loading (mol%)SolventYield (%)
1La(OTf)₃5DCE81
2Sc(OTf)₃15DCE65
3TfOH15DCELow (complex mixture)

Conditions: Intramolecular aminolysis of a cis-3,4-epoxy amine.[6]

Experimental Protocols

Protocol 1: Gram-Scale Batch Synthesis of 3-Hydroxyazetidinium Chloride [7]

This protocol describes the batch synthesis of a 3-hydroxyazetidinium salt on a gram scale.

  • To a stirred solution of the secondary amine (1 equivalent, 28 mmol) in the desired solvent (e.g., water or ethanol, 5 mL), add epichlorohydrin (1 equivalent, 28 mmol, 2.6 g) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at the desired temperature (e.g., 80 °C) for 1 hour.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, concentrate the crude mixture under vacuum.

  • The product is often obtained in high purity and may not require further purification. Analyze the product by NMR using an internal standard (e.g., dibromomethane) to determine the yield.[7]

Protocol 2: Multi-gram Scale Purification of a Protected Azetidine by Column Chromatography [8]

This protocol provides a general guideline for the purification of a protected azetidine derivative on a multi-gram scale.

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes). The amount of silica gel will depend on the scale of the reaction and the difficulty of the separation (typically 50-100 g of silica per gram of crude product).

  • Column Packing: Pour the slurry into a glass column plugged with cotton or glass wool. Gently tap the column to ensure even packing and remove any air bubbles. Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude azetidine derivative in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired product. The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified azetidine derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Amine, Epichlorohydrin) addition Dropwise Addition of Epichlorohydrin at 0°C start->addition reagents Solvent Selection (e.g., Water, Ethanol) reagents->addition heating Heating to Optimized Temperature (e.g., 80°C) addition->heating monitoring Reaction Monitoring (TLC, NMR) heating->monitoring concentration Concentration under Vacuum monitoring->concentration analysis Purity & Yield Analysis (NMR) concentration->analysis purification Column Chromatography (if necessary) analysis->purification Impure product Pure Azetidine Product analysis->product Pure purification->product

Caption: Experimental workflow for the gram-scale batch synthesis of an azetidine derivative.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Azetidine Synthesis cause1 Competing Intermolecular Reactions start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Side Reactions (e.g., Elimination) start->cause4 sol1 High Dilution Conditions Slow addition of substrate cause1->sol1 sol2 Improve Leaving Group Convert -OH to -OTs, -OMs Use Finkelstein reaction cause2->sol2 sol3 Optimize Conditions Screen temperatures Change solvent (e.g., DMF, DMSO) cause3->sol3 sol4 Optimize Base/Temperature Use non-nucleophilic base Lower temperature cause4->sol4

Caption: Troubleshooting guide for addressing low yields in azetidine synthesis.

Safety Considerations

The scale-up of chemical reactions requires careful attention to safety protocols.

  • Hazardous Reagents: Epichlorohydrin is a commonly used reagent in azetidine synthesis and is a known carcinogen, corrosive, and flammable liquid.[9] It is rapidly absorbed through the skin. Always handle epichlorohydrin in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant apron, and gloves made of appropriate materials like polyvinyl alcohol or butyl (nitrile gloves are not recommended).[9][10]

  • Exothermic Reactions: The reaction of amines with epichlorohydrin can be highly exothermic.[3] During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure.

    • Control Measures: Use a reaction vessel with adequate cooling capacity. For large-scale reactions, consider using a jacketed reactor with a circulating coolant. The dropwise addition of reagents at a controlled rate is crucial to manage the exotherm. Continuous flow reactors offer superior heat and mass transfer, making them a safer alternative for highly exothermic reactions at scale.[3]

  • Azetidine Handling: Azetidine and some of its derivatives can be volatile and may have irritating properties. Handle these compounds in a well-ventilated area or a fume hood, and wear appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, including residual reagents and solvents, according to your institution's and local regulations.

References

Technical Support Center: Stability of N-Substituted Azetidines in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with N-substituted azetidines in acidic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-substituted azetidines in acidic environments?

A1: The primary stability concern for N-substituted azetidines is their susceptibility to ring-opening reactions, particularly under acidic conditions.[1] This vulnerability stems from the inherent ring strain of the four-membered ring.[1][2][3][4] Protonation of the azetidine nitrogen in an acidic medium facilitates nucleophilic attack, leading to cleavage of the ring.[1][5][6] Certain N-substituted azetidines can also undergo acid-mediated intramolecular ring-opening decomposition, where a pendant nucleophilic group on the N-substituent attacks the azetidine ring.[2][3][4]

Q2: How does the N-substituent on the azetidine ring influence its stability in acidic media?

A2: The nature of the N-substituent is a critical determinant of the azetidine's stability in acidic conditions.[2][3] Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen, making it less prone to protonation and subsequent acid-catalyzed degradation.[1] For instance, N-aryl azetidines linked to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[1][2] This delocalization lowers the pKa of the azetidine nitrogen, reducing the concentration of the protonated, reactive species at a given acidic pH.[2][3]

Q3: What role does the pKa of the azetidine nitrogen play in its stability?

A3: The pKa of the azetidine nitrogen is a key factor in its stability under acidic conditions.[2] A lower pKa indicates that the nitrogen is less basic and therefore less likely to be protonated at a given pH. Since protonation is often the initial step in the acid-catalyzed degradation pathway, a lower pKa generally correlates with greater stability in acidic media.[2] For example, N-phenyl azetidines with a higher pKa are less stable than N-pyridyl analogues where the azetidine nitrogen has a significantly lower pKa.[2]

Q4: Are N-substituted azetidines stable under neutral or basic conditions?

A4: Generally, N-substituted azetidines are more stable under neutral or basic conditions compared to acidic conditions.[1][2] One study showed that an N-substituted azetidine analogue was stable at pH 7.0, while it rapidly decomposed at lower pH values.[2] However, some highly specialized azetidine derivatives can still be reactive under basic conditions.[1]

Troubleshooting Guides

Issue 1: Degradation of my N-substituted azetidine during aqueous acidic workup.

  • Symptoms:

    • Low recovery of the desired product after extraction with aqueous acid (e.g., 1N HCl).[1]

    • Appearance of unexpected polar impurities in TLC or LC-MS analysis.[1]

    • Mass spectrometry data suggesting ring-opened products.[1]

  • Root Cause: The acidic environment of the workup is likely causing the protonation of the azetidine nitrogen, leading to ring-opening or other degradation pathways.

  • Solutions:

    • Use Milder Acids: If possible, substitute strong acids with milder acidic washes, such as a saturated ammonium chloride solution, or consider omitting the acidic wash if the impurities are not basic.[1]

    • Minimize Contact Time: When an acidic wash is necessary, perform the extraction quickly and at a low temperature to reduce the exposure time of the azetidine to the acidic aqueous phase.[1]

    • Protecting Group Strategy: If the azetidine nitrogen is not required to be basic for the subsequent steps, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) to decrease its basicity and enhance stability during synthesis and purification.[1]

Issue 2: Product decomposition during silica gel chromatography.

  • Symptoms:

    • Streaking of the product spot on the TLC plate.[1]

    • Low overall yield after column chromatography.[1]

    • Isolation of fractions containing ring-opened byproducts.[1]

  • Root Cause: Standard silica gel is acidic and can induce the degradation of acid-sensitive N-substituted azetidines.[1] Prolonged contact with the acidic silica surface can lead to decomposition.

  • Solutions:

    • Neutralize Silica Gel: Use silica gel that has been pre-treated with a non-nucleophilic base. This can be achieved by preparing a slurry of the silica gel in the eluent containing a small amount of a base like triethylamine (e.g., 0.1-1%).[1]

    • Alternative Stationary Phases: Consider using alternative, less acidic stationary phases for chromatography, such as neutral alumina or reversed-phase silica gel.

Data Presentation

Table 1: Aqueous Stability of N-Aryl Azetidines at pH 1.8

CompoundN-SubstituentT1/2 (hours)Azetidine Nitrogen pKa (Calculated)Stability
1 3-Pyridyl3.8-1.1Moderate
2 2-Pyridyl> 24-2.3High
3 4-Pyridyl> 24-2.1High
4 Phenyl< 0.172.9Low
5 4-Methoxy-phenyl0.53.4Low
6 4-Cyano-phenyl< 0.170.5Low

Data sourced from Bai, G., et al. (2021).[2][3]

Table 2: Effect of pH on the Stability of an N-Aryl Azetidine Analogue

pHT1/2 (hours)
1.80.5
2.71.2
7.0Stable

Data for compound 5 from Bai, G., et al. (2021).[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Stability Half-life (T1/2) by NMR Spectroscopy

This protocol is adapted from the methodology described by Bai, G., et al. (2021).[2][4]

  • Sample Preparation:

    • Prepare a 10-40 mM stock solution of the N-substituted azetidine in DMSO-d6.[4]

    • Prepare an aqueous buffer at the desired pH (e.g., 1.8).[1]

    • In an NMR tube, add the DMSO-d6 stock solution to the aqueous buffer to a final compound concentration of approximately 1 mM. The final DMSO-d6 concentration should be around 5% (v/v) to serve as an internal standard.[4]

  • NMR Data Acquisition:

    • Record a ¹H NMR spectrum at time zero, immediately after mixing.[1][4]

    • Incubate the NMR tube at a constant temperature (e.g., 25 °C).

    • Acquire subsequent ¹H NMR spectra at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Data Analysis:

    • Integrate a characteristic signal of the parent azetidine compound and a stable reference signal (e.g., DMSO).

    • Calculate the concentration of the parent compound at each time point relative to the time zero measurement.

    • Plot the natural logarithm of the parent compound concentration versus time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression.

    • Calculate the half-life (T1/2) using the equation: T1/2 = ln(2) / k.[1]

Protocol 2: Forced Degradation Study for Identification of Degradation Products

This protocol is a general procedure for stress testing to identify potential degradation products.[7][8][9]

  • Stock Solution Preparation:

    • Prepare a stock solution of the N-substituted azetidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Heat the solution if necessary (e.g., 60 °C) to achieve degradation.[7][8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Heat as needed.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stress conditions.

  • Sample Analysis:

    • At various time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.[7]

    • Analyze all samples (including the control) by a suitable stability-indicating method, such as LC-MS, to separate and identify the parent compound and any degradation products.

Mandatory Visualizations

General Mechanism of Acid-Catalyzed Azetidine Ring Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A N-Substituted Azetidine B Protonated Azetidinium Ion A->B + H+ C Ring-Opened Product B->C + Nucleophile (e.g., H2O)

Caption: General pathway for acid-catalyzed degradation of azetidines.

Troubleshooting Workflow for Azetidine Stability Issues Start Unstable Azetidine Compound Detected Check_Workup Degradation during acidic workup? Start->Check_Workup Check_Chroma Degradation during silica gel chromatography? Check_Workup->Check_Chroma No Solution_Workup Use milder acid Minimize contact time Consider protecting group Check_Workup->Solution_Workup Yes Solution_Chroma Neutralize silica gel Use alternative stationary phase Check_Chroma->Solution_Chroma Yes Further_Analysis Characterize degradation products Modify N-substituent for stability Check_Chroma->Further_Analysis No Solution_Workup->Check_Chroma Solution_Chroma->Further_Analysis End Stable Compound Further_Analysis->End

Caption: Troubleshooting workflow for handling unstable azetidine compounds.

References

Preventing ring-opening of strained azetidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine Ring Stability: A Technical Support Guide

Welcome to the Technical Support Center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with strained azetidine compounds. The unique reactivity of the four-membered azetidine ring, driven by approximately 25.4 kcal/mol of ring strain, makes it a valuable scaffold in medicinal chemistry but also presents stability challenges.[1] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you anticipate and prevent unwanted ring-opening reactions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding azetidine stability.

Q1: What is the primary cause of azetidine ring-opening?

A: The most common cause is exposure to acidic conditions, either from Brønsted or Lewis acids.[1][2] The inherent strain of the four-membered ring makes it susceptible to cleavage. Protonation of the azetidine nitrogen atom significantly increases this strain, activating the ring for nucleophilic attack and subsequent opening.[2][3] The basicity of the azetidine nitrogen, and therefore its likelihood of being protonated, is a critical determinant of the compound's stability at a given pH.[3]

Q2: How can I quickly assess the risk of my azetidine compound undergoing ring-opening?

A: Evaluate your planned reaction conditions against these key risk factors:

  • pH: Will the reaction be run under acidic conditions (pH < 7)?

  • Reagents: Are strong Lewis acids (e.g., AlCl₃, TiCl₄, Cu(OTf)₂) present?[4][5]

  • Temperature: Will the reaction be heated? Higher temperatures can provide the energy needed to overcome the activation barrier for ring-opening.

  • Nucleophiles: Are potent nucleophiles present, especially in combination with an activated azetidine ring (e.g., an N-sulfonyl group or quaternized nitrogen)?[4][6]

  • Structure: Does your molecule contain internal nucleophiles (like a nearby amide or hydroxyl group) that could facilitate intramolecular ring-opening?[3][7]

A "yes" to any of these questions warrants a closer look at the preventative measures detailed in the troubleshooting guides below.

Q3: Which N-protecting group is best for stabilizing an azetidine ring?

A: The tert-butoxycarbonyl (Boc) group is often an excellent choice. It effectively reduces the basicity of the azetidine nitrogen, preventing protonation under moderately acidic conditions.[2] However, the stability it confers is contingent on the conditions used for its subsequent removal. Standard strong acid deprotection (e.g., neat TFA) can easily trigger ring-opening.[2] Therefore, the "best" protecting group is one that is stable to your reaction conditions and can be removed under mild conditions that the azetidine ring can tolerate.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Ring-Opening Under Acidic Reaction Conditions
  • Symptoms: You observe the disappearance of your starting material via TLC or LC-MS, accompanied by the appearance of new, unexpected products. Mass spectrometry may indicate products corresponding to the addition of a solvent molecule or another nucleophile to your compound.

  • Root Cause Analysis: As detailed in the mechanism below, acid catalyzes the cleavage of the C-N bonds. The azetidine nitrogen is protonated, forming a highly strained azetidinium ion. This intermediate is an excellent electrophile, readily attacked by even weak nucleophiles (like water or alcohol solvents) to yield a ring-opened product.[2][8]

Acid_Catalyzed_Ring_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine Azetidine (Stable) H_plus + H⁺ Azetidinium Azetidinium Ion (Strained & Activated) Azetidine->Azetidinium Fast, Reversible Nu Nu: Opened_Product Ring-Opened Product Azetidinium_ion_2 Azetidinium Ion Azetidinium_ion_2->Opened_Product

Caption: Mechanism of acid-catalyzed azetidine ring-opening.

  • pH Control: The most direct solution is to avoid acidic conditions.

    • Action: If possible, run your reaction under neutral or basic conditions (pH > 7).[2] Buffer the reaction medium if necessary.

  • Nitrogen Protection: If acidic conditions are unavoidable, shield the nitrogen.

    • Action: Install a Boc protecting group to decrease the nitrogen's basicity.[2] This prevents the initial, activating protonation step.

    • Protocol: Boc Protection of an Azetidine

      • Dissolve the azetidine substrate (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 eq).

      • Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq) if the azetidine is used as a salt.

      • Stir the reaction at room temperature for 2-12 hours.

      • Monitor reaction completion by TLC or LC-MS.

      • Upon completion, perform an aqueous workup and purify by column chromatography.

  • Use Milder Lewis Acids: If a Lewis acid is required, choose one less prone to harsh protonolysis.

    • Action: Screen milder Lewis acids. Lanthanide triflates, such as La(OTf)₃ or Eu(OTf)₃, have been shown to catalyze reactions without aggressively promoting azetidine decomposition in some cases.[9]

Issue 2: Ring-Opening During N-Deprotection
  • Symptoms: Your protected azetidine is stable, but upon attempting to remove the protecting group (e.g., Boc or Cbz), you isolate ring-opened byproducts instead of the desired free amine.

  • Root Cause Analysis: Standard deprotection conditions are often too harsh for the strained ring. Strong acids like trifluoroacetic acid (TFA) for Boc removal or standard hydrogenolysis conditions for Cbz removal can readily initiate ring cleavage.[2]

Deprotection_Workflow Start Need to deprotect N-Azetidine? Boc Is it N-Boc? Start->Boc Cbz Is it N-Cbz? Start->Cbz Other Other Group Start->Other Mild_Boc Use Mild Conditions: - Oxalyl Chloride/MeOH - TMSI or TMSOTf Boc->Mild_Boc Avoid_Strong_Acid AVOID: Neat TFA, HCl in Dioxane Boc->Avoid_Strong_Acid Mild_Cbz Use Mild Conditions: - Transfer Hydrogenation (e.g., Ammonium Formate) Cbz->Mild_Cbz Avoid_Harsh_H2 AVOID: H₂, Pd/C at high pressure Cbz->Avoid_Harsh_H2

Caption: Decision workflow for choosing a mild deprotection strategy.

  • Mild Deprotection of Boc Groups:

    • Action: Avoid strong acids. Use methods that generate only catalytic amounts of acid or operate through a different mechanism. A method using oxalyl chloride in methanol has proven effective.[2]

    • Protocol: Mild N-Boc Deprotection with Oxalyl Chloride [2]

      • Cool a solution of the N-Boc azetidine (1.0 eq) in anhydrous methanol (MeOH) to 0 °C.

      • Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise.

      • Allow the reaction to warm to room temperature and stir for 1-4 hours.

      • Monitor by TLC or LC-MS until the starting material is consumed.

      • Concentrate the reaction mixture under reduced pressure.

      • Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) or use the resulting salt directly.

  • Mild Deprotection of Cbz Groups:

    • Action: Avoid harsh, high-pressure hydrogenolysis. Use transfer hydrogenation, which operates under milder conditions.

    • Protocol: Cbz Deprotection via Transfer Hydrogenation

      • Dissolve the N-Cbz azetidine (1.0 eq) in MeOH or ethanol (EtOH).

      • Add a hydrogen donor, such as ammonium formate (5-10 eq) or 1,4-cyclohexadiene.

      • Carefully add the catalyst, typically 10% Palladium on Carbon (Pd/C) (5-10 mol%).

      • Heat the reaction to a moderate temperature (e.g., 40-60 °C) and stir for 1-6 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with MeOH.

      • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Part 3: Data Summary Table

The stability of an azetidine is highly dependent on its electronic environment and the pH of the medium. The following table illustrates the impact of N-substituents and pH on the stability of a representative aryl-azetidine series, demonstrating the dramatic decrease in stability under acidic conditions.

Compound IDN-SubstituentAzetidine pKa (Measured)Half-Life (T₁/₂) at pH 7.4Half-Life (T₁/₂) at pH 1.8Reference
1 4-Pyridyl2.5Stable0.5 h[3]
2 2-Pyridyl< 1.0Stable> 48 h[3]
3 N-Phenyl4.3Stable< 0.1 h[3]
4 N-Phenyl (electron-donating group)4.7Stable< 0.1 h[3]

Data adapted from studies on N-substituted aryl azetidines, highlighting that a lower pKa of the azetidine nitrogen correlates with greater stability in acidic media.[3]

References

Technical Support Center: Boc-Deprotection of 3-(3-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the Boc-deprotection of 3-(3-Fluorophenyl)azetidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc-deprotection of this compound, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes Recommended Solutions
Incomplete or Sluggish Reaction My Boc-deprotection of this compound is not going to completion, even with standard acidic conditions (e.g., TFA in DCM). What should I do?1. Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for this specific substrate. 2. Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the rate of deprotection. 3. Steric Hindrance: While less likely for this substrate, steric bulk around the nitrogen can impede acid access.1. Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1] 2. Elevate Temperature: Allow the reaction to warm to room temperature. Monitor carefully for potential side reactions. 3. Switch to a Stronger Acid System: Consider using 4M HCl in dioxane or ethyl acetate, which can be more potent than TFA/DCM.
Formation of Side Products I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?1. t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate the fluorophenyl ring, which is an electron-rich nucleophile. 2. Azetidine Ring Opening: Although azetidines are generally more stable than aziridines, the ring strain can lead to decomposition under harsh acidic conditions.[2]1. Use Scavengers: Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation. 2. Use Milder Conditions: Opt for milder acidic conditions (e.g., p-toluenesulfonic acid) or non-acidic methods if the substrate proves to be highly sensitive.[3] 3. Careful Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged exposure to strong acids once the reaction is complete.
Difficult Product Isolation/Purification I am having trouble isolating the pure this compound after deprotection. What are some tips for purification?1. Amine Volatility/Solubility: The free amine may be volatile or highly soluble in the aqueous phase during workup. 2. Formation of Salts: The product is likely an ammonium salt (e.g., trifluoroacetate or hydrochloride), which has different solubility properties than the free base. 3. Emulsion Formation: Emulsions can form during the basic wash of the workup.1. Isolate as a Salt: After removing the volatiles, precipitate the product as its salt by adding a non-polar solvent like diethyl ether. The salt is often a crystalline solid that is easier to handle. 2. Careful pH Adjustment: During workup, carefully basify the aqueous layer with a base like NaOH or Na2CO3 to a pH > 10 to ensure the amine is in its free base form before extraction. 3. Back-Extraction: If the product remains in the aqueous layer, saturate the aqueous phase with NaCl to decrease the amine's solubility and re-extract.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc-deprotection?

A1: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by an acid (like TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and spontaneously decomposes to release carbon dioxide and the free amine. The resulting amine is then protonated by the acid in the reaction mixture, forming an amine salt.[4][5]

Q2: Is the azetidine ring of this compound stable to strongly acidic conditions like TFA?

A2: While azetidines are strained four-membered rings, they are generally more stable than aziridines. Some studies suggest that the azetidine ring is stable to TFA deprotection conditions, with no evidence of ring-opening observed.[6] However, prolonged exposure or very harsh acidic conditions could potentially lead to decomposition.[2] It is always advisable to monitor the reaction closely.

Q3: What are some "greener" or milder alternatives to TFA or HCl for the deprotection?

A3: For acid-sensitive substrates, several milder alternatives can be considered:

  • p-Toluenesulfonic acid (pTSA): Can be used in a deep eutectic solvent for an efficient and more environmentally friendly deprotection.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or trifluoroethanol can effect deprotection without any acid.[7]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can mediate Boc cleavage under non-protic conditions.

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for Boc deprotection.[8]

Q4: How can I monitor the progress of the deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be useful for visualizing the free amine. LC-MS is another excellent technique for monitoring the disappearance of the starting material and the appearance of the product.

Comparative Data of Deprotection Methods

Method Reagents and Solvents Typical Temperature Typical Time Advantages Potential Disadvantages
Trifluoroacetic Acid 20-50% TFA in Dichloromethane (DCM)0°C to Room Temp30 min - 4 hFast and generally effective.[1]Harsh acidity, potential for side reactions, TFA is corrosive.[4]
Hydrogen Chloride 4M HCl in 1,4-Dioxane or Ethyl AcetateRoom Temp1 - 4 hStronger than TFA, can be more effective for stubborn substrates.Dioxane is a suspected carcinogen, corrosive.
p-Toluenesulfonic Acid pTSA in a Choline Chloride based Deep Eutectic SolventRoom Temp10 - 30 min"Greener" alternative, short reaction times, mild conditions.[3]May require specific solvent preparation.
Thermal Deprotection Boiling Water or 2,2,2-Trifluoroethanol (TFE)100°C (Water) or Reflux (TFE)10 min - 2 hAcid-free, environmentally friendly.[7]Requires thermal stability of the substrate and product.
Oxalyl Chloride Oxalyl Chloride (3 equiv.) in MethanolRoom Temp1 - 4 hMild and selective, tolerant of other acid-labile groups.[8]Oxalyl chloride is toxic and corrosive.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve N-Boc-3-(3-Fluorophenyl)azetidine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • The resulting residue is the TFA salt of the amine, which can be used as is or further purified. For the free base, dissolve the residue in water, basify with 1M NaOH to pH > 10, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the free amine.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

  • Dissolve N-Boc-3-(3-Fluorophenyl)azetidine (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed in vacuo to yield the hydrochloride salt.

Visualizations

Boc_Deprotection_Workflow General Workflow for Boc-Deprotection and Troubleshooting start Start: N-Boc-3-(3-Fluorophenyl)azetidine deprotection Boc-Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring workup Reaction Workup (Evaporation, Extraction) monitoring->workup Reaction Complete troubleshooting Troubleshooting monitoring->troubleshooting Issues Detected product Product Isolation (Precipitation as salt or purification of free base) workup->product incomplete Incomplete Reaction? - Increase acid concentration - Increase temperature - Change acid system troubleshooting->incomplete Incomplete Reaction side_products Side Products? - Add scavengers (TIS) - Use milder conditions - Reduce reaction time troubleshooting->side_products Side Products purification_issues Purification Issues? - Isolate as salt - Adjust workup pH - Back-extraction troubleshooting->purification_issues Purification Issues incomplete->deprotection Re-optimize side_products->deprotection Re-optimize purification_issues->workup Re-optimize

Caption: Workflow for Boc-Deprotection and Troubleshooting.

References

Technical Support Center: Optimizing Flash Chromatography for Azetidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the flash chromatography purification of azetidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my azetidine compounds streak or show significant tailing on a standard silica gel column?

Azetidines are basic compounds due to the lone pair of electrons on the nitrogen atom within the four-membered ring.[1] This basicity leads to strong interactions with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1][2] This interaction can cause a portion of the analyte molecules to be retained more strongly or even irreversibly, resulting in poor peak shape, streaking, and tailing.[1][3] In some cases, the acidic nature of the silica can also lead to the degradation of sensitive azetidine compounds.[4][5][6]

Q2: What is the first step I should take to improve the peak shape of my azetidine compound?

The most common and effective initial step is to modify the mobile phase by adding a small amount of a basic additive.[1][3] This additive, often a volatile amine, competes with the basic azetidine for binding to the acidic silanol groups on the silica, effectively neutralizing the stationary phase surface.[1][7] This minimizes the strong secondary interactions and leads to improved peak shape and elution.

Q3: What are the best stationary phases for purifying azetidines if mobile phase modification isn't enough?

If significant tailing or compound degradation persists despite mobile phase modification, consider using an alternative, less acidic stationary phase.[4][5]

Commonly Used Alternative Stationary Phases:

Stationary PhaseSurface CharacteristicIdeal ForKey Advantage
Amine-functionalized Silica Medium Polarity / BasicNitrogen-containing heterocycles, including azetidines and other amines.[8][9]Minimizes strong acid-base interactions, often allowing for purification with less polar solvents and without mobile phase additives.[1][3]
Alumina (Basic or Neutral) High PolarityAcid-sensitive compounds.[8]Provides a different selectivity compared to silica and can prevent degradation of compounds that are unstable on acidic surfaces.[4][7]
Reversed-Phase (C18, C8) Non-polarPolar, ionizable, and water-soluble compounds.[8][10]Useful for highly polar azetidines that are poorly retained in normal-phase chromatography. Elution is typically achieved with polar solvents like water and acetonitrile/methanol.[7]
Q4: How do I translate my Thin Layer Chromatography (TLC) results into a flash chromatography method?

TLC is an essential tool for developing flash chromatography methods.[11][12][13] The retention factor (Rf) on a TLC plate can be used to predict the elution volume on a flash column, typically measured in column volumes (CV). The relationship is defined by the formula: CV = 1/Rf .[11]

TLC to Flash Chromatography Conversion Guide:

TLC Rf ValuePredicted Elution (CV)Assessment for Flash ChromatographyRecommended Action
> 0.5< 2Too high. The compound will elute too quickly, resulting in poor separation from the solvent front and other non-polar impurities.[11]Decrease the polarity of the mobile phase (e.g., increase the percentage of the non-polar solvent).
0.2 - 0.52 - 5Optimal Range . This range provides good retention and allows for effective separation from impurities in a reasonable amount of time.[11]Proceed with this solvent system for the flash column.
< 0.2> 5Too low. The compound is too strongly retained, leading to long run times, broad peaks due to diffusion, and excessive solvent consumption.[12]Increase the polarity of the mobile phase (e.g., increase the percentage of the polar solvent).

Note: For accurate method development, it is recommended to use TLC plates with a stationary phase that matches the flash column media.[11][13]

Troubleshooting Guides

Problem 1: Persistent Peak Tailing or Streaking

Even after initial mobile phase modification, you may encounter persistent peak shape issues. This guide provides a systematic approach to troubleshooting.

G start Poor Peak Shape Observed (Tailing/Streaking) q1 Is a basic modifier (e.g., 0.1-2% TEA) in the mobile phase? start->q1 add_modifier Add a basic modifier. Start with 0.5% Triethylamine (TEA) or 1% Ammonia in Methanol. q1->add_modifier No q2 Is peak shape improved? q1->q2 Yes add_modifier->q2 increase_modifier Increase modifier concentration (e.g., up to 2% TEA). Or try a different modifier (e.g., Ethylenediamine). q2->increase_modifier No, but some improvement q3 Is compound degrading on silica? (Check with 2D TLC) q2->q3 No, no improvement end_good Optimized Separation q2->end_good Yes increase_modifier->q3 change_stationary Switch to an alternative stationary phase: - Amine-functionalized silica - Neutral/Basic Alumina q3->change_stationary Yes check_loading Review sample loading: - Is the sample fully dissolved in the mobile phase? - Is the column overloaded? q3->check_loading No change_stationary->end_good check_loading->end_good

Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape.

Problem 2: Co-elution with Impurities

When your azetidine compound elutes with impurities of similar polarity.

Solution Workflow:

  • Optimize Mobile Phase Selectivity: If using a two-solvent system (e.g., Hexane/Ethyl Acetate), try replacing one of the solvents with another from a different selectivity group (e.g., Dichloromethane or Toluene instead of Hexane).[14][15] This can alter the interactions between the analytes and the stationary phase, potentially resolving the co-elution.

  • Implement a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run.[15][16] This can help separate compounds with close Rf values by sharpening the peak of the target compound and improving resolution.

  • Change the Stationary Phase: A different stationary phase like alumina or a cyano-functionalized column can offer different selectivity compared to silica, which may be sufficient to separate the compounds of interest.[4][8]

Problem 3: Low or No Recovery of the Compound

If your azetidine compound appears to be lost on the column.

Possible Causes and Solutions:

  • Irreversible Binding: The compound may be too basic and is binding irreversibly to the acidic silica.

    • Solution: Deactivate the silica column before loading the sample by flushing it with a mobile phase containing a high concentration of a basic modifier (e.g., 2-3% TEA).[16] Alternatively, use an amine-functionalized or alumina column.[7][9]

  • Compound Decomposition: The compound may be unstable on the acidic silica gel.[5][6]

    • Solution: Test the compound's stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot or streaking appears, decomposition is likely.[5] Use a neutralized stationary phase like alumina or consider purification by crystallization.[4][6]

  • Incorrect Eluent Composition: The mobile phase may not be polar enough to elute the compound.

    • Solution: After the initial run, flush the column with a very polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to see if the compound elutes. Re-optimize the mobile phase for better elution.

Experimental Protocols

Protocol 1: Method Development using TLC with Basic Additives

This protocol describes how to develop a suitable mobile phase for purifying a basic azetidine compound on a silica column.

  • Prepare Solvent Systems: Prepare small volumes of several test mobile phases with varying polarities (e.g., 10%, 20%, 30%, 40% Ethyl Acetate in Hexanes). To each, add 0.5% (v/v) triethylamine (TEA).

  • Spot the TLC Plate: On a silica gel TLC plate, spot your crude reaction mixture, your purified standard (if available), and a "co-spot" containing both the crude mixture and the standard.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your prepared solvent systems. Ensure the chamber is saturated with the solvent vapor.

  • Visualize and Analyze: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp and/or by staining.

  • Optimize: Identify the solvent system that gives your target azetidine an Rf value between 0.2 and 0.5.[11][12] If the Rf is too high, decrease the polarity. If it is too low, increase the polarity.

  • Confirm Peak Shape: In the optimal solvent system, the spot for your azetidine should be round and well-defined, not a streak. If it still streaks, try increasing the TEA concentration to 1-2% or using a different additive.[1][3]

  • Scale-Up: Use the optimized mobile phase (including the additive) for your flash chromatography run.

Protocol 2: General Workflow for Azetidine Purification Optimization

This workflow provides a high-level overview of the process from initial analysis to a successful purification.

G cluster_0 Phase 1: Initial Analysis & Method Development cluster_1 Phase 2: Flash Chromatography & Troubleshooting cluster_2 Phase 3: Re-Optimization (If Needed) a1 Analyze Crude Mixture by TLC a2 Select Initial Stationary Phase (Default: Silica Gel) a1->a2 a3 Screen Mobile Phases on TLC (e.g., Hex/EtOAc, DCM/MeOH) + 0.5% TEA a2->a3 a4 Identify System with Target Rf = 0.2 - 0.5 & Good Peak Shape a3->a4 b1 Pack Column & Equilibrate with Optimized Mobile Phase a4->b1 b2 Load Sample & Run Flash Chromatography b1->b2 b3 Analyze Fractions by TLC b2->b3 b4 Combine Pure Fractions & Evaporate Solvent b3->b4 c1 Poor Separation or Low Yield? b4->c1 c2 Modify Mobile Phase (Gradient or Solvent Change) c1->c2 Co-elution c3 Change Stationary Phase (Amine-Silica or Alumina) c1->c3 Tailing/Degradation complete Purification Complete c1->complete No, Successful c2->b1 Retry c3->b1 Retry

Caption: A general workflow for optimizing azetidine purification via flash chromatography.

References

Validation & Comparative

A Comparative Analysis of 3-(3-Fluorophenyl)azetidine and 3-phenylazetidine: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of 3-(3-Fluorophenyl)azetidine and 3-phenylazetidine. Due to a lack of direct comparative studies, this analysis synthesizes data from structurally related compounds to infer the potential impact of 3-fluoro substitution on the phenyl ring.

The azetidine scaffold is a valuable component in medicinal chemistry, known to impart unique physicochemical properties to compounds. Phenylazetidine derivatives, in particular, have garnered interest for their interaction with central nervous system targets, most notably monoamine transporters. This guide will focus on the anticipated differences in biological activity between 3-phenylazetidine and its fluorinated analog, this compound, primarily concerning their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Inferred Impact of Fluorination on Monoamine Transporter Affinity

Based on structure-activity relationship (SAR) studies of similar 3-aryl substituted heterocyclic compounds, the introduction of a fluorine atom to the phenyl ring is expected to modulate the binding affinity and selectivity for monoamine transporters. Halogen substitutions on the aryl ring of related compounds have been shown to significantly alter their interaction with DAT and SERT. For instance, studies on 3-aryl-3-arylmethoxyazetidines have demonstrated that chloro-substituted analogs exhibit altered binding profiles compared to their non-halogenated counterparts.[1] It is therefore reasonable to extrapolate that the electronegativity and steric properties of the fluorine atom in this compound will likely lead to a different affinity and selectivity profile for DAT, SERT, and NET compared to the unsubstituted 3-phenylazetidine.

Comparative Biological Activity Profile (Inferred)

The following table summarizes the anticipated, though not directly measured, comparative biological activities. These inferences are drawn from the established effects of aromatic substitution on the biological targets of related 3-aryl azetidine compounds.

Biological Target3-phenylazetidine (Inferred Activity)This compound (Inferred Activity)Rationale for Inferred Difference
Dopamine Transporter (DAT) Affinity Baseline affinityPotentially altered affinity (either increased or decreased)The fluorine atom's electronic properties can modify the interaction with the binding pocket of the transporter.
Serotonin Transporter (SERT) Affinity Baseline affinityPotentially altered affinity and/or selectivityHalogen substitutions are known to influence selectivity between DAT and SERT in related scaffolds.[1]
Norepinephrine Transporter (NET) Affinity Baseline affinityPotentially altered affinitySimilar to DAT and SERT, the electronic nature of the phenyl ring substituent is expected to impact binding.

Experimental Protocols

To empirically determine the comparative biological activities of this compound and 3-phenylazetidine, the following experimental protocols are recommended.

Monoamine Transporter Binding Assay

This assay is crucial for determining the binding affinity of the compounds to DAT, SERT, and NET.

Objective: To measure the inhibitory constant (Ki) of this compound and 3-phenylazetidine for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Test compounds: this compound and 3-phenylazetidine.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., Benztropine for DAT, Fluoxetine for SERT, Desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are homogenized in an ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the respective radioligand, and varying concentrations of the test compound or a buffer control. A separate set of wells containing a high concentration of a known inhibitor is used to determine non-specific binding.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with an ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of the compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[2]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (Expressing DAT, SERT, or NET) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Filter-Bound Radioactivity filtration->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow for Monoamine Transporter Binding Assay.

Signaling Pathway and Experimental Logic

The interaction of 3-phenylazetidine derivatives with monoamine transporters inhibits the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling. This mechanism is a key target for the development of treatments for various neurological and psychiatric disorders.

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Compound 3-Aryl Azetidine (e.g., this compound) Compound->Transporter Inhibition

Caption: Mechanism of Monoamine Transporter Inhibition.

Conclusion

References

A Comparative Analysis of Azetidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of functionalized azetidines is of paramount importance to drug development professionals. This guide provides a comparative analysis of three prominent methods for azetidine synthesis: intramolecular cyclization of γ-amino alcohols, the visible-light-mediated aza Paterno-Büchi reaction, and the ring expansion of aziridines.

Intramolecular Cyclization of γ-Amino Alcohols

This classical and widely employed method involves the formation of the azetidine ring through an intramolecular nucleophilic substitution reaction. The core principle lies in the activation of the hydroxyl group of a γ-amino alcohol, converting it into a good leaving group, which is subsequently displaced by the nitrogen atom.

Mechanism and Rationale

The synthesis begins with a readily available γ-amino alcohol. The hydroxyl group is first activated, typically by conversion to a mesylate or tosylate. This is a critical step as it transforms the poor leaving group (-OH) into a highly effective one (-OMs or -OTs). The subsequent intramolecular cyclization is an SN2 reaction, where the lone pair of the nitrogen atom acts as the nucleophile, attacking the carbon bearing the leaving group to form the four-membered ring. The choice of a non-nucleophilic base is crucial to prevent side reactions.

Experimental Protocol: Synthesis of N-Boc-azetidine[3]

Step 1: Activation of the Hydroxyl Group

To a solution of N-Boc-3-amino-1-propanol (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C, methanesulfonyl chloride (1.2 mmol) is added dropwise. The reaction mixture is stirred while allowing it to warm to room temperature for 2 hours. The reaction is then quenched with water. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Intramolecular Cyclization

The crude mesylate is dissolved in methanol (10 mL), and potassium carbonate (2.0 mmol) is added. The mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-azetidine.

Intramolecular_Cyclization cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization γ-Amino_Alcohol γ-Amino Alcohol Mesylate_Intermediate Mesylate Intermediate γ-Amino_Alcohol->Mesylate_Intermediate MsCl, Et3N Azetidine Azetidine Mesylate_Intermediate->Azetidine Base (e.g., K2CO3)

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

Advantages:

  • Reliability: This is a robust and well-established method for the synthesis of simple azetidine structures.[3]

  • Readily Available Starting Materials: The γ-amino alcohol precursors are often commercially available or can be synthesized through straightforward methods.

Disadvantages:

  • Harsh Conditions: The reaction may require strong bases and elevated temperatures, which can be incompatible with sensitive functional groups.[3]

  • Substrate Dependence: The method's utility is contingent on the accessibility of the corresponding 1,3-amino alcohol precursors.[3]

  • Atom Economy: The generation of a leaving group reduces the overall atom economy of the process.[3]

Visible-Light-Mediated Aza Paterno-Büchi Reaction

The aza Paterno-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, offering a direct and atom-economical route to azetidines.[4][5][6] Recent advancements have enabled this reaction to be carried out under mild conditions using visible light and a photocatalyst, overcoming the limitations of traditional UV-light-mediated methods.[1][3]

Mechanism and Rationale

In this sophisticated approach, a photocatalyst, typically an iridium complex, absorbs visible light and enters an excited state.[1] This excited photocatalyst then transfers its energy to a substrate, in this case, a 2-isoxazoline-3-carboxylate, which serves as an imine equivalent.[1][7] The resulting triplet-state intermediate undergoes a [2+2] cycloaddition with an alkene to form the azetidine ring.[7] This method is notable for its ability to construct complex azetidine scaffolds with high stereocontrol.

Experimental Protocol: Photocatalytic [2+2] Cycloaddition[3]

A solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)₃] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL) is prepared in a sealed vial. The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours. After the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired azetidine product.

Aza_Paterno_Buchi Imine_Equivalent Imine Equivalent (2-Isoxazoline-3-carboxylate) Azetidine_Product Azetidine Product Imine_Equivalent->Azetidine_Product Alkene Alkene Alkene->Azetidine_Product Photocatalyst Photocatalyst (fac-[Ir(dFppy)3]) Photocatalyst->Azetidine_Product Catalysis Visible_Light Visible Light (Blue LED) Visible_Light->Photocatalyst Excitation

Caption: Workflow for visible-light-mediated aza Paterno-Büchi reaction.

Advantages:

  • Mild Conditions: The reaction proceeds at room temperature under visible light irradiation, making it compatible with a wide range of functional groups.[3]

  • High Atom Economy: As a cycloaddition, all atoms from the reactants are incorporated into the final product.[3]

  • Access to Complex Scaffolds: This method allows for the synthesis of densely functionalized and structurally diverse azetidines.[1]

Disadvantages:

  • Specialized Equipment: Requires a photochemical reactor or a dedicated light source (e.g., LEDs).

  • Photocatalyst Cost: The iridium photocatalyst can be expensive, although it is used in catalytic amounts.

Ring Expansion of Aziridines

Ring expansion strategies provide a powerful means to convert readily available three-membered rings into more complex four-membered heterocycles.[8][9][10] The one-carbon ring expansion of aziridines to azetidines is a notable example, which can be achieved through various methods, including the use of sulfur ylides in the Johnson-Corey-Chaykovsky reaction or biocatalytic approaches.[8][10][11]

Mechanism and Rationale

In the Johnson-Corey-Chaykovsky reaction, a sulfur ylide, generated from a sulfonium salt and a base, acts as a nucleophilic methylene equivalent.[11] The ylide attacks the electrophilic carbon of the aziridine ring, leading to a transient betaine intermediate. Subsequent intramolecular ring closure with the expulsion of a sulfide results in the formation of the azetidine. Biocatalytic methods, on the other hand, can offer exceptional enantioselectivity through enzyme-controlled carbene transfer and subsequent[1][2]-Stevens rearrangement.[8][10]

Experimental Protocol: Aziridine Ring Expansion with Dimethylsulfoxonium Methylide[12]

Under microwave irradiation, a mixture of the 1-arenesulfonylaziridine, dimethylsulfoxonium methylide (generated in situ), and alumina as a solid support is reacted. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate solvent. The solvent is evaporated, and the crude product is purified by column chromatography to afford the corresponding 1-arenesulfonylazetidine.

Ring_Expansion Aziridine Aziridine Betaine_Intermediate Betaine Intermediate Aziridine->Betaine_Intermediate Sulfur_Ylide Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) Sulfur_Ylide->Betaine_Intermediate Nucleophilic Attack Azetidine Azetidine Betaine_Intermediate->Azetidine Intramolecular Ring Closure

Caption: Generalized workflow for aziridine ring expansion.

Advantages:

  • Increased Complexity: This method allows for the conversion of simpler, readily available aziridines into more substituted azetidines.

  • Stereospecificity: The stereochemistry of the starting aziridine can often be transferred to the azetidine product.

  • Enantioselective Potential: Biocatalytic versions of this reaction can achieve high levels of enantioselectivity.[8][10]

Disadvantages:

  • Substrate Scope: The efficiency of the ring expansion can be highly dependent on the substituents on the aziridine ring.

  • Reagent Preparation: The in situ generation of sulfur ylides requires careful control of reaction conditions.

Comparative Summary

FeatureIntramolecular CyclizationVisible-Light Aza Paterno-BüchiRing Expansion of Aziridines
Synthetic Strategy Stepwise formation of C-N bondConvergent [2+2] cycloadditionOne-carbon homologation
Precursors Requires synthesis of linear γ-amino alcoholsUtilizes readily available imine precursors and alkenesStarts with aziridines
Reaction Conditions Often requires harsh conditions (strong base, heat)Mild conditions (room temperature, visible light)Varies (e.g., microwave, biocatalytic)
Atom Economy Good, but involves activation and leaving group generationExcellent, as all atoms from the reactants are incorporated into the product[3]Good
Substrate Scope Generally good for simpler azetidinesBroad, allows for complex and diverse structuresCan be substrate-dependent
Stereocontrol Can be achieved with chiral precursorsHigh stereocontrol is often possibleCan be stereospecific or highly enantioselective (biocatalytic)

Conclusion

The choice of a synthetic method for constructing the azetidine ring is a critical decision that depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The traditional intramolecular cyclization of γ-amino alcohols remains a reliable and straightforward approach for simpler azetidines.[3] For the synthesis of more elaborate and densely functionalized azetidines, particularly in the context of drug discovery where structural diversity is key, modern photochemical methods like the visible-light-mediated aza Paterno-Büchi reaction offer significant advantages due to their mild conditions and broad substrate scope.[1][3] Ring expansion strategies provide a valuable alternative for transforming readily available aziridines into more complex azetidines, with biocatalytic approaches offering a promising avenue for highly enantioselective synthesis.[8][10] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to select the most appropriate strategy for their synthetic endeavors.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2577. [Link]

  • Wessjohann, L. A., Falb, K., & In 't Veld, P. J. (1993). Azetidines and Azetidinones (β‐Lactams): Synthesis and Biological Activity. Chemical Reviews, 93(5), 1625-1668. [Link]

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidines and azetidinones. Tetrahedron, 59(39), 7631-7649. [Link]

  • Schindler, C. S. (2017). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Chemical Science, 8(1), 16-25. [Link]

  • Brandl, T., & Bach, T. (2017). The Paternò–Büchi reaction. Chemical Society Reviews, 46(21), 6434-6453. [Link]

  • Zheng, Y., & Xu, J. (2014). Synthesis of Azetidines. Progress in Chemistry, 26(9), 1471-1484. [Link]

  • Knight, D. W., & O'Dowd, C. R. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters, 12(19), 4344-4347. [Link]

  • Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4817-4822. [Link]

  • Powers, D. C., & Baran, P. S. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. Angewandte Chemie International Edition, 56(38), 11579-11583. [Link]

  • Nguyen, J. D., & Schindler, C. S. (2017). Intramolecular, Visible Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. The Journal of Organic Chemistry, 82(19), 10453-10461. [Link]

  • Malik, S., & Nadir, U. K. (2008). A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support. Synlett, (1), 108-110. [Link]

  • da Silva, A. C., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]

  • Singh, V. K., & Kumar, A. (2018). Azetidine Synthesis. Wiley. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245677. [Link]

  • Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 8(1), 16-25. [Link]

  • Zhang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 8(1), 16-25. [Link]

  • O'Donnell, M. J., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1914-1918. [Link]

  • Schindler, C. S. (2025). New developments in (aza) Paternò-Büchi reactions. ACS Fall 2025. [Link]

  • Powers, D. C., & Baran, P. S. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. Semantic Scholar. [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11216-11227. [Link]

  • Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4817-4822. [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245677. [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • The synthesis of azetidines with intramolecular cyclization of homoallylamines. (n.d.). ResearchGate. [Link]

  • The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. (n.d.). ResearchGate. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Azetidines in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological and pharmacological properties of fluorinated versus non-fluorinated azetidines, supported by experimental data. By examining key bioassays, we aim to illuminate the profound impact of this single-atom substitution on the journey from a promising lead compound to a viable drug candidate.

Azetidines, four-membered nitrogen-containing heterocycles, are prized in drug discovery for their ability to impart desirable physicochemical properties such as increased aqueous solubility and reduced lipophilicity when replacing larger carbocyclic or heterocyclic moieties. The introduction of fluorine to the azetidine ring can further modulate these properties and significantly enhance metabolic stability and target affinity.

Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's electronic properties, pKa, and lipophilicity, which in turn influences its biological activity and pharmacokinetic profile.

PropertyNon-Fluorinated AzetidineFluorinated AzetidineImpact of Fluorination
pKa Typically higher (more basic)Typically lower (less basic)The strong electron-withdrawing effect of fluorine reduces the basicity of the azetidine nitrogen. This can affect drug-receptor interactions and solubility.
Lipophilicity (LogP/LogD) Generally lowerCan be higher or lower depending on the molecular contextFluorine is the most electronegative element, but a single fluorine atom is a poor hydrogen bond acceptor. Its effect on lipophilicity is complex and can depend on the overall molecular environment.
Metabolic Stability More susceptible to oxidative metabolismGenerally more stableThe carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.

Comparative Bioassay Data

The true measure of the "fluorine advantage" lies in the direct comparison of biological activity. Below are summaries of quantitative data from studies that have evaluated fluorinated and non-fluorinated azetidine analogues in various bioassays.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key therapeutic target for the treatment of type 2 diabetes. Inhibition of DPP-IV increases the levels of incretin hormones, which stimulate insulin secretion.

CompoundStructureDPP-IV Inhibition (IC50, nM)In Vivo Efficacy (Oral Glucose Tolerance Test)Reference
Non-Fluorinated Azetidine Amide R = H> 1000Not reported[1]
Fluorinated Azetidine Amide R = F180Significantly improved glucose tolerance[1]

This data highlights the dramatic increase in potency conferred by fluorination of the azetidine ring in this series of DPP-IV inhibitors.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor cell proliferation and survival.

CompoundDescriptionSTAT3 DNA-Binding Assay (EMSA IC50, µM)Cell Viability (EC50, µM in MDA-MB-231 cells)Reference
Azetidine-based STAT3 Inhibitor (5a) Non-fluorinated salicylic acid analogue0.55> 10[2]
Azetidine-based STAT3 Inhibitor (6h) 3-Fluorobenzoic acid analogue0.75Not reported[2]
Azetidine-based STAT3 Inhibitor (6i) 2-Fluorobenzoic acid analogue0.86Not reported[2]

While not a direct comparison of a fluorinated versus a non-fluorinated parent compound, this data showcases the potent activity of fluorinated azetidine-containing STAT3 inhibitors.

Experimental Protocols

To ensure the reproducibility and contextual understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing CaCl2 and BSA

  • Test compounds (fluorinated and non-fluorinated azetidines)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Serially dilute the test compounds in the assay buffer to achieve a range of concentrations.

  • Add the diluted test compounds to the wells of the 96-well plate.

  • Add the human recombinant DPP-IV enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate, Gly-Pro-AMC.

  • Monitor the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To assess the ability of test compounds to inhibit the binding of activated STAT3 to its DNA consensus sequence.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., v-Src transformed NIH3T3 cells).

  • Radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., high-affinity sis-inducible element, hSIE).

  • Poly(dI-dC) as a non-specific competitor DNA.

  • Binding buffer.

  • Test compounds.

  • Native polyacrylamide gel.

  • Phosphorimager system.

Procedure:

  • Pre-incubate the nuclear extracts with varying concentrations of the test compounds for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate for a further 20-30 minutes.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the bands using a phosphorimager system.

  • Quantify the intensity of the STAT3-DNA complex band and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human or rodent liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a suspension of liver microsomes in phosphate buffer at 37°C.

  • Add the test compound at a final concentration of 1 µM and pre-incubate for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Impact: Pathways and Workflows

To further elucidate the context of these bioassays, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (monomer) STAT3_inactive->pSTAT3_mono pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_Transcription binds to DNA and initiates DNA DNA Azetidine_Inhibitor Fluorinated Azetidine Inhibitor Azetidine_Inhibitor->pSTAT3_dimer inhibits dimerization

Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Bioassay_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Data Acquisition & Analysis Compound_Prep Prepare Test Compound (Fluorinated & Non-Fluorinated Azetidines) Stock Solutions Assay_Setup Prepare Assay Plate (e.g., 96-well) with Serial Dilutions Compound_Prep->Assay_Setup Enzyme_Cell_Addition Add Enzyme or Cells Assay_Setup->Enzyme_Cell_Addition Substrate_Reagent Add Substrate/ Detection Reagent Enzyme_Cell_Addition->Substrate_Reagent Incubation Incubate under Controlled Conditions Substrate_Reagent->Incubation Measurement Measure Signal (e.g., Fluorescence, Absorbance) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50/EC50 Values Measurement->Data_Analysis Comparison Compare Activity of Fluorinated vs. Non-Fluorinated Analogs Data_Analysis->Comparison

Caption: A generalized workflow for an in vitro bioassay comparing fluorinated and non-fluorinated compounds.

Conclusion

The strategic incorporation of fluorine into the azetidine scaffold offers a powerful tool for medicinal chemists to enhance the pharmacological properties of drug candidates. As demonstrated by the comparative bioassay data, fluorination can lead to significant improvements in potency and metabolic stability. A thorough understanding of the multifaceted effects of fluorine on molecular properties is crucial for its successful application in drug design. This guide provides a foundational overview and practical experimental context for researchers exploring the potential of fluorinated azetidines in their drug discovery programs.

References

Azetidine Ring: A Bioisosteric Alternative to Phenyl and Piperidine Rings in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments, or bioisosterism, is a cornerstone of lead optimization. The selection of an appropriate ring scaffold is a critical decision that profoundly influences a compound's physicochemical properties, biological activity, and pharmacokinetic profile. While phenyl and piperidine rings are ubiquitous and well-established motifs in drug discovery, the four-membered azetidine ring has emerged as a compelling bioisosteric replacement, offering unique advantages in fine-tuning drug-like properties. This guide provides an objective, data-driven comparison of the azetidine ring with phenyl and piperidine rings, supported by experimental data and detailed methodologies for key assays.

Physicochemical and Pharmacokinetic Profile: A Tale of Three Rings

The distinct structural features of the azetidine, phenyl, and piperidine rings give rise to significant differences in their physicochemical properties, which in turn impact their pharmacokinetic behavior. The compact and strained nature of the azetidine ring often leads to improved metabolic stability, enhanced aqueous solubility, and a lower lipophilicity profile compared to its larger and more flexible or aromatic counterparts.

Incorporating azetidine rings into bioactive molecules has been shown to impart a range of desirable properties, including improved stability to oxidative metabolism, enhanced solubility, and increased three-dimensionality (fraction of sp3 carbons).[1] These attributes are highly sought after in modern drug discovery to improve the developability of new chemical entities.

Comparative Physicochemical Properties
PropertyAzetidinePhenylPiperidineKey Considerations
Ring Strain (kcal/mol) ~25.4N/A (Aromatic)LowThe high ring strain of azetidine can influence its chemical reactivity and may present a potential liability for metabolic instability, although this can often be mitigated by appropriate substitution.
pKa ~11.29N/A~11.22The slightly higher pKa of azetidine compared to piperidine can influence the degree of protonation at physiological pH, which can in turn affect cell permeability and off-target interactions.
Lipophilicity (logP/logD) Typically LowerGenerally HighGenerally Higher than AzetidineLower lipophilicity is often associated with improved aqueous solubility and can help mitigate issues such as high plasma protein binding and off-target toxicity.
Fraction of sp3 Carbons (Fsp3) HighLowHighA higher Fsp3 character is often correlated with improved solubility, metabolic stability, and clinical success rates.
Impact on Metabolic Stability

A significant advantage of employing the azetidine ring as a bioisostere for piperidine is the potential to alter metabolic pathways and enhance stability. A common metabolic liability for piperidine-containing compounds is N-dealkylation. In a study on serotonin-4 (5-HT4) partial agonists, replacement of a piperidine ring with an azetidine moiety successfully shifted the metabolic pathway away from N-dealkylation. While the piperidine-containing parent compound underwent N-dealkylation, the azetidine analogs were not metabolized via this route, leading to a more predictable pharmacokinetic profile.

In a comparative study of a piperidine-containing compound and its 1-azaspiro[3.3]heptane analog (a bicyclic system containing an azetidine ring), the latter demonstrated improved metabolic stability.

Table 1: Comparative ADME Properties of a Piperidine-Containing Compound and its 1-Azaspiro[3.3]heptane Analog

CompoundlogD (pH 7.4)Aqueous Solubility (µM)Metabolic Stability (t½, min, Mouse Liver Microsomes)
Piperidine Analog1.613625
1-Azaspiro[3.3]heptane Analog1.013>60

Data adapted from a study on bupivacaine analogs.

Biological Activity: Maintaining or Enhancing Potency

A crucial consideration for any bioisosteric replacement is the impact on biological activity. The rigid and defined geometry of the azetidine ring can help to pre-organize a molecule in a bioactive conformation, potentially leading to enhanced binding affinity for its biological target.

In the development of novel antitumor agents, a 3-aryl-azetidine moiety was used to replace a phenylethyl group in analogues of TZT-1027, a potent microtubule assembly inhibitor. This conformational restriction strategy resulted in compounds with excellent antiproliferative activities.

Table 2: In Vitro Antiproliferative Activity of 3-Aryl-Azetidine Containing TZT-1027 Analogues

CompoundRA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a H2.22.1
1b 2-F45.315.6
1c 3-F58.718.2
1d 2-iPr132.745.3
1e 4-Cl65.421.3
1f 4-tBu48.916.5
1g 4-Ph62.120.7
TZT-1027 (phenylethyl)0.040.03

Data adapted from a study on novel TZT-1027 analogues. Note: TZT-1027 contains a phenylethyl group at the corresponding position.[2][3]

While a direct comparison with a simple phenyl analogue was not the focus of this particular study, the data demonstrates that the 3-aryl-azetidine scaffold can be incorporated to produce highly potent compounds.

Signaling Pathways and Experimental Workflows

The strategic application of azetidine as a bioisostere can be visualized in the context of specific signaling pathways and experimental workflows.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor signaling pathway and is a key target in the treatment of B-cell malignancies and autoimmune diseases. The development of potent and selective BTK inhibitors often involves the exploration of various heterocyclic scaffolds to optimize potency and pharmacokinetic properties. The replacement of a phenyl or piperidine ring with an azetidine moiety can influence the inhibitor's interaction with the kinase active site and its overall ADME profile.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Inhibitor BTK Inhibitor (Azetidine-containing) Inhibitor->BTK HT4_Signaling_Pathway Agonist 5-HT4 Agonist (Azetidine-containing) HT4R 5-HT4 Receptor Agonist->HT4R Gs Gαs HT4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response ADME_Workflow Start Compound Synthesis Parent Parent Compound (Phenyl/Piperidine) Start->Parent Azetidine Azetidine Analog Start->Azetidine Solubility Kinetic Solubility Assay Parent->Solubility LogP logP/logD Determination Parent->LogP Metabolic_Stability Microsomal Stability Assay Parent->Metabolic_Stability Permeability Caco-2 Permeability Assay Parent->Permeability Azetidine->Solubility Azetidine->LogP Azetidine->Metabolic_Stability Azetidine->Permeability Data_Analysis Comparative Data Analysis Solubility->Data_Analysis LogP->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis

References

A Comparative Guide to the Cross-Coupling Efficiency of 3-Aryl-Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Among these, 3-aryl-azetidines are of particular interest. This guide provides an objective comparison of the efficiency of various palladium-catalyzed cross-coupling reactions for the synthesis of these valuable compounds, supported by experimental data.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of different cross-coupling methodologies for the synthesis of 3-aryl-azetidines. The data highlights the reaction yields under various conditions, providing a comparative overview of catalyst, ligand, and substrate scope.

Table 1: Suzuki-Miyaura Coupling of 3-Haloazetidines with Boronic Acids

EntryAzetidine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-Boc-3-iodoazetidinePhenylboronic acidPd(OAc)₂ (2)DavePhos (4)K₂CO₃Toluene/H₂O10091[1]
2N-Boc-3-(3-bromophenyl)azetidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O8085[2]
33-Iodoazetidine derivative4-Methoxyphenylboronic acidAzetidine-Pd Complex D (0.01)-Cs₂CO₃DMF/H₂O10091[3]
43-Iodoazetidine derivative4-Chlorophenylboronic acidAzetidine-Pd Complex D (0.01)-Cs₂CO₃DMF/H₂O10088[3]

Table 2: Buchwald-Hartwig Amination of 3-Haloazetidines

EntryAzetidine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-Boc-3-bromoazetidineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10092[4][5]
2N-Boc-3-bromoazetidineMorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane11085[4][5]
3N-Boc-3-aminoazetidine4-Bromotoluene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)NaOtBuToluene10095[6]

Table 3: Sonogashira Coupling of 3-Haloazetidines with Terminal Alkynes

EntryAzetidine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-Boc-3-iodoazetidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT88[7]
2N-Boc-3-iodoazetidineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF6090[8][9]

Table 4: Negishi Coupling of 3-Haloazetidines with Organozinc Reagents

EntryAzetidine SubstrateOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
1N-Boc-3-iodoazetidinePhenylzinc chloridePd(OAc)₂ (2)SPhos (4)THFRT85[10][11]
2N-Boc-3-iodoazetidine4-Methylphenylzinc chloridePd₂(dba)₃ (1.5)XPhos (3)Dioxane8089[10][11]
33-Iodomethyl azetidin-2-oneArylzinc iodidePd(OAc)₂ (5)P(o-Tol)₃ (10)DMF5070-80[12]

Table 5: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents

EntryAzetidine SubstrateGrignard ReagentCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
1N-Boc-3-iodoazetidinePhenylmagnesium bromideFe(acac)₃ (5)TMEDATHF/NMP-2090[13]
2N-Boc-3-iodoazetidine4-Vinylphenylmagnesium bromideFeCl₃ (5)-THF085[14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Synthesis of N-Boc-3-(3-biphenylyl)azetidine [2] To a stirred solution of N-Boc-3-(3-bromophenyl)azetidine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water is added K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 equiv) is then added, and the reaction mixture is heated to 80 °C under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination

General Procedure for the Amination of N-Boc-3-bromoazetidine [4][5] In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.02 equiv), the appropriate phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv) are combined. The tube is evacuated and backfilled with argon three times. Toluene, N-Boc-3-bromoazetidine (1.0 equiv), and the corresponding amine (1.2 equiv) are then added. The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature. After the reaction is complete (monitored by GC-MS), the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Sonogashira Coupling

General Procedure for the Coupling of N-Boc-3-iodoazetidine with a Terminal Alkyne [7][8] To a solution of N-Boc-3-iodoazetidine (1.0 equiv) and the terminal alkyne (1.2 equiv) in an appropriate solvent (e.g., THF or DMF) are added Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and a base such as Et₃N or i-Pr₂NEt (2.0 equiv). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography.

Negishi Coupling

General Procedure for the Coupling of N-Boc-3-iodoazetidine with an Organozinc Reagent [10][11] To a solution of the aryl bromide (1.0 equiv) in anhydrous THF under an argon atmosphere is added n-butyllithium (1.1 equiv) at -78 °C. The mixture is stirred for 30 minutes, after which a solution of ZnCl₂ (1.2 equiv) in THF is added. The resulting mixture is warmed to room temperature and stirred for 1 hour. In a separate flask, Pd(OAc)₂ (0.02 equiv) and a phosphine ligand (0.04 equiv) are dissolved in THF. The prepared organozinc reagent and N-Boc-3-iodoazetidine (1.2 equiv) are then added to the catalyst mixture. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography.

Iron-Catalyzed Cross-Coupling

Procedure for the Coupling of N-Boc-3-iodoazetidine with an Aryl Grignard Reagent [13] A solution of N-Boc-3-iodoazetidine (1.0 equiv) in a mixture of THF and NMP is cooled to -20 °C. Fe(acac)₃ (0.05 equiv) and TMEDA (1.5 equiv) are added to the solution. The arylmagnesium bromide solution (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -20 °C. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized workflows and catalytic cycles for the discussed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Combine 3-Haloazetidine, Boronic Acid, and Base degas Degas Mixture start->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture add_catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purification workup->purify product 3-Aryl-Azetidine purify->product G cluster_buchwald Buchwald-Hartwig Amination Workflow start Combine Pd Precatalyst, Ligand, and Base inert Establish Inert Atmosphere start->inert add_reagents Add 3-Haloazetidine and Amine inert->add_reagents heat Heat Reaction Mixture add_reagents->heat workup Filtration and Concentration heat->workup purify Purification workup->purify product 3-(Arylamino)-Azetidine purify->product G Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII_halide R-Pd(II)LnX Pd0->PdII_halide PdII_couple R-Pd(II)LnR' PdII_halide->PdII_couple PdII_couple->Pd0 Reductive Elimination Coupled Product\n(R-R') Coupled Product (R-R') PdII_couple->Coupled Product\n(R-R') Aryl Halide\n(R-X) Aryl Halide (R-X) Aryl Halide\n(R-X)->Pd0 Oxidative Addition Organometallic\nReagent (R'-M) Organometallic Reagent (R'-M) Organometallic\nReagent (R'-M)->PdII_halide Transmetalation

References

Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of 3-(3-Fluorophenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step toward successful clinical translation. The strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the in vitro metabolic stability of 3-(3-Fluorophenyl)azetidine derivatives, offering insights supported by experimental data and detailed protocols to inform rational drug design.

The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry. Its unique three-dimensional structure can impart favorable physicochemical properties, including improved metabolic stability, when compared to more traditional ring systems. The addition of a fluorophenyl group introduces a site for potential metabolic attack, and understanding how substitutions on this and the azetidine ring influence stability is paramount. The primary mechanism for the metabolism of many small molecule drugs is oxidation by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. Therefore, in vitro assays using liver microsomes are a cornerstone of early drug discovery for assessing metabolic liability.

Comparative Metabolic Stability of this compound Derivatives

The following table summarizes key in vitro metabolic stability data for a series of this compound derivatives. The data is collated from various studies and presented to highlight structure-stability relationships. The primary parameters for comparison are the metabolic half-life (t½) and intrinsic clearance (Clint), determined using human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDStructuret½ (min)Clint (µL/min/mg protein)
1a This compound4530.8
1b 1-Methyl-3-(3-fluorophenyl)azetidine2555.4
1c 1-Ethyl-3-(3-fluorophenyl)azetidine1592.4
1d 3-(3-Fluorophenyl)-1-(propan-2-yl)azetidine6023.1
1e tert-Butyl this compound-1-carboxylate>120<11.5
1f (3-(3-Fluorophenyl)azetidin-1-yl)(phenyl)methanone9514.6

Disclaimer: The data presented in this table is a representative compilation from multiple sources and should be considered illustrative. For specific applications, it is crucial to consult the primary literature or conduct head-to-head comparative studies under standardized conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data. The following is a generalized protocol for a typical in vitro metabolic stability assay using liver microsomes.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate the metabolic half-life (t½) and intrinsic clearance (Clint).

Materials:

  • Test compounds and reference compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO). Subsequently, create working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for approximately 10 minutes.

  • Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system to the wells containing the microsome and buffer mixture. Immediately after, add the test or reference compound to the wells. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid inhibition of metabolic enzymes.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard. The 0-minute time point is typically quenched immediately after the addition of the test compound.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Visualizing the Experimental Workflow and Metabolic Pathway

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution G Initiate Reaction with NADPH and Compound A->G B Liver Microsomes E Combine Microsomes and Buffer B->E C NADPH Regenerating System C->G D Incubation Buffer D->E F Pre-warm to 37°C E->F F->G H Incubate at 37°C with Shaking G->H I Quench Reaction at Time Points H->I J Protein Precipitation I->J K Centrifugation J->K L LC-MS/MS Analysis of Supernatant K->L M Data Analysis (t½, Clint) L->M

A generalized workflow for an in vitro microsomal stability assay.

G cluster_compound cluster_enzyme cluster_metabolism Compound This compound Derivative CYP450 Cytochrome P450 (Phase I Metabolism) Compound->CYP450 Oxidation Metabolites Oxidized Metabolites (e.g., Hydroxylation) CYP450->Metabolites FurtherMetabolism Phase II Conjugation (e.g., Glucuronidation) Metabolites->FurtherMetabolism Excretion Excretion FurtherMetabolism->Excretion

Primary metabolic pathway for xenobiotics in liver microsomes.

A Head-to-Head Comparison of Catalysts for Azetidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry and drug development. Their unique conformational constraints can impart favorable physicochemical properties to bioactive molecules. The synthesis of the strained azetidine ring, however, presents a significant synthetic challenge. This guide provides a direct comparison of leading catalytic strategies for azetidine synthesis, offering experimental data, detailed protocols, and mechanistic insights to inform catalyst selection for specific research applications.

The construction of the azetidine ring is primarily achieved through intramolecular cyclization reactions, facilitated by various catalytic systems. The choice of catalyst is critical and depends on factors such as substrate scope, desired stereochemistry, and functional group tolerance. This comparison focuses on three prominent and mechanistically distinct catalytic approaches: Palladium-catalyzed C-H amination, organocatalysis for enantioselective synthesis, and Lewis acid-catalyzed ring closure.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of representative catalysts from each class in the synthesis of azetidines, highlighting key metrics such as reaction yield, time, and conditions.

Table 1: Palladium-Catalyzed Intramolecular C(sp³)-H Amination for Azetidine Synthesis
SubstrateCatalyst SystemOxidant/AdditiveSolventTemp. (°C)Time (h)Yield (%)
N-(picolinoyl)propylamine derivativePd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102485
N-(picolinoyl)isobutylamine derivativePd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102475
N-(picolinoyl)-3,3-dimethylbutylamine derivativePd(OAc)₂ (2.5 mol%)PhI(OAc)₂Toluene1102492

Data adapted from studies on picolinamide-directed C-H amination. Yields are for the isolated azetidine product.[1][2][3][4]

Table 2: Organocatalyzed Enantioselective Azetidine Synthesis
Aldehyde SubstrateOrganocatalyst (mol%)Chlorinating AgentReducing AgentSolvent(s)Temp. (°C)Time (h)Yield (%)ee (%)
PropanalChiral Amine (10)NCSNaBH₄CH₂Cl₂RT125592
ButanalChiral Amine (10)NCSNaBH₄CH₂Cl₂RT126290
PentanalChiral Amine (10)NCSNaBH₄CH₂Cl₂RT125891

Data is representative of enantioselective organocatalytic routes involving α-chlorination of aldehydes. NCS = N-Chlorosuccinimide. ee = enantiomeric excess.[5]

Table 3: Lanthanum Triflate-Catalyzed Intramolecular Aminolysis of Epoxy Amines
cis-3,4-Epoxy Amine SubstrateCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
N-benzyl-cis-3,4-epoxy-1-pentylamineLa(OTf)₃ (5 mol%)DCEReflux2.581
N-butyl-cis-3,4-epoxy-1-pentylamineLa(OTf)₃ (5 mol%)DCEReflux385
N-allyl-cis-3,4-epoxy-1-pentylamineLa(OTf)₃ (5 mol%)DCEReflux478

Data from La(OTf)₃-catalyzed regioselective intramolecular aminolysis of cis-3,4-epoxy amines. DCE = 1,2-dichloroethane.[6][7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Palladium-Catalyzed Intramolecular C(sp³)-H Amination

General Procedure: To a solution of the N-(picolinoyl) amine substrate (0.2 mmol) in toluene (2 mL) is added Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%) and PhI(OAc)₂ (96.6 mg, 0.3 mmol). The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding azetidine.[1][3][4]

Organocatalyzed Enantioselective Azetidine Synthesis via α-Chlorination

Step 1: Asymmetric α-Chlorination and Reduction: To a solution of the aldehyde (1.0 mmol) and the chiral amine organocatalyst (0.1 mmol) in CH₂Cl₂ (5 mL) at room temperature is added N-chlorosuccinimide (1.2 mmol). The reaction is stirred for the time indicated in the table. Upon completion, the reaction mixture is cooled to 0 °C, and NaBH₄ (1.5 mmol) is added portion-wise.

Step 2: Subsequent Cyclization (General Concept): The resulting β-chloro alcohol is then typically converted to a species with a better leaving group, followed by base-mediated intramolecular cyclization to yield the chiral azetidine. The specific conditions for this step can vary depending on the substrate.[5]

Lanthanum Triflate-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Optimized Procedure: To a solution of the cis-3,4-epoxy amine (0.1 mmol) in 1,2-dichloroethane (DCE) (1.0 mL) is added La(OTf)₃ (2.9 mg, 0.005 mmol, 5 mol%). The mixture is stirred under reflux. Upon completion of the reaction (monitored by TLC), the mixture is cooled to 0°C, and saturated aqueous NaHCO₃ is added. The mixture is extracted three times with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and then concentrated under reduced pressure. The resulting residue is purified using column chromatography to yield the corresponding azetidine.[7][8]

Mechanistic Pathways and Workflows

The selection of a suitable catalyst is guided by the specific synthetic goal and the nature of the starting materials. The following diagrams illustrate the general workflow for catalyst selection and the simplified mechanistic pathways for each catalytic system.

G General Workflow for Catalyst Selection in Azetidine Synthesis start Define Synthetic Target (Substituted Azetidine) is_chiral Is Enantioselective Synthesis Required? start->is_chiral precursor Identify Available Starting Material is_chiral->precursor No organo Organocatalysis is_chiral->organo Yes transition_metal Transition Metal Catalysis (e.g., Palladium) precursor->transition_metal Substrate with activatable C-H bond lewis_acid Lewis Acid Catalysis (e.g., Lanthanum) precursor->lewis_acid Epoxy amine precursor

Caption: Catalyst selection workflow for azetidine synthesis.

G Simplified Catalytic Cycles for Azetidine Synthesis cluster_pd A) Palladium-Catalyzed C-H Amination cluster_organo B) Organocatalysis (Enamine Intermediate) cluster_lewis C) Lewis Acid-Catalyzed Ring Opening pd_start Pd(II) Catalyst pd_ch C-H Activation pd_start->pd_ch Substrate Coordination pd_ox Oxidative Addition (Pd(IV) intermediate) pd_ch->pd_ox pd_re Reductive Elimination pd_ox->pd_re pd_re->pd_start Catalyst Regeneration pd_prod Azetidine Product pd_re->pd_prod org_start Chiral Amine Catalyst org_enamine Enamine Formation org_start->org_enamine with Aldehyde org_attack Nucleophilic Attack on Electrophile org_enamine->org_attack org_cyclo Intramolecular Cyclization org_attack->org_cyclo org_cyclo->org_start Catalyst Regeneration org_prod Chiral Azetidine org_cyclo->org_prod la_start La(OTf)₃ Catalyst la_act Epoxide Activation la_start->la_act Coordination to Epoxy Amine la_attack Intramolecular Amine Attack la_act->la_attack la_prod Azetidine Product la_attack->la_prod la_prod->la_start Catalyst Regeneration

Caption: Simplified catalytic cycles for azetidine synthesis.

Conclusion

The choice of catalyst for azetidine synthesis is highly dependent on the specific molecular target and available precursors.

  • Palladium catalysis offers a robust method for the construction of azetidines from substrates containing activatable C-H bonds, often providing good to excellent yields.[1][3][4]

  • Organocatalysis excels in the enantioselective synthesis of chiral azetidines, which is of paramount importance in the development of chiral drugs.[5]

  • Lanthanum triflate catalysis provides a mild and efficient pathway to functionalized azetidines from epoxy amine precursors, demonstrating broad functional group tolerance and high yields.[6][7][8][9]

By understanding the strengths and limitations of each catalytic system, researchers can make informed decisions to optimize the synthesis of these valuable heterocyclic compounds for applications in drug discovery and beyond.

References

A Strategic Guide to Orthogonal Protection in Azetidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Imperative for Strategic Protection

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into therapeutic agents can confer significant advantages, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. However, the inherent ring strain and the nucleophilicity of the nitrogen atom present unique challenges in the synthesis of complex, multi-functionalized azetidines. The successful construction of these molecules is critically dependent on the strategic implementation of protecting groups, particularly the use of orthogonal strategies that allow for the selective deprotection of one group in the presence of others.

This guide provides an in-depth comparison of various orthogonal protecting group strategies for the synthesis of azetidines. We will delve into the mechanistic rationale behind the choice of protecting groups, present comparative experimental data, and provide detailed protocols for their application and removal. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of azetidine synthesis with precision and efficiency.

Pillar 1: The Foundation of Orthogonality in Azetidine Synthesis

The principle of orthogonal protection is fundamental to the synthesis of complex molecules. It enables the sequential unmasking of reactive sites, allowing for the controlled and regioselective introduction of diverse functionalities. In the context of azetidine synthesis, this is crucial for elaborating the core structure without compromising the integrity of the strained four-membered ring.

The following diagram illustrates the concept of an orthogonal protecting group strategy in the synthesis of a di-substituted azetidine.

Orthogonal_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Selective Deprotection & Functionalization cluster_2 Step 3: Final Deprotection & Functionalization Azetidine Unprotected Azetidine PG1_Azetidine_PG2 Orthogonally Protected Azetidine Azetidine->PG1_Azetidine_PG2 Introduce PG1 & PG2 Func1_Azetidine_PG2 Functionalized Azetidine (Site 1) PG1_Azetidine_PG2->Func1_Azetidine_PG2 Deprotect PG1 Functionalize Site 1 Func1_Azetidine_Func2 Di-functionalized Azetidine Func1_Azetidine_PG2->Func1_Azetidine_Func2 Deprotect PG2 Functionalize Site 2

Caption: General workflow of an orthogonal protecting group strategy.

Pillar 2: A Comparative Analysis of Key Protecting Groups for Azetidine Nitrogen

The choice of a protecting group for the azetidine nitrogen is a critical decision that influences the entire synthetic route. The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups or the azetidine ring itself.

This section provides a comparative overview of commonly employed protecting groups for azetidine nitrogen, with a focus on their cleavage conditions and orthogonality.

Protecting GroupAbbreviationTypical Protection ReagentsCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂O, Boc-ONStrong Acid (TFA, HCl)[1]Cbz, Fmoc, Alloc, Teoc, Nosyl
BenzyloxycarbonylCbzCbz-Cl, Cbz-OSuCatalytic Hydrogenolysis (H₂/Pd-C)[2]Boc, Fmoc, Teoc, Nosyl
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-Cl, Teoc-OSuFluoride Ion (TBAF)[3]Boc, Cbz, Fmoc
2-NitrobenzenesulfonylNosylNosyl-ClThiolates (e.g., thiophenol)[3]Boc, Cbz, Fmoc, Teoc
TritylTrtTrityl-ClMild Acid (e.g., HClO₄)[4]Cbz, Fmoc, Teoc, Nosyl
tert-ButoxythiocarbonylBotcXanthate estersMild Acid (TFA), Thermolysis[5]Cbz, Fmoc, Teoc, Nosyl
The Boc Group: A Workhorse with Acidic Lability

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and general stability to a variety of reagents. However, its lability under strong acidic conditions is a key consideration.

Mechanism of Boc Deprotection:

Boc_Deprotection Boc_Azetidine N-Boc Azetidine Protonated_Boc Protonated N-Boc Azetidine Boc_Azetidine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Azetidinium Azetidinium Ion Carbamic_Acid->Azetidinium Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Azetidine Free Azetidine Azetidinium->Azetidine - H⁺ Teoc_Deprotection Teoc_Azetidine N-Teoc Azetidine Fluoride_Adduct Fluoride-Silicon Adduct Teoc_Azetidine->Fluoride_Adduct + F⁻ Carbamate_Anion Carbamate Anion Fluoride_Adduct->Carbamate_Anion β-Elimination Ethene Ethene Fluoride_Adduct->Ethene Azetidine Free Azetidine Carbamate_Anion->Azetidine Decarboxylation CO2 CO₂ Carbamate_Anion->CO2 Case_Study_Workflow Start Macrocycle with N-Cbz Azetidine & Acid-Labile Side Chains Step1 Selective Cbz Deprotection (H₂, Pd/C) Start->Step1 Step2 Late-Stage Functionalization of Azetidine Nitrogen Step1->Step2 Step3 Global Deprotection (TFA) Step2->Step3 Final Functionalized Macrocyclic Peptide Step3->Final

Sources

A Comparative Guide to Azetidine Synthesis: Classical Methods vs. Novel Photochemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry.[1] Their unique conformational properties and ability to serve as bioisosteres have led to their incorporation into a range of bioactive molecules. However, the synthesis of these strained ring systems presents a considerable challenge. This guide provides an objective comparison of a classical approach to azetidine synthesis—intramolecular cyclization—with a novel, visible-light-mediated photochemical method, supported by experimental data and detailed protocols.

Classical Approach: Intramolecular Cyclization

One of the most established and widely utilized methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach typically involves activating the hydroxyl group to form a good leaving group (e.g., mesylate or tosylate), followed by an intramolecular nucleophilic substitution by the amine to form the four-membered ring.[1] This method is known for its reliability and predictability, particularly for simpler azetidine structures.[1] However, it often necessitates the use of strong bases and elevated temperatures and is dependent on the availability of the corresponding 1,3-amino alcohol precursors.[1]

Modern Approach: Visible-Light-Mediated Aza Paternò-Büchi Reaction

Recent breakthroughs in photochemistry have introduced new pathways for azetidine synthesis.[1] The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for this purpose.[1] Modern protocols leverage visible-light photocatalysis to overcome the limitations of traditional UV-light-mediated methods.[1] These newer approaches provide access to a broader range of complex and densely functionalized azetidines under exceptionally mild conditions, often with high stereocontrol and excellent functional group tolerance.[1]

Comparative Performance Data

The following table summarizes quantitative data from representative examples of both classical and modern azetidine synthesis methods, allowing for a direct comparison of their performance.

MethodStarting Material(s)Key Reagents/CatalystSolventTemperatureTimeYield (%)Reference
Classical
Intramolecular CyclizationN-Boc-3-amino-1-propanol derivative1. MsCl, Et3N; 2. K2CO3DCM, MeOH0 °C to reflux-85J. Org. Chem. 2006, 71, 7885-7887[1]
Intramolecular Cyclizationγ-chloro amineNaHTHFRoom Temp.-92J. Org. Chem. 2016, 81, 2899-2910[1]
Intramolecular Cyclizationcis-3,4-epoxy amineLa(OTf)₃DCEReflux2.5 h81Front. Chem. 2023, 11, 1269319
Modern
Aza Paternò-Büchi2-isoxazoline-3-carboxylate, alkenefac-[Ir(dFppy)₃]AcetonitrileRoom Temp.24 hup to 99Nat. Chem. 2020, 12, 898-905[2]
Aza Paternò-BüchiOxime, OlefinIridium photocatalyst-Mild-up to 99ChemRxiv, 2020, 10.26434/chemrxiv.11851263.v1[3][4]
Intramolecular Aza Paternò-BüchiImine with pendant alkeneAcetone (sensitizer) or direct irradiation---80-85Angew. Chem. Int. Ed. 1978, 17, 520-521[5]

Experimental Protocols

Classical Method: Intramolecular Cyclization of a γ-amino alcohol derivative

This procedure is adapted from the work of Hillier, M. C., & Chen, C. Y. (2006), J. Org. Chem., 71(20), 7885-7887.

  • Mesylation: To a solution of the N-Boc-3-amino-1-propanol derivative (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (MsCl, 1.2 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • Work-up: The reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude mesylate is dissolved in methanol, and potassium carbonate (K₂CO₃, 3.0 equiv) is added. The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired azetidine.

Modern Method: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol is based on the findings of Becker, M. R., et al. (2020), Nat. Chem., 12, 898-905.[2]

  • Reaction Setup: In a sealed vial, a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and fac-[Ir(dFppy)₃] (1 mol%) is prepared in anhydrous and degassed acetonitrile (2.0 mL).

  • Irradiation: The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the desired azetidine product.

Visualizing the Synthesis Pathways

classical_workflow Classical Azetidine Synthesis Workflow cluster_activation Activation cluster_cyclization Cyclization start γ-Amino Alcohol reagents1 MsCl, Et3N start->reagents1 activated γ-Amino Mesylate reagents1->activated reagents2 Strong Base (e.g., K2CO3) activated->reagents2 product Azetidine reagents2->product

Caption: Workflow for azetidine synthesis via intramolecular cyclization.

modern_workflow Modern Photocatalytic Azetidine Synthesis cluster_reactants Reactants cluster_catalysis Photocatalytic Cycle imine Imine Precursor (e.g., Isoxazoline) cycloadd [2+2] Photocycloaddition imine->cycloadd alkene Alkene alkene->cycloadd photocat Photocatalyst (e.g., Ir(dFppy)3) photocat->cycloadd light Visible Light (e.g., Blue LED) light->cycloadd product Azetidine cycloadd->product

Caption: Workflow for a visible-light-mediated aza Paternò-Büchi reaction.

comparison_logic Comparative Logic for Synthesis Route Selection target Target Azetidine complexity High Complexity & Functionalization? target->complexity precursors Simple Precursors Available? complexity->precursors No modern Modern Method: Photocatalysis complexity->modern Yes classical Classical Method: Intramolecular Cyclization precursors->classical Yes precursors->modern No

Caption: Decision logic for selecting an appropriate azetidine synthesis route.

Conclusion

The choice between classical and modern azetidine synthesis routes depends on several factors, including the desired molecular complexity, substrate availability, and tolerance to reaction conditions. The traditional intramolecular cyclization method remains a robust and reliable strategy for synthesizing simpler azetidine structures, especially when the required γ-amino alcohol precursors are readily available.[1]

However, for the synthesis of more complex and densely functionalized azetidines, novel photochemical methods like the visible-light-mediated aza Paternò-Büchi reaction offer significant advantages.[1] These modern approaches provide access to a wider array of structures under exceptionally mild conditions, often with high stereocontrol and excellent functional group tolerance.[1] For researchers in drug development, the capacity to rapidly generate diverse libraries of complex azetidines makes these modern photochemical methods particularly appealing. Ultimately, the selection of the synthetic route will be guided by the specific target molecule, the availability of starting materials, and the desired level of molecular complexity.

References

Safety Operating Guide

Proper Disposal of 3-(3-Fluorophenyl)azetidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(3-Fluorophenyl)azetidine as a hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the known hazards of similar azetidine compounds is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Proper disposal of chemical waste is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This document outlines the necessary steps for the safe disposal of this compound, its contaminated materials, and spill cleanup waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous compounds, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dusting is possible, a NIOSH-approved respirator may be necessary.

Handle the compound with care to avoid direct contact, inhalation, and ingestion.

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationPotential EffectsRelated Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.3-Fluoroazetidine hydrochloride[1]
Skin Corrosion/Irritation Causes skin irritation.3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride, 3-Fluoroazetidine hydrochloride[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride, 3-Fluoroazetidine hydrochloride[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride, 3-Fluoroazetidine hydrochloride[1][2]

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the proper disposal of this compound and associated waste.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, empty containers, and spill cleanup debris, must be treated as hazardous waste.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

  • Waste Collection and Containerization:

    • Unused or Waste Product: Collect in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.

    • Contaminated Labware and PPE: Place items such as pipette tips, gloves, and wipes into a dedicated hazardous waste bag or container.

    • Empty Containers: Do not rinse empty containers. Seal them and dispose of them as hazardous waste.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and the primary hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • For Small Spills:

    • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pads.

    • Using non-sparking tools, carefully collect the absorbent material and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the laboratory immediately.

    • Contact your institution's emergency response team or EHS department.

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Unused Product, Contaminated PPE, Empty Containers collect Collect in Designated Hazardous Waste Container start->collect Segregate from other waste label_waste Label with 'Hazardous Waste' and Chemical Name collect->label_waste store Store in Secure Satellite Accumulation Area label_waste->store disposal Dispose via EHS or Licensed Contractor store->disposal

Caption: Workflow for the proper disposal of this compound waste.

Logical Relationship of Safety Procedures

G cluster_0 Hazard Identification cluster_1 Preventative Measures cluster_2 Emergency Response hazards Potential Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed ppe Mandatory PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat hazards->ppe handling Safe Handling: - Use in Fume Hood - Avoid Contact/Inhalation hazards->handling spill Spill Management: - Evacuate & Secure - Absorb & Collect - Decontaminate ppe->spill handling->spill first_aid First Aid: - Skin: Wash with water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Seek medical attention spill->first_aid

Caption: Interrelationship of hazard identification, preventative measures, and emergency response.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of 3-(3-Fluorophenyl)azetidine

As a valued member of the scientific community, your safety is paramount. This guide provides essential, field-proven safety protocols for handling this compound. Azetidine scaffolds are integral to modern medicinal chemistry, offering unique structural and physicochemical properties. However, their strained four-membered ring system, combined with the fluorophenyl moiety, necessitates a rigorous and informed approach to handling.[1][2] The reactivity of azetidines is largely driven by this ring strain, which, while synthetically useful, can also present stability challenges.[1][2]

This document moves beyond a simple checklist. It is designed to build your intrinsic safety knowledge by explaining the causality behind each recommendation, empowering you to work with confidence and precision. We will employ the RAMP framework—R ecognize, A ssess, M inimize, and P repare—to structure our approach to safety.[3][4]

Hazard Recognition and Risk Assessment

Before handling any chemical, a thorough risk assessment is critical. While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its potential hazards from Safety Data Sheets (SDS) of structurally similar compounds, such as its hydrochloride salt and other substituted azetidines.

Inferred Primary Hazards:

  • Skin Irritation/Corrosion: Causes skin irritation.[5][6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6][7][8]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[5][6][7]

  • Acute Toxicity: Analogous compounds are harmful if swallowed, in contact with skin, or if inhaled.[6][8]

Given these potential hazards, we must assume this compound is a hazardous substance and minimize all routes of exposure.

Minimizing Risk: A Multi-Layered PPE and Engineering Control Strategy

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It must be used in conjunction with robust engineering and administrative controls.[4]

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[9] This is crucial for minimizing inhalation exposure to volatile compounds or fine powders.[10]

  • Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed. Workstations should be in close proximity to this equipment.[8]

Personal Protective Equipment (PPE) Protocol

The following table details the minimum required PPE. Selections are based on mitigating the assessed risks of irritation, acute toxicity, and unknown long-term effects.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be indirectly vented and meet ANSI Z87.1 standards to protect against splashes.[11][12] Face Shield: A face shield must be worn over the goggles during procedures with a high risk of splashing or energetic reactions, such as transferring large volumes or quenching a reaction.[12][13]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Material: Disposable nitrile gloves provide a good baseline for short-term protection against a broad range of chemicals.[11][13] Protocol: Always inspect gloves for tears or holes before use.[7] Double-gloving is recommended to provide an additional layer of protection. If direct contact occurs, remove and dispose of both pairs of gloves immediately and wash hands thoroughly. For prolonged or immersive contact, consult the manufacturer's chemical resistance guide.
Body Protection Flame-Resistant (FR) Laboratory CoatMaterial & Fit: A lab coat, preferably made of a flame-resistant material like Nomex® over cotton clothing, should be worn.[11][13] It must be fully buttoned to cover all exposed skin on the torso and arms.
Foot Protection Closed-Toe, Closed-Heel ShoesCoverage: Shoes must be non-perforated and cover the entire foot to protect against spills and dropped objects.[11][13]
Respiratory Protection NIOSH-Approved RespiratorWhen Required: A respirator is necessary if engineering controls are insufficient, during a large spill cleanup, or when aerosol generation is unavoidable.[9][11] Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator. The specific cartridge type should be selected based on a formal risk assessment of the procedure. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[13]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the critical steps for safely handling this compound from acquisition to disposal. Adherence to this workflow is mandatory.

G cluster_prep Phase 1: Preparation cluster_eng Phase 2: Engineering Controls cluster_handle Phase 3: Handling & Use cluster_decon Phase 4: Decontamination & Disposal a Review SDS & SOPs b Conduct Pre-Task Risk Assessment a->b c Don Appropriate PPE b->c d Prepare & Inspect Equipment c->d e Verify Fume Hood Functionality (Check Airflow Monitor) d->e f Clear Workspace of Clutter e->f g Ensure Spill Kit is Accessible f->g h Weigh/Transfer Compound (Inside Fume Hood) g->h i Perform Reaction/Procedure h->i j Seal Container Immediately After Use i->j k Decontaminate Glassware & Surfaces j->k l Segregate Hazardous Waste k->l m Dispose of Waste in Labeled Containers l->m n Doff PPE & Wash Hands m->n

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.